molecular formula C8H4BrFN2 B1449575 5-Bromo-6-fluoroquinoxaline CAS No. 1893896-09-7

5-Bromo-6-fluoroquinoxaline

Cat. No.: B1449575
CAS No.: 1893896-09-7
M. Wt: 227.03 g/mol
InChI Key: JYCIDRGPCBMJAP-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoroquinoxaline is a fluorinated and brominated quinoxaline derivative offered as a key synthetic intermediate for advanced research and development. Quinoxaline cores are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological profiles . Researchers value this compound for constructing complex molecules in drug discovery, particularly for its potential in developing substances with antiviral, antibacterial, and anti-inflammatory properties, as demonstrated by various quinoxaline derivatives . The bromine and fluorine substituents on the quinoxaline scaffold make it a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of new chemical space . This compound is strictly for research applications in fields such as organic synthesis, pharmaceutical sciences, and materials chemistry. It is supplied as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the scientific literature for specific synthetic procedures involving halogenated quinoxalines . For precise handling, storage, and safety information, please refer to the available Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCIDRGPCBMJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-fluoroquinoxaline: Synthesis, Structural Elucidation, and Chemical Properties for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Quinoxalines in Modern Drug Discovery

Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] Their rigid, planar structure and rich electronic character make them ideal for interacting with biological targets. The strategic introduction of halogen substituents, such as bromine and fluorine, onto the quinoxaline core is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic profiles. Fluorine, in particular, can enhance metabolic stability, membrane permeability, and binding affinity, while bromine provides a versatile handle for further synthetic transformations through cross-coupling reactions.

This guide provides a comprehensive technical overview of 5-Bromo-6-fluoroquinoxaline, a key building block for creating novel chemical entities. We will delve into its chemical properties, a robust synthetic pathway, and the critical techniques for its structural elucidation, offering field-proven insights for researchers in drug development and organic synthesis.

Physicochemical and Computed Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. Below is a summary of the key properties for this compound.

PropertyValueSource/Method
CAS Number 1893896-09-7[2]
Molecular Formula C₈H₄BrFN₂
Molecular Weight 227.04 g/mol [3]
Appearance Predicted: Off-white to yellow solidAnalog Comparison
Melting Point Not available; predicted to be >150 °CAnalog Comparison[4]
Boiling Point Not available; predicted to be >350 °C at 760 mmHgAnalog Comparison[4]
Solubility Predicted: Soluble in DMSO, DMF, hot chlorinated solvents; sparingly soluble in alcohols; insoluble in water.General Experience
XLogP3 ~2.2-2.8 (Predicted)Analog Comparison[5]
Hydrogen Bond Donors 0Computed
Hydrogen Bond Acceptors 2Computed

Note: Some properties are predicted based on the known values of structurally similar compounds, such as 5-bromoquinoxalin-6-amine and 6-bromoquinoxaline, due to a lack of published experimental data for this specific molecule.[4][5]

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached from a suitable substituted o-phenylenediamine precursor. The following multi-step protocol is proposed based on established methodologies for quinoxaline synthesis and the preparation of related halogenated anilines.

Expertise & Experience: The Rationale Behind the Synthetic Design

The chosen synthetic route begins with commercially available 4-bromo-5-fluoro-1,2-diaminobenzene. This precursor is ideal as it already contains the required bromine and fluorine atoms in the correct regiochemical orientation. The core of the synthesis is the classic condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, in this case, glyoxal. This reaction is highly reliable and typically proceeds in high yield to form the pyrazine ring of the quinoxaline system.

Synthetic_Pathway Precursor 4-Bromo-5-fluoro- 1,2-diaminobenzene Reaction Condensation Reflux, 2-4h Precursor->Reaction Glyoxal Glyoxal (40% in H₂O) Glyoxal->Reaction Solvent Ethanol/Water Solvent->Reaction Product This compound Reaction->Product

A proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol

Materials:

  • 4-Bromo-5-fluoro-1,2-diaminobenzene

  • Glyoxal (40% solution in water)

  • Ethanol (reagent grade)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Silica gel (for chromatography)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-5-fluoro-1,2-diaminobenzene (1.0 eq) in a 1:1 mixture of ethanol and water (e.g., 50 mL ethanol, 50 mL water).

  • Addition of Glyoxal: To the stirring solution, add glyoxal (1.1 eq, 40% aqueous solution) dropwise at room temperature.

  • Condensation Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If not, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.

Trustworthiness: A Self-Validating System

This protocol is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, with the product showing a distinct, less polar spot compared to the highly polar diamine starting material. The final product's purity can be readily assessed by High-Performance Liquid Chromatography (HPLC) and its structure unequivocally confirmed by the spectroscopic methods detailed in the next section.

Structural Elucidation: A Multi-Technique Approach

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides an unambiguous structural confirmation.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Final Confirmation Purified_Compound Purified Product MS MS Purified_Compound->MS IR IR Purified_Compound->IR NMR NMR Purified_Compound->NMR Structure_Confirmed Structure Elucitated MS->Structure_Confirmed IR->Structure_Confirmed NMR->Structure_Confirmed

Workflow for the structural elucidation of this compound.
Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm that the compound of the correct molecular weight has been synthesized.

  • Expected Result: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

    • [M]⁺: m/z ≈ 226

    • [M+2]⁺: m/z ≈ 228

  • Significance: The observation of this doublet, with nearly equal intensity, is a definitive indicator of a monobrominated compound. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₄BrFN₂ by providing an exact mass measurement.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Key Absorptions:

    • ~3050-3100 cm⁻¹: C-H stretching from the aromatic rings.

    • ~1600, 1550, 1480 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic and heteroaromatic rings.

    • ~1200-1250 cm⁻¹: C-F stretching vibration.

    • ~800-900 cm⁻¹: Out-of-plane C-H bending, which can be indicative of the substitution pattern on the benzene ring.

  • Significance: The presence of these bands confirms the aromatic and heteroaromatic nature of the scaffold and the presence of the C-F bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.

  • ¹H NMR (Proton NMR):

    • Predicted Chemical Shifts (in CDCl₃ or DMSO-d₆): The spectrum is expected to show four signals in the aromatic region (δ 7.5-9.0 ppm).

      • Two singlets (or narrow doublets due to long-range coupling) for the protons on the pyrazine ring (H-2 and H-3). These would be expected around δ 8.8-9.0 ppm.

      • Two doublets for the protons on the benzene ring (H-7 and H-8). The fluorine atom will cause splitting (J-coupling). H-7 will appear as a doublet of doublets due to coupling with both H-8 and the fluorine atom. H-8 will appear as a doublet.

  • ¹³C NMR (Carbon NMR):

    • Predicted Chemical Shifts: Eight distinct signals are expected for the eight carbon atoms. The carbons attached to bromine and fluorine will show characteristic shifts and coupling.

      • C-F bond will result in a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Carbons ortho and meta to the fluorine will also show smaller couplings.

      • The carbon attached to bromine (C-5) will be significantly shielded compared to a non-substituted carbon.

  • ¹⁹F NMR (Fluorine NMR):

    • Predicted Chemical Shift: A single resonance is expected. Its chemical shift will be indicative of the fluorine being attached to an aromatic ring. The signal will likely be a doublet of doublets due to coupling with the ortho protons (H-5 and H-7).

  • Expertise & Experience: The combined use of 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) is standard practice for complex structures. For this compound, these experiments would definitively assign each proton and carbon signal and confirm the connectivity of the entire molecule.[6]

Applications in Drug Development and Research

This compound is not just a chemical curiosity; it is a strategically designed building block for the synthesis of high-value molecules in drug discovery.

  • Scaffold for Kinase Inhibitors: The quinoxaline core is a known "privileged scaffold" for the development of kinase inhibitors, which are a major class of cancer therapeutics.

  • Versatile Synthetic Intermediate: The bromine atom at the 5-position is particularly valuable. It can be readily functionalized using modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents, allowing for the rapid generation of diverse chemical libraries for screening.

  • Modulation of Physicochemical Properties: The presence of both bromine and fluorine allows for fine-tuning of properties like lipophilicity and metabolic stability, which are critical for developing orally bioavailable drugs.[7]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care afforded to similar halogenated aromatic compounds.

  • General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[5][8][9]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed using a standard suite of spectroscopic techniques. By understanding its chemical properties and leveraging the reactivity of its halogen substituents, researchers can efficiently incorporate this scaffold into novel molecular designs to address challenging biological targets. This guide provides the foundational knowledge and practical insights necessary for the successful application of this compound in a modern research setting.

References

  • Klančnik, J. E., et al. (2021). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-6-isothiocyanatoquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 5-Bromo-6-(2-imidazolin-2-ylamino)-quinoxaline. PrepChem.com. Available at: [Link]

  • Saeed, A., et al. (2014). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. ResearchGate. Available at: [Link]

  • ChemBK. (2024). 5-bromo-6-amino quinoxaline. ChemBK. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-1-pentene. fishersci.com.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-3,5-difluorobenzene. fishersci.com.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-fluorobenzotrifluoride. fishersci.com.
  • Apollo Scientific. (2023). Safety Data Sheet: 5-Bromo-6-fluoroisoquinoline. apolloscientific.co.uk.
  • PubChem. (n.d.). 6-Bromoquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoquinoxalin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluoro-6-methoxyquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (2023). 5-Bromoquinoxalin-6-amine. lookchem.com. Available at: [Link]

  • Wan, J.-P., & Wei, L. (2013). Quinoxaline Synthesis by Domino Reactions. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-4-Hydroxyethylaminoanisole Sulfate. pharmaffiliates.com. Available at: [Link]

  • Australian Government Department of Health. (2015). 2-Amino-4-hydroxyethylaminoanisole and its sulfate: Human health tier II assessment. nicnas.gov.au.
  • Gee, C. T., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. National Institutes of Health. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-6-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 5-Bromo-6-fluoroquinoxaline, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. As a molecule of interest in drug development, understanding its structural and electronic properties through various spectroscopic techniques is paramount. This document serves as a comprehensive resource for researchers and scientists, offering not only predicted data but also the underlying principles and experimental considerations for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Introduction to this compound and the Imperative of Spectroscopic Analysis

This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds known for a wide range of biological activities.[1][2] The introduction of halogen atoms, specifically bromine and fluorine, into the quinoxaline core can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the synthesis of novel compounds for pharmaceutical applications. Spectroscopic analysis provides the necessary tools to achieve this, offering a detailed "fingerprint" of the molecule.

This guide will delve into the three primary spectroscopic techniques used for the structural elucidation of organic molecules:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To probe the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F).

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition, and to gain insights into the molecule's fragmentation patterns.

  • Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

The following sections will present the theoretical underpinnings, detailed experimental protocols, and expert interpretation of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[3] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number, connectivity, and chemical environment of the protons in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.8 - 8.9d~2H-2 or H-3
~8.8 - 8.9d~2H-3 or H-2
~8.2 - 8.3d~8H-8
~7.9 - 8.0d~8H-7

Expert Interpretation:

  • Quinoxaline Protons (H-2 and H-3) : The two protons on the pyrazine ring are expected to appear at a downfield chemical shift due to the deshielding effect of the two nitrogen atoms. They will likely appear as doublets with a small coupling constant (~2 Hz), arising from their coupling to each other.

  • Benzene Ring Protons (H-7 and H-8) : The protons on the benzene portion of the quinoxaline ring will also be in the aromatic region. H-8 is adjacent to a bromine atom, which is inductively withdrawing and will cause a downfield shift. H-7 is adjacent to the fluorine atom, which is also strongly electron-withdrawing. The ortho-coupling between these two protons will result in two doublets with a typical ortho-coupling constant of around 8 Hz.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation : Use the same sample prepared for ¹H NMR.

  • Instrumentation : A high-field NMR spectrometer is required.

  • Data Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • Longer acquisition times and a greater number of scans are typically needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing : Process the data similarly to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
160 - 165 (d, J250 Hz)C-6
~145 - 150C-2 or C-3
~145 - 150C-3 or C-2
~140 - 145C-8a
~135 - 140C-4a
~130 - 135C-8
125 - 130 (d, J20 Hz)C-7
115 - 120 (d, J5 Hz)C-5

Expert Interpretation:

  • Carbon attached to Fluorine (C-6) : The most notable signal will be for the carbon directly bonded to the fluorine atom. It will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz.

  • Carbon attached to Bromine (C-5) : The carbon bearing the bromine atom will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," but its exact position can be influenced by other factors.

  • Other Aromatic Carbons : The remaining carbon signals will be in the typical aromatic region, with their specific chemical shifts influenced by the positions of the nitrogen atoms and halogen substituents. Two- and three-bond C-F couplings will likely be observed for C-7 and C-5, resulting in smaller doublet splittings.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule.[4]

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation : The same sample can be used.

  • Instrumentation : An NMR spectrometer equipped with a fluorine probe is necessary.

  • Data Acquisition :

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • A common reference standard is CFCl₃ (δ 0.00 ppm).[5]

  • Data Processing : Standard processing techniques are applied.

Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -110 to -130d~8F-6

Expert Interpretation:

  • The chemical shift of the fluorine atom is expected to be in the typical range for an aryl fluoride.[6] The signal will appear as a doublet due to the coupling with the adjacent proton (H-7). The magnitude of this three-bond H-F coupling constant (³JHF) is typically around 8 Hz.

Visualization of NMR Structural Correlations

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions in this compound.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization : Utilize an appropriate ionization technique.

    • Electron Ionization (EI) : A hard ionization technique that causes extensive fragmentation, useful for structural elucidation.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI) : Soft ionization techniques that typically result in a prominent molecular ion peak, ideal for confirming the molecular weight.

  • Mass Analysis : Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : Detect the ions to generate the mass spectrum.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Interpretation
226/228Molecular ion peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)
199/201Loss of HCN
147Loss of Br
120Loss of Br and HCN

Expert Interpretation:

  • Molecular Ion Peak : The most crucial piece of information is the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a characteristic doublet with a two-mass-unit separation (M⁺ and M+2).[7] This provides definitive evidence for the presence of one bromine atom in the molecule.

  • Fragmentation Pattern : The fragmentation of quinoxaline derivatives often involves the loss of HCN from the pyrazine ring.[8] The C-Br bond is also relatively weak and can cleave to lose a bromine radical.[9] The exact fragmentation pattern will depend on the ionization energy used.

Visualization of Key Fragmentation Pathways

G M [C8H4BrFN2]+. m/z = 226/228 M_minus_HCN [C7H3BrFN]+. m/z = 199/201 M->M_minus_HCN - HCN M_minus_Br [C8H4FN2]+ m/z = 147 M->M_minus_Br - Br. M_minus_Br_minus_HCN [C7H3FN]+ m/z = 120 M_minus_Br->M_minus_Br_minus_HCN - HCN

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic vibrational frequencies, making IR spectroscopy a valuable tool for functional group identification.[10]

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation :

    • Solid : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and assign them to specific functional groups.

Table 5: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000WeakAromatic C-H stretching
1600 - 1450MediumC=C and C=N stretching in the aromatic rings
~1250StrongC-F stretching
900 - 675StrongAromatic C-H out-of-plane bending
Below 600MediumC-Br stretching

Expert Interpretation:

  • Aromatic C-H Stretch : The presence of aromatic protons will give rise to weak bands just above 3000 cm⁻¹.[11]

  • Ring Vibrations : The stretching vibrations of the C=C and C=N bonds within the quinoxaline ring system will appear in the 1600-1450 cm⁻¹ region.[12]

  • C-F Stretch : A strong absorption band characteristic of the C-F bond stretch is expected around 1250 cm⁻¹.

  • C-H Out-of-Plane Bending : The pattern of strong bands in the 900-675 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic ring.

  • C-Br Stretch : The C-Br stretching vibration typically appears at lower wavenumbers, below 600 cm⁻¹.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. By combining the detailed information from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy, researchers can confidently confirm the identity and purity of this important heterocyclic compound. The predicted data and interpretations presented herein serve as a valuable reference for scientists engaged in the synthesis and application of novel quinoxaline derivatives.

References

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. MDPI. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. Available at: [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-Bromo-6-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

5-Bromo-6-fluoroquinoxaline is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. As with any novel compound, precise structural elucidation is paramount for understanding its reactivity, and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This technical guide provides a detailed exploration of the ¹H and ¹³C NMR spectroscopic characteristics of this compound. We will delve into the theoretical underpinnings of the expected spectral data, predictive analysis based on substituent effects, and a comprehensive, field-proven protocol for acquiring high-quality NMR data. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of quinoxaline derivatives.

Introduction: The Structural Significance of this compound

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of various biologically active molecules with applications as antiviral, antibacterial, anticancer, and anti-inflammatory agents. The introduction of halogen atoms, such as bromine and fluorine, into the quinoxaline scaffold can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

The specific placement of a bromine atom at the C5 position and a fluorine atom at the C6 position in this compound creates a unique electronic and steric environment. Understanding the precise arrangement of these atoms is crucial for structure-activity relationship (SAR) studies in drug discovery and for predicting the compound's behavior in chemical reactions. NMR spectroscopy provides an unparalleled, non-destructive method for confirming the molecular structure and purity of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the four protons on the quinoxaline ring system. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrazine ring and the attached halogen substituents.

Key Predictive Insights:

  • Protons on the Pyrazine Ring (H2 and H3): These protons are in a more electron-deficient environment due to the adjacent nitrogen atoms. They are expected to resonate at a downfield chemical shift, likely appearing as two distinct signals. Their coupling to each other would result in doublets.

  • Protons on the Benzene Ring (H7 and H8): The chemical shifts of these protons are influenced by the adjacent bromine and fluorine atoms. The strong electronegativity of the fluorine atom at C6 will deshield the adjacent proton H7, causing it to appear at a lower field. The bromine at C5 will similarly influence the proton at H8.

  • Coupling Constants: The magnitude of the coupling constants (J-values) will provide valuable information about the connectivity of the protons. For instance, ortho-coupling between adjacent protons on the benzene ring is typically in the range of 7-10 Hz.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.5 - 9.0dJH2-H3 = 2-3
H-38.5 - 9.0dJH3-H2 = 2-3
H-77.8 - 8.2dJH7-H8 = 8-9
H-87.6 - 8.0dJH8-H7 = 8-9

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a detailed map of the carbon framework of this compound. The spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the quinoxaline ring system. The chemical shifts of these carbons are highly dependent on their local electronic environment.

Key Predictive Insights:

  • Carbons of the Pyrazine Ring (C2 and C3): These carbons, being adjacent to nitrogen atoms, will be significantly deshielded and appear at downfield chemical shifts.

  • Carbons bonded to Halogens (C5 and C6): The carbon atom directly attached to the fluorine (C6) will exhibit a large one-bond C-F coupling constant (¹JC-F), which is a characteristic feature. The signal for C6 will appear as a doublet. The carbon attached to bromine (C5) will also be influenced, though the effect on the chemical shift is less pronounced than that of fluorine.

  • Quaternary Carbons (C4a and C8a): These carbons, located at the ring fusion, will generally have lower intensities compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-2145 - 150-
C-3145 - 150-
C-4a135 - 140-
C-5115 - 120JC5-F6 ≈ 4-5
C-6155 - 160 (d)¹JC6-F ≈ 240-260
C-7120 - 125JC7-F6 ≈ 20-25
C-8130 - 135JC8-F6 ≈ 3-4
C-8a140 - 145-

Note: These are predicted values and may vary based on the solvent and experimental conditions. The presence of C-F coupling is a key diagnostic feature.

Experimental Protocol for NMR Data Acquisition

To obtain high-resolution and accurate NMR data for this compound, a standardized and robust experimental protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum.

  • Data Analysis and Interpretation:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.

    • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule based on the predicted values and known substituent effects.

Visualization of Molecular Structure and NMR Correlations

To visually represent the structure and aid in the interpretation of NMR data, a molecular diagram is provided below.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-6-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-6-fluoroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into the foundational principles of mass spectrometry relevant to this analyte, present detailed experimental protocols for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and offer an expert interpretation of its expected fragmentation patterns under electrospray ionization (ESI). This document is intended to serve as a practical resource for researchers and scientists, enabling them to develop and validate robust analytical methods for the characterization and quantification of this compound and related compounds.

Introduction: The Significance of this compound in Modern Drug Discovery

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules.[1] Their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties, have established them as privileged scaffolds in medicinal chemistry. The introduction of halogen atoms, such as bromine and fluorine, into the quinoxaline ring system can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, represents a valuable building block in the synthesis of novel therapeutic agents.

Accurate and reliable analytical methods are paramount for the successful progression of drug discovery and development programs. Mass spectrometry, particularly when coupled with liquid chromatography, has become an indispensable tool for the identification, structural elucidation, and quantification of small molecules like this compound.[1][2] This guide will provide the technical insights necessary to harness the power of mass spectrometry for the comprehensive analysis of this important compound.

Foundational Principles of Mass Spectrometry for the Analysis of this compound

The successful mass spectrometric analysis of this compound hinges on a solid understanding of the underlying principles of ionization, mass analysis, and fragmentation.

Ionization: Electrospray Ionization (ESI) as the Method of Choice

For a thermally labile and moderately polar compound like this compound, Electrospray Ionization (ESI) is the preferred ionization technique.[3] ESI is a "soft" ionization method that gently transfers ions from solution into the gas phase, minimizing in-source fragmentation and typically preserving the molecular ion.[4][5][6] This is crucial for obtaining accurate molecular weight information. The basicity of the nitrogen atoms in the quinoxaline ring makes it amenable to protonation in the positive ion mode, yielding a protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Elemental Composition

High-resolution mass spectrometry, utilizing analyzers such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. This capability is invaluable for determining the elemental composition of the parent ion and its fragments, thereby increasing confidence in compound identification.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule.[3] In an MS/MS experiment, the protonated molecule of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a unique "fingerprint" of the molecule, providing valuable structural information.

Experimental Protocol: A Validated LC-MS/MS Workflow

The following protocol outlines a robust and reproducible method for the analysis of this compound.

Sample Preparation

Proper sample preparation is critical for achieving high-quality, reproducible results and preventing contamination of the LC-MS system.[7][8][9]

Step-by-Step Protocol:

  • Dissolution: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent, such as methanol or acetonitrile, to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Serial Dilution: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards and quality control samples at the desired concentrations.

  • Filtration: For samples that may contain particulate matter, filter the final solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.[8]

Liquid Chromatography (LC) Parameters

Chromatographic separation is essential for resolving this compound from other components in a complex mixture and for minimizing matrix effects.[7]

ParameterRecommended ConditionRationale
LC System UHPLC or HPLC systemProvides efficient separation and sharp peaks.
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention and separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for efficient ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
Gradient Start with a low percentage of B, ramp up to a high percentage of B, and then return to initial conditions for re-equilibration.Optimizes the separation of the analyte from any impurities.
Flow Rate 0.3 - 0.5 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CEnsures reproducible retention times.
Injection Volume 1 - 5 µLDependent on the sensitivity of the mass spectrometer.
Mass Spectrometry (MS) Parameters

The following parameters are a starting point for method development and should be optimized for the specific instrument being used.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atoms in the quinoxaline ring are readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process.
Source Temperature 120 - 150 °CAssists in desolvation of the ESI droplets.
Desolvation Gas Flow 600 - 800 L/hrAids in the evaporation of solvent from the ESI droplets.
Cone Voltage 20 - 40 VCan be adjusted to control the degree of in-source fragmentation.[5][6]
Collision Energy (for MS/MS) 10 - 40 eV (Collision Energy Ramp)A range of collision energies should be evaluated to obtain a rich fragmentation spectrum.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or OrbitrapProvides high resolution and accurate mass measurements.
Acquisition Mode MS/MS or Data-Dependent Acquisition (DDA)To obtain fragmentation data for structural confirmation.

Interpretation of Mass Spectra: The Fragmentation Pathway of this compound

Due to the lack of a publicly available experimental mass spectrum for this compound, the following fragmentation pathway is proposed based on the known fragmentation behavior of quinoxaline derivatives and halogenated aromatic compounds.[10][11]

The molecular formula of this compound is C₈H₄BrFN₂. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[12][13]

Expected Molecular Ion:

  • [M+H]⁺: m/z 228.96 (for ⁷⁹Br) and 230.96 (for ⁸¹Br)

Proposed Fragmentation Pathway:

The primary fragmentation pathways are expected to involve the loss of the halogen substituents and cleavage of the quinoxaline ring.

fragmentation_pathway M [M+H]⁺ m/z 228.96 / 230.96 F1 Loss of Br [M+H-Br]⁺ m/z 149.05 M->F1 - Br• F2 Loss of HBr [M+H-HBr]⁺ m/z 148.04 M->F2 - HBr F3 Loss of HCN [M+H-HCN]⁺ m/z 201.97 / 203.97 M->F3 - HCN F4 Loss of F [M+H-F]⁺ m/z 209.96 / 211.96 M->F4 - F• F5 Loss of HF [M+H-HF]⁺ m/z 208.96 / 210.96 M->F5 - HF

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Key Fragmentation Events:

  • Loss of a Bromine Radical (Br•): This is a common fragmentation pathway for bromo-aromatic compounds, leading to a fragment at m/z 149.05.

  • Loss of Hydrogen Bromide (HBr): The elimination of HBr would result in a fragment at m/z 148.04.

  • Loss of Hydrogen Cyanide (HCN): Cleavage of the pyrazine ring in the quinoxaline core can lead to the neutral loss of HCN, a characteristic fragmentation of nitrogen-containing heterocycles. This would produce fragments at m/z 201.97 and 203.97.

  • Loss of a Fluorine Radical (F•) or Hydrogen Fluoride (HF): While the C-F bond is generally strong, fragmentation involving the loss of F• or HF is possible, especially at higher collision energies. This would result in fragments around m/z 209.96/211.96 and 208.96/210.96, respectively.

Best Practices and Troubleshooting

  • In-Source Fragmentation: Be mindful of the potential for in-source fragmentation, which can complicate spectral interpretation.[4][5][6] This can be controlled by optimizing the cone voltage or fragmentor voltage.

  • Matrix Effects: When analyzing samples from complex matrices (e.g., biological fluids), matrix effects can suppress or enhance the analyte signal.[7] The use of an internal standard and effective sample preparation techniques like solid-phase extraction (SPE) can mitigate these effects.[14][15]

  • Column Choice: If co-elution is an issue, experimenting with different column chemistries (e.g., phenyl-hexyl) can provide alternative selectivity.[16]

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the principles of ionization and fragmentation, and by implementing a robust LC-MS/MS protocol, researchers can confidently identify, characterize, and quantify this important molecule. The proposed fragmentation pathway serves as a valuable starting point for spectral interpretation, and the best practices outlined will aid in the development of high-quality, reliable analytical methods essential for advancing drug discovery and development.

References

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A Comprehensive Guide to the Purity Assessment of 5-Bromo-6-fluoroquinoxaline by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the development, validation, and implementation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 5-Bromo-6-fluoroquinoxaline. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document navigates the causal logic behind chromatographic choices, from column and mobile phase selection to detector settings, grounded in the physicochemical properties of the analyte. We present a comprehensive, step-by-step protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.[1][2][3] The guide culminates in a discussion on data interpretation, including system suitability and photodiode array (PDA)-based peak purity analysis, to ensure the generation of trustworthy and scientifically sound data for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

This compound is a halogenated heterocyclic compound that serves as a critical building block in the synthesis of various pharmaceutical agents. Its specific structure, featuring a quinoxaline core with bromo and fluoro substituents, imparts unique chemical properties that are leveraged in modern drug discovery. The purity of such an intermediate is not a trivial matter; it directly influences the impurity profile of the final API, which in turn can affect its safety, efficacy, and stability.

The objective of this guide is to provide a scientifically robust and field-proven methodology for quantifying the purity of this compound and its related substances. The chosen analytical technique, HPLC, offers high resolution, sensitivity, and precision, making it the gold standard for this application.[4] This guide emphasizes the development of a stability-indicating method—one that can unequivocally separate the main compound from any potential degradation products that may arise under stress conditions, thus providing a true and reliable measure of its stability.[5][6]

Analytical Strategy: Causality in Method Development

A successful HPLC method is not a product of chance but of a logical, science-driven strategy. The physicochemical properties of this compound dictate the optimal approach for its separation.

  • Analyte Properties: The molecule possesses a planar, aromatic quinoxaline ring system, making it hydrophobic. The presence of halogen atoms (Bromine and Fluorine) and nitrogen atoms introduces polarity and potential for specific interactions. This dual nature—hydrophobic and moderately polar—is the key consideration for chromatographic development.

  • Column Selection: Reversed-phase chromatography is the logical choice, where a non-polar stationary phase is used with a polar mobile phase.[7]

    • Expertise-Driven Choice: A C18 (Octadecylsilane) column is the workhorse for such applications due to its strong hydrophobic retention mechanism. However, for aromatic compounds like this, a Phenyl-Hexyl phase can offer alternative selectivity.[8] The phenyl groups in the stationary phase can engage in π-π interactions with the quinoxaline ring, potentially improving resolution between the main peak and structurally similar aromatic impurities. For this guide, we will proceed with a C18 column, which provides excellent general-purpose retention for a wide range of impurities.[9]

  • Mobile Phase Optimization: The mobile phase is the primary tool for manipulating retention and selectivity.[10][11]

    • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.

    • Aqueous Phase & pH Control: The quinoxaline nitrogens are weakly basic. Controlling the pH of the mobile phase is critical. Using a slightly acidic mobile phase (e.g., with 0.1% phosphoric acid or formic acid) ensures that the ionization state of the analyte and any basic impurities is suppressed and consistent, leading to reproducible retention times and symmetrical peak shapes.[12]

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is indispensable for purity analysis.[13][14]

    • Trustworthiness through Spectral Data: Unlike a standard UV detector that monitors at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum at every point across a chromatographic peak. This provides two critical advantages:

      • Optimal Wavelength Selection: The UV spectrum of this compound can be examined to select a wavelength of maximum absorbance for high sensitivity, while also considering the absorbance of potential impurities.

      • Peak Purity Analysis: The detector's software can compare spectra across a single peak. If the peak is pure, all spectra should be identical. Spectral differences indicate the presence of a co-eluting impurity, a critical capability for a trustworthy purity method.[15][16][17]

  • Elution Mode: A gradient elution program, where the proportion of the organic solvent is increased over time, is superior to an isocratic method for purity analysis. This approach ensures that highly retained, non-polar impurities are eluted within a reasonable timeframe while still providing good resolution for early-eluting polar impurities.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the analysis of this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Phosphoric Acid (85%).

  • Reference Standard: Well-characterized this compound reference standard.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA Detector, 254 nm (Acquisition Range: 200-400 nm)
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water. Filter and degas.

  • Mobile Phase B: Use HPLC-grade Acetonitrile directly. Filter and degas.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation: Establishing Trustworthiness

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[1][3] The following protocols are based on the ICH Q2(R1) guideline.

Visualization of the Validation Workflow

The relationship between the core validation parameters is a logical hierarchy designed to build a complete picture of the method's performance.

G cluster_0 Core Performance Characteristics cluster_1 Method Limits cluster_2 Method Reliability Specificity Specificity & Stability-Indicating Power Validation Validated HPLC Method Specificity->Validation Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ (Limit of Quantitation) Linearity->LOQ Accuracy->Validation Precision->Validation LOD LOD (Limit of Detection) LOD->Validation LOQ->LOD Robustness Robustness Robustness->Validation G cluster_stress Stress Conditions Acid Acid Hydrolysis (1N HCl, 60°C) Analysis HPLC-PDA Analysis Acid->Analysis Base Base Hydrolysis (1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Thermal Thermal (105°C, Solid) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Sample This compound Sample Solution Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Results Demonstrate Specificity: - Peak Purity Check - Resolution from Degradants - Mass Balance Analysis->Results

Sources

Solubility of 5-Bromo-6-fluoroquinoxaline in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Bromo-6-fluoroquinoxaline in Common Organic Solvents

Abstract

This compound is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. A thorough understanding of its solubility profile in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in the public domain, this document synthesizes foundational chemical principles with field-proven experimental methodologies to empower researchers in their work with this and similar quinoxaline derivatives.

Introduction: The Critical Role of Solubility in the Application of this compound

The quinoxaline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][2] The solubility of any given quinoxaline derivative, such as this compound, is a critical physicochemical parameter that dictates its journey from the laboratory to potential clinical application. Poor solubility can present significant hurdles in achieving desired reaction kinetics, designing effective purification strategies via crystallization, and formulating drug products with adequate bioavailability.[1]

This guide addresses the current information gap regarding the specific solubility of this compound. It is structured to provide both a robust theoretical foundation for predicting its solubility behavior and detailed, actionable protocols for its empirical determination.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The overall polarity of a molecule is a composite of its structural features, including the presence of polar functional groups and the size of its non-polar hydrocarbon backbone.

Physicochemical Properties of this compound

To predict the solubility of this compound, we must first analyze its molecular structure:

  • Quinoxaline Core: The bicyclic aromatic system of the quinoxaline core is relatively non-polar.

  • Nitrogen Atoms: The two nitrogen atoms in the pyrazine ring introduce polarity and can act as hydrogen bond acceptors.

  • Halogen Substituents: The bromine and fluorine atoms are electronegative, contributing to the molecule's overall polarity through dipole moments. However, they do not participate in hydrogen bonding as donors.

Based on this structure, this compound can be classified as a moderately polar molecule. Its solubility will be a delicate balance between the non-polar character of the fused aromatic rings and the polar influence of the nitrogen and halogen atoms.

The Influence of Solvent Properties

The choice of solvent is critical. Common organic solvents can be categorized based on their polarity:

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents are unlikely to be effective at dissolving this compound due to the mismatch in polarity.

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can engage in dipole-dipole interactions, making them good candidates for dissolving moderately polar compounds. Solvents like DMSO and DMF are often excellent choices for poorly soluble compounds.[4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While this compound cannot donate hydrogen bonds, the nitrogen atoms can accept them, suggesting potential solubility in these solvents.

The following diagram illustrates the key factors influencing the solubility of this compound.

G Figure 1: Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties solute This compound (Solute) polarity_solute Moderate Polarity (Quinoxaline Core + Halogens) h_bond_solute H-Bond Acceptor (Nitrogen Atoms) solvent Organic Solvent polarity_solvent Polarity (Non-polar, Aprotic, Protic) h_bond_solvent H-Bonding Capability solubility Solubility polarity_solute->solubility Interaction h_bond_solute->solubility Interaction polarity_solvent->solubility Interaction h_bond_solvent->solubility Interaction

Caption: Figure 1: Factors Influencing Solubility

Experimental Determination of Solubility

Given the lack of published data, experimental determination is essential. The following protocols provide standardized procedures for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents and is useful for initial screening.

Protocol:

  • Preparation: Add approximately 1-2 mg of this compound to a small, clean, and dry test tube or vial.

  • Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.

  • Mixing: Vigorously agitate the mixture (e.g., using a vortex mixer) for 1-2 minutes at a controlled temperature (typically ambient, e.g., 20-25°C).

  • Observation: Visually inspect the mixture.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Documentation: Record the observations in a structured table.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility (e.g., in mg/mL).

Protocol:

  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. This ensures that undissolved solid remains.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • Separation: Allow the undissolved solid to settle. Carefully filter the supernatant through a pre-weighed, fine-porosity filter (e.g., a 0.22 µm syringe filter) to remove all solid particles.

  • Solvent Evaporation: Transfer a known volume of the clear filtrate to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.

  • Calculation:

    • Weigh the vial containing the dried solid.

    • Subtract the initial weight of the vial to determine the mass of the dissolved this compound.

    • Divide the mass of the dissolved solid by the volume of the filtrate used to calculate the solubility in mg/mL.

The following workflow diagram outlines the process for both qualitative and quantitative solubility determination.

G Figure 2: Experimental Workflow for Solubility Determination start Start qual_screen Qualitative Screening (Multiple Solvents) start->qual_screen add_solute Add ~1-2 mg Solute to Vial qual_screen->add_solute quant_det Quantitative Determination (Selected Solvents) prep_sat_sol Prepare Saturated Solution (Excess Solute) quant_det->prep_sat_sol add_solvent_qual Add 0.5 mL Solvent add_solute->add_solvent_qual agitate_qual Agitate Vigorously add_solvent_qual->agitate_qual observe Observe & Record (Soluble, Partially, Insoluble) agitate_qual->observe observe->quant_det Select Solvents end End observe->end Screening Complete equilibrate Equilibrate at Constant Temp (e.g., 24-48h) prep_sat_sol->equilibrate filter_supernatant Filter Supernatant equilibrate->filter_supernatant evaporate Evaporate Known Volume of Filtrate filter_supernatant->evaporate weigh_residue Weigh Dried Residue evaporate->weigh_residue calculate Calculate Solubility (mg/mL) weigh_residue->calculate calculate->end

Sources

A Technical Guide to the Starting Materials for the Synthesis of 5-Bromo-6-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-6-fluoroquinoxaline is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine and bromine atoms on the pyrazine-fused benzene ring, make it a valuable scaffold for the development of novel pharmaceuticals and functional organic materials. The strategic synthesis of this molecule is paramount, and a thorough understanding of its starting materials is the foundation upon which efficient and scalable production is built.

This technical guide provides an in-depth analysis of the primary synthetic route to this compound. Moving beyond a simple recitation of protocols, this document elucidates the chemical logic behind the chosen pathway, details the preparation of key precursors, and offers field-proven insights into the experimental execution. The core of this synthesis lies in the strategic construction of the quinoxaline ring system from appropriately substituted phenylenediamine and dicarbonyl precursors.

Part 1: The Core Synthetic Strategy: A Retrosynthetic Analysis

The most direct and reliable method for constructing the this compound core is the condensation of a pre-functionalized aromatic diamine with a simple 1,2-dicarbonyl compound. This approach, a variant of the classical Hinsberg quinoxaline synthesis, ensures that the desired halogen substituents are precisely positioned from the outset, circumventing potential issues with regioselectivity that can plague late-stage halogenation of the quinoxaline ring system.[1]

The retrosynthetic disconnection of the target molecule reveals two fundamental building blocks: 4-Bromo-5-fluoro-1,2-phenylenediamine and glyoxal .

G Target This compound Disconnection C-N bond formation (Hinsberg Reaction) Target->Disconnection Precursors 4-Bromo-5-fluoro-1,2-phenylenediamine + Glyoxal Disconnection->Precursors

Caption: Retrosynthetic analysis of this compound.

This strategy is chemically sound because the reaction between an o-phenylenediamine and a 1,2-dicarbonyl is a robust and high-yielding cyclocondensation that reliably forms the pyrazine ring.[2][3]

Part 2: The Key Precursors: Synthesis and Properties

The Diamine Component: 4-Bromo-5-fluoro-1,2-phenylenediamine

The cornerstone of this synthesis is the correctly substituted diamine, 4-Bromo-5-fluoro-1,2-phenylenediamine. Its preparation is a critical multi-step process that requires careful control of reaction conditions to ensure proper regiochemistry.

The synthesis begins with the commercially available 5-fluoro-2-nitroaniline. The process involves an electrophilic bromination followed by the reduction of the nitro group.

G cluster_synthesis Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine A 5-Fluoro-2-nitroaniline B 4-Bromo-5-fluoro-2-nitroaniline A->B  NBS, Acetic Acid   C 4-Bromo-5-fluoro-1,2-phenylenediamine (Target Precursor) B->C  SnCl2, EtOH/THF  

Caption: Workflow for the synthesis of the key diamine precursor.

Step 1: Electrophilic Bromination of 5-Fluoro-2-nitroaniline

The initial step is the bromination of 5-fluoro-2-nitroaniline. The directing effects of the substituents on the aromatic ring are crucial here. The amino group (-NH₂) is a powerful activating, ortho-, para-director, while the nitro group (-NO₂) is a strong deactivating, meta-director. The fluorine atom is a deactivating ortho-, para-director. The position ortho to the amino group and meta to the nitro group is sterically unhindered and electronically activated, making it the prime site for electrophilic attack.

Experimental Protocol: [4]

  • To a flask, add 5-fluoro-2-nitroaniline (1 equivalent) and glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) (0.98 equivalents).

  • Heat the reaction mixture to 110 °C and monitor by TLC until the starting material is consumed.

  • After cooling, the product can be isolated by pouring the mixture into water and filtering the resulting precipitate.

This procedure selectively yields 4-bromo-5-fluoro-2-nitroaniline.

Step 2: Reduction of 4-Bromo-5-fluoro-2-nitroaniline

The final step in preparing the diamine is the reduction of the nitro group. A common and effective method is the use of Tin(II) chloride (SnCl₂) in an alcoholic solvent, which selectively reduces the nitro group to an amine without affecting the halogen substituents.[4]

Experimental Protocol: [4]

  • Dissolve 4-bromo-5-fluoro-2-nitroaniline (1 equivalent) in a mixture of tetrahydrofuran (THF) and ethanol.

  • Add Tin(II) chloride (SnCl₂) (4-5 equivalents) to the solution.

  • Heat the reaction mixture at reflux for several hours until the reaction is complete.

  • Cool the mixture to room temperature and concentrate it in vacuo.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Filter the slurry through Celite® to remove inorganic solids.

  • Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate to yield 4-bromo-5-fluorobenzene-1,2-diamine.

PropertyValueReference
CAS Number 153505-37-4[5]
Molecular Formula C₆H₆BrFN₂[5]
Molecular Weight 205.03 g/mol [5]
Appearance Yellow solid[4]
Safety Causes skin irritation.[4]
The Dicarbonyl Component: Glyoxal

Glyoxal is the simplest 1,2-dicarbonyl compound and serves as the two-carbon electrophilic component that reacts with the two amino groups of the phenylenediamine to form the pyrazine ring.

Glyoxal is highly reactive and is therefore not typically handled as a pure monomer. It is commercially available and used in two main forms:

  • Aqueous Solution: Most commonly supplied as a 40% (by weight) solution in water.[6] In this form, it exists primarily as its stable monohydrate.

  • Polymeric Forms: It can also exist as a solid trimeric dihydrate or as a polymer, para-glyoxal, which must be thermally depolymerized (cracked) before use. For most lab-scale syntheses, the aqueous solution is convenient and effective.[7]

PropertyValue
CAS Number 107-22-2
Molecular Formula C₂H₂O₂
Molecular Weight 58.04 g/mol
Appearance Yellowish liquid (40% solution)
Key Role Provides the C2 and C3 atoms of the quinoxaline ring.

Part 3: The Cyclocondensation: Synthesis of this compound

With the two key starting materials in hand, the final step is the cyclocondensation reaction to form the target molecule.

G cluster_synthesis Final Condensation Step A 4-Bromo-5-fluoro-1,2-phenylenediamine + Glyoxal (40% aq.) B This compound A->B  Ethanol, Reflux  

Caption: Final reaction to form the quinoxaline product.

The reaction proceeds through a two-fold condensation. One amino group of the diamine attacks one of the carbonyl groups of glyoxal, forming a hemiaminal which then dehydrates to an imine. This process is repeated with the second amino and carbonyl groups, leading to a dihydropyrazine intermediate which rapidly oxidizes in air to the stable aromatic quinoxaline ring system. The use of a simple protic solvent like ethanol or a weakly acidic medium facilitates the dehydration steps.[2][8]

The synthesis of quinoxalines from o-phenylenediamines and glyoxal is a well-established and generally high-yielding procedure.[3][6]

  • Dissolve 4-Bromo-5-fluoro-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of glyoxal (40% wt., ~1.1 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product can be purified by precipitation upon addition of water, followed by filtration, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Part 4: Alternative Synthetic Considerations

An alternative approach would involve the late-stage bromination of a pre-formed 6-fluoroquinoxaline. However, this strategy presents significant challenges. The electrophilic bromination of the quinoxaline nucleus is often difficult and can lead to a mixture of products. The reaction conditions, including the choice of strong acid and brominating agent (e.g., NBS), heavily influence the regioselectivity, and isolating the desired 5-bromo isomer from other potential isomers (like the 8-bromo) can be a significant purification challenge.[1] Therefore, the convergent strategy of starting with the pre-functionalized 4-Bromo-5-fluoro-1,2-phenylenediamine is vastly superior in terms of efficiency, control, and yield.

Conclusion

The most effective and scientifically sound pathway for the synthesis of this compound relies on two key starting materials: 4-Bromo-5-fluoro-1,2-phenylenediamine and glyoxal . The synthesis of the diamine precursor from 5-fluoro-2-nitroaniline via a well-defined bromination and reduction sequence is the critical enabling step. The subsequent cyclocondensation with a commercially available glyoxal solution provides a direct, high-yielding, and regiochemically unambiguous route to the final product. This approach represents a robust and reliable methodology for researchers and drug development professionals requiring access to this important heterocyclic building block.

References

  • 9

  • [ACS Publications. (2012). A Re-Examination of the Reaction of 3,4-Diamino[4][9][10]oxadiazole with Glyoxal. The Journal of Organic Chemistry, 77(15), 6651-6656.]([Link])

Sources

CAS number and IUPAC name for 5-Bromo-6-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-6-fluoroquinoxaline: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a halogenated heterocyclic compound featuring a quinoxaline core. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The strategic placement of bromide and fluoride atoms offers versatile handles for synthetic modification and modulation of physicochemical properties, making it a valuable building block for drug discovery and materials science. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic pathway, key properties, and its potential applications, particularly as an intermediate in the development of novel therapeutics.

Chemical Identity and Properties

Proper identification of a chemical entity is foundational for research and development. The key identifiers and physicochemical properties for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1893896-09-7[1][2]
Molecular Formula C₈H₄BrFN₂[2]
Molecular Weight 227.04 g/mol [2]
Appearance Likely a solid at room temperatureInferred

Synthesis and Mechanistic Considerations

A logical precursor for this synthesis is 3-Bromo-4-fluoro-1,2-phenylenediamine. This intermediate can be condensed with glyoxal to yield the desired quinoxaline core.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available 4-bromo-5-fluoro-2-nitroaniline.

Step 1: Reduction of the Nitro Group The initial step is the reduction of the nitro group of 4-bromo-5-fluoro-2-nitroaniline to an amine, yielding 4-bromo-5-fluoro-1,2-phenylenediamine. This transformation is critical for creating the necessary o-phenylenediamine moiety.

  • Rationale : Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere is a clean and high-yielding method for nitro group reduction. It avoids the use of harsh or stoichiometric reducing agents, simplifying purification.

Step 2: Condensation and Cyclization The resulting 4-bromo-5-fluoro-1,2-phenylenediamine is then reacted with glyoxal. The two amine groups of the diamine condense with the two carbonyl groups of glyoxal, followed by an intramolecular cyclization and subsequent oxidation (aromatization) to form the stable quinoxaline ring.

  • Rationale : This condensation reaction is a robust and widely used method for forming the quinoxaline scaffold. The reaction is typically carried out in a protic solvent like ethanol or acetic acid, which facilitates both the imine formation and the subsequent cyclization. The reaction often proceeds spontaneously to the aromatic quinoxaline product.

Synthesis of this compound cluster_0 Step 1: Reduction cluster_1 Step 2: Condensation & Cyclization A 4-Bromo-5-fluoro-2-nitroaniline B 4-Bromo-5-fluoro-1,2-phenylenediamine A->B H₂, Pd/C Ethanol C 4-Bromo-5-fluoro-1,2-phenylenediamine E This compound C->E Ethanol, rt D Glyoxal (40% in H₂O) D->E

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine

  • To a solution of 4-bromo-5-fluoro-2-nitroaniline (1.0 eq) in ethanol, add 10% Palladium on carbon (0.1 eq).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-bromo-5-fluoro-1,2-phenylenediamine (1.0 eq) in ethanol.

  • Add aqueous glyoxal (40% solution, 1.1 eq) dropwise to the stirred solution at room temperature.

  • Continue stirring at room temperature for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the product may precipitate from the solution. If not, reduce the solvent volume in vacuo.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Research

The quinoxaline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, antiviral, and antibacterial properties.[3][4][5]

As a Versatile Chemical Building Block:

This compound is an excellent starting material for introducing further molecular complexity through cross-coupling reactions.

  • The Bromine Handle : The bromine atom at the 5-position is susceptible to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, alkyl, alkynyl, or amino substituents, enabling the rapid generation of diverse compound libraries for screening.

  • The Fluorine Modulator : The fluorine atom at the 6-position is a key feature for drug development. Fluorine substitution is a common strategy used by medicinal chemists to enhance metabolic stability, improve binding affinity (by forming hydrogen bonds or other electrostatic interactions), and modulate lipophilicity and bioavailability.[6]

Relevance to Known Bioactive Molecules:

The closely related compound, 5-bromo-6-aminoquinoxaline, is a key intermediate in the synthesis of Brimonidine , a drug used to treat glaucoma.[7] This highlights the importance of the 5-bromo-quinoxaline scaffold in targeting specific biological pathways. By analogy, this compound can be used to synthesize novel analogs of Brimonidine or other bioactive quinoxalines where the fluorine atom replaces the amine or other functional groups to fine-tune the pharmacological profile.

Applications in Drug Discovery A This compound (Scaffold) B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Sonogashira Coupling A->D E Library of Arylated Quinoxalines B->E F Library of Aminated Quinoxalines C->F G Library of Alkynylated Quinoxalines D->G H Screening for Bioactivity E->H F->H G->H

Caption: Role of this compound in library synthesis.

Safety and Handling

No specific safety data for this compound is available. Therefore, it is prudent to handle this compound with the same precautions as for a structurally related and hazardous chemical, such as 5-Bromoquinoxalin-6-amine .

Hazard Identification (based on 5-Bromoquinoxalin-6-amine): [8]

  • Acute Toxicity : May be toxic in contact with skin or if inhaled.

  • Irritation : Causes skin and serious eye irritation. May cause respiratory irritation.

Recommended Precautions:

  • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) :

    • Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and tightly sealed safety goggles.

    • If dust formation is possible, use a respirator with an appropriate particulate filter.

  • Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Keep away from ignition sources.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound represents a strategically functionalized heterocyclic compound with considerable potential in synthetic and medicinal chemistry. Its dual halogenation provides orthogonal handles for elaboration into more complex molecular architectures. While detailed characterization and reactivity studies are yet to be widely published, its structural similarity to key pharmaceutical intermediates suggests its value as a building block for the discovery of new therapeutic agents. Researchers and drug development professionals can leverage this compound to explore new chemical space and develop novel molecules with enhanced pharmacological properties.

References

  • PrepChem. Synthesis of 5-Bromo-6-(2-imidazolin-2-ylamino)-quinoxaline. Available from: [Link]

  • The Role of Quinoxaline Derivatives in Modern Drug Discovery. Available from: [Link]

  • Bouzriba, S., et al. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. 2020. Available from: [Link]

  • Höltje, M., et al. Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline-Based κ-Opioid Receptor (KOR) Agonists Designed for PET Studies. ChemMedChem. 2020. Available from: [Link]

  • Alves, M. A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of Pharmaceutical Negative Results. 2022. Available from: [Link]

  • Pereira, J.A., et al. Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. 2015. Available from: [Link]

  • Wan, J-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. ARKIVOC. 2012. Available from: [Link]

  • PubChem. 5-Bromoquinoxalin-6-amine. National Center for Biotechnology Information. Available from: [Link]

  • Dhanlaxmi Chemicals. 5 Bromo 6 Amino Quinoxaline. Available from: [Link]

  • PubChem. 6-Bromoquinoxaline. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Enantioselective synthesis of 5,6-dihydro-(S)-4-(ethylamino)-(S)-6-methyl-4H-thieno 2,3-B!thiopyran-2-sulfonamide 7,7-dioxide.

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Methodological & Application

Buchwald-Hartwig amination of 5-Bromo-6-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Buchwald-Hartwig Amination of 5-Bromo-6-fluoroquinoxaline for the Synthesis of Novel Pharmaceutical Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Importance of Aminated Quinoxalines

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic introduction of an amino group onto the quinoxaline scaffold is a critical step in the synthesis of these high-value molecules, profoundly influencing their biological activity and pharmacokinetic profiles.[4][5]

The Buchwald-Hartwig amination stands as a revolutionary tool in synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds.[6][7] This palladium-catalyzed cross-coupling reaction overcomes the limitations of traditional methods, allowing for the amination of aryl halides under relatively mild conditions with broad functional group tolerance.[8]

This guide provides a detailed examination and a robust protocol for a particularly relevant transformation: the . This substrate is of significant interest due to the unique electronic properties conferred by the fluorine atom and the pyrazine ring, making its derivatives promising candidates in drug discovery programs. We will explore the causality behind experimental choices, from catalyst selection to reaction optimization, providing a framework for both successful synthesis and logical troubleshooting.

Mechanistic Underpinnings of the Buchwald-Hartwig Amination

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The catalytic cycle, illustrated below, is generally accepted to proceed through several key steps.[9][10]

The process begins with an active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the this compound.[11] This is often the rate-determining step.[10] Subsequently, the amine displaces the halide from the palladium center, and a base facilitates the deprotonation of the coordinated amine. The final, crucial step is reductive elimination, which forms the desired C–N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Buchwald_Hartwig_Mechanism pd0 L₂Pd⁰ complex1 L₂Pd⁰(Ar)(Br) pd0->complex1 Oxidative Addition substrate Ar-Br (this compound) substrate->complex1 amine R₂NH complex2 [L₂Pd⁺(Ar)(R₂NH)]Br⁻ amine->complex2 base Base complex3 L₂Pd(Ar)(NR₂) base->complex3 Base-H⁺Br⁻ product Ar-NR₂ complex1->complex2 Amine Coordination complex2->complex3 Deprotonation complex3->pd0 Reductive Elimination complex3->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Core Components: Justification and Selection

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of four key components: the palladium source, the phosphine ligand, the base, and the solvent.

Palladium Precatalyst

While various Pd(0) and Pd(II) sources can be used, modern applications often favor "precatalysts."[12] These are stable, air-tolerant Pd(II) complexes that are efficiently reduced in situ to the active Pd(0) species. G3 (third-generation) and G4 (fourth-generation) precatalysts are particularly effective as they contain a carbazole-phosphine ligand scaffold that promotes rapid activation and high catalytic turnover.

  • Recommendation: For this protocol, we select XantPhos Pd G3 . XantPhos is a wide bite-angle ligand known for its effectiveness with a broad range of substrates, including heteroaryl halides.[11] The G3 precatalyst ensures reliable and rapid generation of the active catalyst.

Phosphine Ligand

The ligand is arguably the most critical component, as it modulates the stability, reactivity, and steric environment of the palladium center.[13] For electron-deficient heteroaromatic systems like quinoxaline, bulky and electron-rich biarylphosphine ligands are generally required. These ligands promote the crucial oxidative addition and reductive elimination steps.[14]

  • Recommendation: While the precatalyst already contains a ligand, sometimes adding a slight excess of free ligand can improve catalyst stability and reaction outcomes. XantPhos is an excellent starting point due to its proven versatility. For particularly challenging couplings, other ligands like tBuXPhos or BrettPhos could be screened.[11]

Base

The base serves a critical role: it deprotonates the amine after it coordinates to the palladium center, forming the palladium-amido complex necessary for reductive elimination.[9] The choice of base is a balance between reactivity and substrate compatibility.

  • Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[15]

  • For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[11][16]

Solvent

The solvent must be anhydrous and capable of dissolving both the organic substrates and, to some extent, the inorganic base.

  • Aprotic, non-polar to moderately polar solvents are preferred. Toluene and 1,4-dioxane are the most commonly used and effective solvents for this transformation.[16][17] Toluene is often favored for its higher boiling point, allowing for a wider temperature range.

Experimental Protocol: Amination of this compound

This protocol provides a general procedure for the coupling of this compound with a representative primary or secondary amine.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichStore under inert gas.
Amine (e.g., Morpholine)Anhydrous, >99%Acros OrganicsPurify if necessary.
XantPhos Pd G3 PrecatalystN/AStrem ChemicalsHandle in a glovebox.
Sodium tert-butoxide (NaOtBu)>98%Sigma-AldrichHandle in a glovebox.
TolueneAnhydrous, >99.8%Acros OrganicsUse from a solvent purification system or from a sealed bottle.
Reaction Vial (e.g., 2-5 mL)N/AVWRMust have a PTFE-lined screw cap.
Standard GlasswareN/AN/AOven-dried before use.
Experimental Workflow Diagram

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification A Weigh Solid Reagents: - this compound - XantPhos Pd G3 - NaOtBu B Add to Reaction Vial A->B C Seal Vial with Septum Cap B->C D Add Anhydrous Toluene C->D E Add Amine via Syringe D->E F Purge with Argon E->F G Heat to 100 °C with Stirring F->G H Monitor by TLC/LC-MS G->H I Cool to RT, Quench with Water H->I J Extract with Ethyl Acetate I->J K Dry Organic Layer (Na₂SO₄) J->K L Concentrate in vacuo K->L M Purify by Column Chromatography L->M N N M->N Characterization (NMR, MS, HPLC)

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using a glovebox or standard Schlenk techniques.

  • Vial Preparation (in a glovebox): To a 2-5 mL oven-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 1.0 equiv), XantPhos Pd G3 (0.01 mmol, 5 mol%), and sodium tert-butoxide (0.28 mmol, 1.4 equiv).

  • Sealing and Reagent Addition: Seal the vial with a PTFE-lined screw cap. Remove the vial from the glovebox.

  • Add anhydrous toluene (1.0 mL) via syringe.

  • Add the amine (e.g., morpholine, 0.24 mmol, 1.2 equiv) via syringe.

  • Inerting: Briefly purge the headspace of the vial with argon for 1-2 minutes.

  • Reaction: Place the vial in a preheated aluminum heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the vial to room temperature. Carefully quench the reaction by adding water (5 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated quinoxaline product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Systematic Reaction Optimization

For novel or challenging amine coupling partners, optimization of the reaction conditions may be necessary. A Design of Experiment (DoE) approach or a simple screening table can be highly effective.

EntryLigand (10 mol%)Base (1.4 equiv)SolventTemp (°C)Yield (%)
1XantPhosNaOtBuToluene100(Baseline)
2tBuXPhosNaOtBuToluene100(Compare)
3BrettPhosNaOtBuToluene100(Compare)
4XantPhosK₃PO₄Toluene110(Compare)
5XantPhosCs₂CO₃1,4-Dioxane100(Compare)
6XantPhosNaOtBuToluene80(Compare)

Rationale for Screening Choices:

  • Entries 2 & 3: Screen alternative, highly active biarylphosphine ligands which may offer better performance for hindered or electron-poor amines.[11]

  • Entries 4 & 5: Test weaker bases, which can be crucial if the amine or quinoxaline core possesses base-sensitive functional groups. A change in solvent to dioxane is included as it can sometimes improve solubility and performance with carbonate bases.[16]

  • Entry 6: Lowering the temperature can improve selectivity and reduce the formation of byproducts, particularly hydrodehalogenation of the starting material.

Concluding Remarks

The is a robust and highly adaptable method for synthesizing valuable N-aryl quinoxaline derivatives. By understanding the underlying mechanism and making informed choices regarding the catalyst, ligand, base, and solvent, researchers can reliably access a diverse range of compounds for applications in drug discovery and materials science. The protocol provided herein serves as a validated starting point, while the optimization strategy offers a logical framework for tackling more challenging substrates, ultimately accelerating the discovery of novel and impactful molecules.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Fors, B. P., & Buchwald, S. L. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Discovery of the Aminated Quinoxalines as Potential Active Molecules. ResearchGate. [Link]

  • 6-Aminoquinoxaline: A Versatile Heterocyclic Compound for Pharmaceutical and Material Science Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Discovery of the Aminated Quinoxalines as Potential Active Molecules. Bentham Science. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate. [Link]

  • Synthesis of 5-Bromo-6-(2-imidazolin-2-ylamino)-quinoxaline. PrepChem.com. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents. Future Science. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Royal Society of Chemistry. [Link]

  • Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Vantourout, J. C., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. [Link]

  • Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. [Link]

  • Fors, B. P., & Buchwald, S. L. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central. [Link]

  • Method for preparing medicament midbody 5-bromine-6-amido quinoxaline.

Sources

Revolutionizing Quinoxaline Synthesis: A Detailed Guide to Palladium-Catalyzed Cross-Coupling of 5-Bromo-6-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive guide detailing the palladium-catalyzed cross-coupling reactions of 5-bromo-6-fluoroquinoxaline is now available for researchers, scientists, and professionals in drug development. This document provides in-depth application notes and robust protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, key reactions in the synthesis of functionalized quinoxaline derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications.

The quinoxaline scaffold is a privileged structure in numerous biologically active compounds. The ability to introduce a variety of substituents at the 5-position of the 6-fluoroquinoxaline core through palladium-catalyzed cross-coupling reactions opens up vast possibilities for the design and synthesis of novel drug candidates and functional materials. This guide offers a detailed exploration of the mechanistic underpinnings of these reactions, providing a solid foundation for their practical application and troubleshooting.

The Strategic Advantage of Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their broad substrate scope, high efficiency, and functional group tolerance.[1] These reactions proceed through a general catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination, ultimately forming a new carbon-carbon or carbon-nitrogen bond.[2]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide. The reaction of this compound with various aryl or heteroaryl boronic acids provides access to a wide array of 5-aryl-6-fluoroquinoxaline derivatives.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with a boronic acid, a step often facilitated by a base. The cycle concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln(X) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)Ln(R') ArPdX->ArPdR Transmetalation (R'B(OH)2 / Base) ArPdR->Pd0 Product Ar-R' ArPdR->Product Reductive Elimination Product->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Reagent MW Equivalents Amount
This compound229.041.0229 mg (1.0 mmol)
Phenylboronic Acid121.931.2146 mg (1.2 mmol)
Pd(PPh₃)₄1155.560.0558 mg (0.05 mmol)
K₂CO₃138.212.0276 mg (2.0 mmol)
1,4-Dioxane/H₂O (4:1)--10 mL

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at 90 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. This reaction is particularly valuable for introducing nitrogen-containing functionalities into the quinoxaline core.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[3]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln(X) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAmine [Ar-Pd(II)Ln(HNR'R'')]⁺X⁻ ArPdX->ArPdAmine Amine Coordination (HNR'R'') ArPdAmido Ar-Pd(II)Ln(NR'R'') ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Product Ar-NR'R'' ArPdAmido->Product Reductive Elimination Product->Pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.[4][5]

Reagent MW Equivalents Amount
This compound229.041.0229 mg (1.0 mmol)
Morpholine87.121.2105 mg (1.2 mmol)
Pd₂(dba)₃915.720.0218.3 mg (0.02 mmol)
Xantphos578.680.0423.1 mg (0.04 mmol)
Cs₂CO₃325.821.5489 mg (1.5 mmol)
Toluene--10 mL

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Seal the tube, then evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous, degassed toluene followed by morpholine via syringe.

  • Stir the reaction mixture at 110 °C for 16 hours, monitoring its progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a Celite® pad.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Functionalities

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted quinoxalines. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6][7]

Mechanistic Overview: The Sonogashira Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln(X) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdCCR Ar-Pd(II)Ln(C≡CR') ArPdX->ArPdCCR Transmetalation CuCCR Cu-C≡CR' ArPdCCR->Pd0 Product Ar-C≡CR' ArPdCCR->Product Reductive Elimination Product->Pd0 CuX CuX CuCCR->ArPdX CuCCR->CuX Alkyne H-C≡CR' Alkyne->CuCCR Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

The following is a general procedure for the Sonogashira coupling of this compound with phenylacetylene, adapted from protocols for similar substrates.[6][7]

Reagent MW Equivalents Amount
This compound229.041.0229 mg (1.0 mmol)
Phenylacetylene102.141.2123 mg (1.2 mmol)
PdCl₂(PPh₃)₂701.900.0321 mg (0.03 mmol)
CuI190.450.059.5 mg (0.05 mmol)
Triethylamine (Et₃N)101.193.0304 mg (3.0 mmol)
THF--10 mL

Procedure:

  • To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed THF, followed by triethylamine and phenylacetylene.

  • Stir the reaction mixture at room temperature for 8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Characterization of Synthesized Quinoxaline Derivatives

The successful synthesis of the desired 5-substituted-6-fluoroquinoxaline derivatives should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product, showing the presence of the newly introduced substituent and the characteristic signals of the quinoxaline core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • Chromatography: Techniques like Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for monitoring the reaction progress and assessing the purity of the final product.

Conclusion

This guide provides a comprehensive overview and practical protocols for the palladium-catalyzed cross-coupling of this compound. By leveraging the power of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can efficiently synthesize a diverse library of functionalized quinoxaline derivatives for further investigation in drug discovery and materials science. The provided protocols serve as a robust starting point for the development of novel and potent bioactive molecules.

References

1. Technical Support Center: Synthesis of Morpholinyl Quinoxalines - Benchchem. (URL not available) 2. Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton. [Link] 3. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link] 4. Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate. [Link] 5. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link] 6. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. [Link] 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PubMed Central. [Link] 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link] 9. Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. [Link] 10. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid... ResearchGate. [Link] 11. Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles. PubMed. [Link] 12. Palladium-Catalyzed Synthesis of Pyrayaquinones, Murrayaquinones, and Murrayafoline-B. ResearchGate. [Link] 13. Intramolecular Palladium-catalyzed C-H activation reactions: Synthesis of substituted quinolones. ResearchGate. [Link] 14. Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation … ResearchGate. [Link] 15. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link] 16. Cross-coupling reaction. Wikipedia. [Link] 17. Synthesis of continuously substituted quinolines from o-alkenyl aromatic isocyanides by palladium-catalyzed intramolecular imidoylative 6-endo cyclization. Chemical Communications (RSC Publishing). [Link] 18. Expeditious Synthesis of 6-Fluoroalkyl-Phenanthridines via Palladium-Catalyzed Norbornene-Mediated Dehydrogenative Annulation. PubMed. [Link] 19. what is a cross-coupling reaction?. YouTube. [Link] 20. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link] 21. Suzuki cross-coupling reaction between bromobenzene and phenylboronic acid. ResearchGate. [Link] 22. Sonogashira reactions of phenylacetylene with arylbromides catalyzed by unsymmetrical palladium complexes [PdCl 2 (NHC)(PPh 3 )] 3a-f. a. ResearchGate. [Link] 23. Introduction to cross-coupling reactions. YouTube. [Link] 24. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. PubMed Central. [Link] 25. Cross-(−CO)upling. Synthesis Spotlight. [Link]

Sources

Application Notes and Protocols: 5-Bromo-6-fluoroquinoxaline as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Quinoxaline Scaffold

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged heterocyclic motif in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] The strategic functionalization of the quinoxaline core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 5-Bromo-6-fluoroquinoxaline , a key building block for the synthesis of novel therapeutic agents.

The unique substitution pattern of this compound offers a dual handle for synthetic diversification. The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 6-position can participate in nucleophilic aromatic substitution (SNAr) reactions. This orthogonal reactivity provides a powerful platform for the construction of complex molecular architectures.

Synthesis of this compound

A robust synthesis of this compound can be envisioned starting from commercially available 4-bromo-5-fluoro-1,2-phenylenediamine. This approach is adapted from established methods for quinoxaline synthesis.[5]

G cluster_synthesis Synthetic Pathway start 4-Bromo-5-fluoro-1,2-phenylenediamine product This compound start->product Condensation reagent1 Glyoxal reagent1->product

Protocol: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-5-fluoro-1,2-phenylenediamine (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Slowly add an aqueous solution of glyoxal (1.1 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford pure this compound.

Key Reactions and Protocols

The differential reactivity of the C-Br and C-F bonds in this compound allows for a sequential and controlled functionalization of the quinoxaline core.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom at the 5-position is an excellent handle for introducing aryl, heteroaryl, or alkyl groups via well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[6][7]

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start This compound reagent1 Ar-B(OH)2 catalyst Pd Catalyst Ligand, Base product 5-Aryl-6-fluoroquinoxaline

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

CatalystLigandBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O9085-95
Pd₂(dba)₃SPhosCs₂CO₃Dioxane/H₂O10090-98
Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O10088-96
Table 1: Representative conditions for Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[3][8]

G cluster_buchwald Buchwald-Hartwig Amination Workflow start This compound reagent1 R¹R²NH catalyst Pd Catalyst Ligand, Base product 5-(R¹R²N)-6-fluoroquinoxaline

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.2 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

CatalystLigandBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene10080-95
Pd(OAc)₂XantphosCs₂CO₃Dioxane11085-98
Table 2: Representative conditions for Buchwald-Hartwig amination of this compound.
Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The electron-withdrawing nature of the quinoxaline ring system activates the fluorine atom at the 6-position towards nucleophilic aromatic substitution, particularly with amine nucleophiles.[9] This reaction is often facilitated by microwave irradiation.

G cluster_snar Nucleophilic Aromatic Substitution Workflow start This compound reagent1 Nu-H conditions Base, Solvent (Microwave) product 5-Bromo-6-Nu-quinoxaline

Protocol: General Procedure for SNAr with Amines

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the desired amine (1.5-2.0 eq), and a suitable base (e.g., K₂CO₃, DIPEA, 2.0-3.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to the specified temperature and time (e.g., 150-200 °C for 10-30 minutes).

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

NucleophileBaseSolventTemp (°C)Time (min)Yield (%)
MorpholineK₂CO₃DMF1801585-95
PiperidineDIPEANMP2001080-90
AnilineK₂CO₃DMSO1602075-85
Table 3: Representative conditions for SNAr of this compound with amines.

Application in Drug Discovery: Case Study of a Kinase Inhibitor Scaffold

The quinoxaline core is a common feature in many kinase inhibitors.[10] The ability to selectively functionalize both the 5- and 6-positions of this compound makes it an ideal starting material for the rapid synthesis of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.

G cluster_drug_discovery Drug Discovery Application Workflow start This compound step1 Suzuki Coupling (R¹-B(OH)₂) intermediate 5-R¹-6-fluoroquinoxaline step2 SNAr (R²R³NH) final_product Kinase Inhibitor Scaffold (5-R¹-6-R²R³N-quinoxaline)

This sequential functionalization allows for the introduction of a variety of substituents at both positions, enabling the exploration of the chemical space around the quinoxaline scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a highly versatile and valuable building block in medicinal chemistry. Its orthogonal reactivity at the C5 and C6 positions provides a powerful tool for the synthesis of diverse and complex molecules. The protocols outlined in these application notes offer a solid foundation for researchers to utilize this building block in their drug discovery and development programs, paving the way for the creation of novel and effective therapeutics.

References

  • Ali, M. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4785. [Link]

  • PrepChem. (n.d.). Synthesis of 5-Bromo-6-(2-imidazolin-2-ylamino)-quinoxaline. Retrieved from [Link]

  • TIJER. (2022). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER, 9(6). [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7657. [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Googleapis.com. (n.d.). WO 00/38684.
  • NIH. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(1), 1-13. [Link]

  • Der Pharma Chemica. (2016). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 8(19), 24-28. [Link]

  • Taylor & Francis Online. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of 6-fluoroquinoxalines with amines or nitrogen-containing heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • PubMed. (2020). Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline-Based κ-Opioid Receptor (KOR) Agonists Designed for PET Studies. ChemMedChem, 15(19), 1834-1853. [Link]

  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • NIH. (n.d.). Novel Allosteric Modulators of G Protein-coupled Receptors. Retrieved from [Link]

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8865-8871. [Link]

  • NIH. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]

  • PubChem. (n.d.). Pharmaceutical compositions - Patent US-11564886-B2. Retrieved from [Link]

  • ResearchGate. (2025). Mild synthesis of 6-amino-5-bromoquinoxaline. Retrieved from [Link]

  • NIH. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature, 610(7933), 785-792. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NIH. (n.d.). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Retrieved from [Link]

  • NIH. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 109, 117875. [Link]

  • NIH. (2016). Suzuki–Miyaura cross‐coupling optimization enabled by automated feedback. Nature Communications, 7, 13154. [Link]

  • University of Massachusetts Dartmouth. (n.d.). Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. Retrieved from [Link]

  • NIH. (n.d.). Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Retrieved from [Link]

  • PubMed. (2023). Design and Synthesis of Functionally Active 5-Amino-6-Aryl Pyrrolopyrimidine Inhibitors of Hematopoietic Progenitor Kinase 1. Journal of Medicinal Chemistry, 66(7), 4984-5004. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • NIH. (n.d.). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. Retrieved from [Link]

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Application Notes and Protocols: [¹⁸F]Radiolabeling of 5-Bromo-6-fluoroquinoxaline for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of [¹⁸F]5-Bromo-6-fluoroquinoxaline in PET Imaging

Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that provides quantitative insights into biological processes in vivo.[1][2] The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. Quinoxaline derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for the design of PET probes targeting various enzymes and receptors.

This document provides a comprehensive guide to the [¹⁸F]radiolabeling of this compound, a promising candidate for PET imaging. The presence of a bromine atom offers a potential site for further chemical modification or for studying its influence on tracer pharmacokinetics, while the fluoroquinoxaline core is the target for ¹⁸F-labeling. These application notes are intended for researchers, scientists, and drug development professionals with expertise in radiochemistry and PET imaging. We will delve into the rationale behind the proposed synthetic strategy, provide detailed experimental protocols, and outline essential quality control procedures to ensure the production of a high-quality radiotracer for preclinical and clinical research.

Scientific Rationale and Strategy

The most common and efficient method for introducing the positron-emitting radionuclide fluorine-18 (t½ ≈ 109.8 min) into a molecule is through nucleophilic aromatic substitution (SNAAr).[3][4] This approach involves the displacement of a suitable leaving group on an aromatic ring by [¹⁸F]fluoride. For the synthesis of [¹⁸F]this compound, a precursor molecule bearing a good leaving group at the 6-position is required. A nitro group (-NO₂) is an excellent choice for a leaving group in SNAAr reactions due to its strong electron-withdrawing nature, which activates the aromatic ring towards nucleophilic attack.

The proposed strategy involves a two-step process:

  • Synthesis of the Labeling Precursor: 5-Bromo-6-nitroquinoxaline will be synthesized as the precursor for the radiolabeling reaction.

  • Nucleophilic [¹⁸F]Fluorination: The nitro group of the precursor will be displaced by [¹⁸F]fluoride to yield the desired [¹⁸F]this compound.

This approach is favored for its potential for high radiochemical yields and specific activity, which are critical parameters for successful PET imaging studies.

Experimental Protocols

Part 1: Synthesis of the Labeling Precursor (5-Bromo-6-nitroquinoxaline)

A detailed, multi-step synthesis of a suitable precursor is often required for successful radiolabeling.[5] The synthesis of 5-Bromo-6-nitroquinoxaline can be achieved through a multi-step synthetic route starting from commercially available reagents. The following is a representative synthetic scheme.

A Starting Material (e.g., 4-Bromo-5-nitro-1,2-phenylenediamine) C Condensation Reaction A->C Reactant 1 B Glyoxal B->C Reactant 2 D 5-Bromo-6-nitroquinoxaline (Labeling Precursor) C->D Product A [¹⁸F]Fluoride (from cyclotron) B QMA Cartridge (Trapping) A->B C Elution with K₂CO₃/Kryptofix 2.2.2 B->C D Azeotropic Drying C->D E Precursor Addition (5-Bromo-6-nitroquinoxaline) D->E F Heating (DMSO or Acetonitrile) E->F G [¹⁸F]this compound (Crude Product) F->G H HPLC Purification G->H I Formulation H->I

Sources

Application Notes and Protocols for the Functionalization of the C-5 Position of 5-Bromo-6-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Quinoxalines

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged heterocyclic motif in contemporary medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The strategic functionalization of the quinoxaline core allows for the fine-tuning of its physicochemical and biological properties, making it a versatile building block in drug discovery and the development of novel organic materials.[2][4]

This guide focuses on the targeted functionalization of the C-5 position of 5-Bromo-6-fluoroquinoxaline. This particular substrate offers a unique platform for chemical diversification. The bromine atom at the C-5 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The presence of the fluorine atom at the C-6 position can significantly influence the electronic properties of the molecule, potentially enhancing binding affinities to biological targets and improving pharmacokinetic profiles. Understanding the reactivity of this specific position is paramount for the rational design of novel quinoxaline-based compounds.

This document provides a detailed exploration of the chemical reactivity of the C-5 position of this compound and offers comprehensive, step-by-step protocols for its functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Understanding the Reactivity of the C-5 Position

The reactivity of the C-5 position in this compound is primarily governed by the electronic effects of the bromine and fluorine substituents, as well as the nitrogen atoms in the pyrazine ring. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions. The adjacent electron-withdrawing fluorine atom can modulate the reactivity of the C-Br bond, a factor that must be considered when selecting catalytic systems. The nitrogen atoms in the quinoxaline ring render the aromatic system electron-deficient, which can also influence the oxidative addition step in palladium-catalyzed cycles.

Core Functionalization Strategies at the C-5 Position

Palladium-catalyzed cross-coupling reactions are the cornerstone for the functionalization of aryl halides. The following sections provide detailed protocols for the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions to this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryls, a common structural motif in pharmaceuticals.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Objective: To synthesize 5-aryl-6-fluoroquinoxaline derivatives.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or SPhos

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane or Toluene/Water (e.g., 4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Solvent and Base Addition: Add the chosen solvent system (e.g., 1,4-dioxane or toluene/water) and the base (2.0-3.0 equiv).

  • Reaction Execution: Stir the mixture at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation: Representative Reaction Parameters for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)PCy₃ (6)K₃PO₄ (2)Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.5)1,4-Dioxane901680-90
3Thiophen-3-ylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME/H₂O851875-85

Note: Yields are estimated based on typical outcomes for similar substrates and are for illustrative purposes.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow start Start: this compound + Arylboronic Acid reagents Reagents: - Pd Catalyst - Ligand - Base - Solvent start->reagents Combine reaction Reaction: Heat under Inert Atmosphere reagents->reaction Add workup Aqueous Work-up reaction->workup After completion purification Column Chromatography workup->purification product Product: 5-Aryl-6-fluoroquinoxaline purification->product

Caption: Workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a highly effective method for the synthesis of arylamines from aryl halides and primary or secondary amines.[1] This reaction is of great importance in medicinal chemistry for the introduction of nitrogen-containing functional groups.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound

Objective: To synthesize 5-amino-6-fluoroquinoxaline derivatives.

Materials:

  • This compound

  • Amine (primary or secondary, e.g., aniline, morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • XPhos, RuPhos, or BrettPhos

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask under an inert atmosphere, stir the palladium source and the phosphine ligand in the anhydrous solvent for 10-15 minutes at room temperature.

  • Reaction Setup: To the catalyst mixture, add this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.2-2.0 equiv).

  • Reaction Execution: Stir the mixture at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation: Representative Reaction Parameters for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001280-90
2MorpholinePd(OAc)₂ (2.5)RuPhos (5)LHMDS (1.8)1,4-Dioxane901875-85
3n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.5)Toluene802470-80

Note: Yields are estimated based on typical outcomes for similar substrates and are for illustrative purposes.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex Ar-Pd(II)(X)L_n oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination R'R''NH, Base pdII_amido_complex Ar-Pd(II)(NR'R'')L_n amine_coordination->pdII_amido_complex reductive_elimination Reductive Elimination pdII_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.

Protocol 3: General Procedure for the Sonogashira Coupling of this compound

Objective: To synthesize 5-alkynyl-6-fluoroquinoxaline derivatives.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), bis(triphenylphosphine)palladium(II) dichloride (1-3 mol%), and copper(I) iodide (2-5 mol%) in the chosen anhydrous solvent (e.g., THF or DMF).

  • Base Addition: Add the amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

Data Presentation: Representative Reaction Parameters for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2.5)THFRT1280-90
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (3.0)DMF50875-85
3(Trimethylsilyl)acetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃N (2.5)THFRT1680-90

Note: Yields are estimated based on typical outcomes for similar substrates and are for illustrative purposes.

Purification and Characterization

The purification of the synthesized 5-substituted-6-fluoroquinoxalines is typically achieved by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

The characterization of the final products relies on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

    • In ¹H NMR, the disappearance of the signal corresponding to the proton at the C-5 position of the starting material and the appearance of new signals corresponding to the introduced substituent are key indicators of a successful reaction. The characteristic coupling patterns of the quinoxaline protons will also be altered.

    • In ¹³C NMR, the chemical shift of the C-5 carbon will change significantly upon functionalization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

Expected Spectroscopic Data:

While specific data for 5-substituted-6-fluoroquinoxalines are not extensively reported, general trends can be predicted. For instance, in the ¹H NMR of a 5-phenyl-6-fluoroquinoxaline, one would expect to see multiplets in the aromatic region corresponding to the protons of the phenyl group and the quinoxaline core. The fluorine atom at C-6 will likely induce coupling with the adjacent protons, leading to more complex splitting patterns. In the ¹³C NMR, the carbon atoms of the quinoxaline ring typically appear in the range of 120-160 ppm.[2][5]

Conclusion and Future Outlook

The functionalization of the C-5 position of this compound offers a gateway to a diverse array of novel chemical entities with potential applications in medicinal chemistry and materials science. The palladium-catalyzed cross-coupling reactions detailed in this guide provide robust and versatile methods for achieving this goal. The choice of catalyst, ligand, base, and reaction conditions must be carefully considered and optimized for each specific transformation to ensure high yields and purity. Further exploration of other cross-coupling reactions and the investigation of the biological activities of the resulting compounds will undoubtedly lead to exciting discoveries in the field.

References

  • synthesis and biological activity studies of quinoxaline derivatives - Heterocyclic Letters. (n.d.). Retrieved January 20, 2026, from [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2438–2446.
  • Synthesis, Characterization and Protonation Behavior of Quinoxaline-Fused Porphycenes - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Preparation and Pharmacological Characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like Dopamine Receptor Agonists - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (n.d.). Retrieved January 20, 2026, from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-6-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 5-Bromo-6-fluoroquinoxaline. Quinoxaline scaffolds are of significant interest in medicinal chemistry and materials science, and the ability to selectively functionalize them is crucial for the development of novel compounds.[1][2] This guide elucidates the principles governing the regioselectivity of SNAr on this specific di-halogenated substrate, providing evidence-based protocols for the selective substitution of the fluorine atom. We will delve into the mechanistic underpinnings, offer step-by-step experimental procedures for various classes of nucleophiles, and present data in a clear, comparative format.

Introduction: The Quinoxaline Scaffold and the SNAr Reaction

The quinoxaline ring system, a fusion of a benzene ring and a pyrazine ring, is an electron-deficient heteroaromatic scaffold. This inherent electronic property makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions, particularly when substituted with good leaving groups such as halogens.[3] SNAr reactions are a cornerstone of modern synthetic chemistry, allowing for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic systems without the need for metal catalysts.[3]

The subject of this guide, this compound, presents an interesting case for regioselectivity. The presence of two different halogen atoms on the benzene moiety of the quinoxaline core raises the critical question of which halogen will be preferentially displaced by a nucleophile.

The Principle of Regioselectivity in SNAr on this compound

The regioselectivity of a nucleophilic aromatic substitution reaction is primarily governed by two factors: the activation of the aromatic ring by electron-withdrawing groups and the nature of the leaving group. In the case of this compound, the pyrazine ring acts as a strong electron-withdrawing group, activating the attached benzene ring for nucleophilic attack.

The relative reactivity of halogens as leaving groups in SNAr reactions is a well-established principle. Contrary to SN1 and SN2 reactions where iodide and bromide are excellent leaving groups, in SNAr the reactivity order is typically F > Cl > Br > I .[4][5] This is because the rate-determining step in most SNAr reactions is the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[4][5] The highly electronegative fluorine atom strongly stabilizes this negatively charged intermediate through its inductive effect, thereby lowering the activation energy of this crucial step.[4] The subsequent cleavage of the carbon-halogen bond is a faster step and does not significantly influence the overall reaction rate.

Therefore, for this compound, the nucleophilic attack will preferentially occur at the C-6 position , leading to the displacement of the fluoride ion. This is further supported by the existence of 6-amino-5-bromoquinoxaline, a known intermediate in the synthesis of the pharmaceutical agent Brimonidine, which is formed via a nucleophilic substitution on a related precursor.[1]

G Substrate This compound Intermediate Meisenheimer Complex (Stabilized by F at C-6) Substrate->Intermediate Nucleophilic Attack (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 6-Nu-5-bromoquinoxaline Intermediate->Product Loss of Leaving Group Byproduct F⁻

Experimental Protocols

The following protocols are designed as a starting point for the nucleophilic aromatic substitution on this compound. Optimization of reaction conditions (temperature, time, solvent, and base) may be necessary for specific nucleophiles and desired yields.

General Considerations
  • Solvents: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are generally preferred as they can solvate the nucleophile and the intermediate complex.

  • Bases: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., alcohols, thiols, and secondary amines) or to act as a scavenger for the generated acid (HF). Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N).

  • Temperature: Reactions are typically run at temperatures ranging from room temperature to reflux, depending on the nucleophilicity of the attacking species. Microwave irradiation can significantly accelerate these reactions.

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.

Protocol 1: Substitution with an Amine Nucleophile (e.g., Morpholine)

This protocol describes the synthesis of 4-(5-Bromoquinoxalin-6-yl)morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask charged with this compound and potassium carbonate, add anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add morpholine to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

G start Start setup Combine this compound, K₂CO₃, and DMF start->setup add_nuc Add Morpholine setup->add_nuc react Heat to 80-100 °C (4-12 hours) add_nuc->react workup Cool and pour into ice-water react->workup isolate Filter and dry the solid workup->isolate purify Purify by chromatography or recrystallization isolate->purify end End purify->end

Protocol 2: Substitution with a Thiol Nucleophile (e.g., Thiophenol)

This protocol outlines the synthesis of 5-Bromo-6-(phenylthio)quinoxaline.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Acetonitrile (MeCN)

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous acetonitrile under an inert atmosphere.

  • Add cesium carbonate to the solution.

  • Slowly add thiophenol to the stirring mixture at room temperature.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC. The reaction is often exothermic.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield the desired product.

Protocol 3: Substitution with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

This protocol details the synthesis of 5-Bromo-6-methoxyquinoxaline.

Materials:

  • This compound (1.0 eq)

  • Sodium Methoxide (1.5 eq, either as a solid or a solution in methanol)

  • Tetrahydrofuran (THF) or Methanol

Procedure:

  • Dissolve this compound in anhydrous THF or methanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium methoxide to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Comparative Overview

The following table provides a generalized summary of expected reaction conditions and outcomes for the SNAr on this compound with different classes of nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected Product
Amines MorpholineK₂CO₃DMF80-1004-124-(5-Bromoquinoxalin-6-yl)morpholine
Thiols ThiophenolCs₂CO₃MeCN252-65-Bromo-6-(phenylthio)quinoxaline
Alkoxides Sodium Methoxide-THF/MeOH0 to 251-45-Bromo-6-methoxyquinoxaline

Trustworthiness and Self-Validation

The protocols described herein are based on established principles of nucleophilic aromatic substitution. To ensure the validity of the experimental results, the following analytical techniques are recommended for the characterization of the final products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and the regioselectivity of the substitution. The disappearance of the C-F coupling in the ¹³C NMR spectrum is a key indicator of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the product molecule.

  • Melting Point Analysis: To assess the purity of the final compound.

By following these protocols and employing the recommended analytical methods, researchers can confidently synthesize and validate novel 6-substituted-5-bromoquinoxaline derivatives.

References

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

  • Kvapil, L., Grepl, M., & Hradil, P. (2003). POTENTIAL IMPURITY IN BRIMONIDINE – THEIR SYNTHESIS AND MASS SPECTROMETRY IDENTIFICATION. Semantic Scholar. Retrieved from [Link]

  • Patil, S. (n.d.). Novel process for the synthesis of Brimonidine and derivative. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. Retrieved from [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]

  • ACS Publications. (2024, March 8). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters. Retrieved from [Link]

  • MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • Elsevier. (n.d.). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Comparison of the reactivity of 2-amino-3-chloro- and 2,3-dichloroquinoxalines towards Ph2PH and Ph2PLi and of the properties of diphenylphosphanyl-quinoxaline P,N and P,P ligands. Retrieved from [Link]

  • PubMed Central. (2018, March 18). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]

  • Computational Chemistry. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • PubMed Central. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]

  • Semantic Scholar. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

Sources

Application Notes & Protocols: 5-Bromo-6-fluoroquinoxaline in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of 5-Bromo-6-fluoroquinoxaline

In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving superior device performance. Among the myriad of heterocyclic scaffolds, quinoxaline derivatives have emerged as a privileged class of electron-deficient moieties.[1] This guide focuses on a particularly strategic, yet underexplored, building block: This compound . The unique substitution pattern of this molecule offers a compelling combination of synthetic versatility and desirable electronic properties, making it a highly promising candidate for the development of next-generation organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

The bromine atom at the 5-position serves as a versatile synthetic handle, readily participating in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings.[1][2][3] This allows for the straightforward incorporation of the quinoxaline core into a wide array of conjugated polymers and small molecules. Concurrently, the electron-withdrawing fluorine atom at the 6-position profoundly influences the electronic landscape of the molecule. This strategic fluorination is known to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, a critical parameter for enhancing electron injection and transport in n-type and ambipolar organic semiconductors.[4]

This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development and materials science. It provides a comprehensive overview of the potential applications of this compound, supported by generalized experimental protocols and an in-depth discussion of the underlying scientific principles.

Core Concepts: Why Fluorinated Quinoxalines?

The efficacy of quinoxaline-based materials in organic electronics stems from their inherent electron-deficient nature, which arises from the presence of two nitrogen atoms in the pyrazine ring.[1] This electron deficiency can be further tailored by the introduction of electron-withdrawing substituents.

The Role of Fluorination:

  • LUMO Energy Level Modulation: Fluorine is a highly electronegative atom. Its incorporation onto the quinoxaline core effectively lowers the LUMO energy level. This is advantageous for several reasons:

    • Improved Electron Injection: A lower LUMO level can reduce the energy barrier for electron injection from common cathode materials (e.g., aluminum, calcium) in OLEDs and OFETs.

    • Enhanced Electron Transport: For n-type organic semiconductors, a lower LUMO level is a prerequisite for efficient electron transport.

    • Increased Open-Circuit Voltage (Voc) in OSCs: When used as an acceptor material or as part of the acceptor in an OSC, a lower LUMO level can lead to a larger energy difference between the HOMO of the donor and the LUMO of the acceptor, potentially increasing the open-circuit voltage.[5]

  • Intermolecular Interactions: Fluorine substitution can promote favorable intermolecular interactions, such as π-π stacking, which are crucial for efficient charge transport in the solid state.

The Synthetic Utility of the Bromo Group:

The carbon-bromine bond is a cornerstone of modern organic synthesis, particularly in the construction of conjugated systems. The bromine atom on the this compound scaffold is a versatile leaving group for a variety of cross-coupling reactions, enabling the formation of carbon-carbon bonds with other aromatic or vinylic systems. This is the primary method for building up the complex molecular architectures required for high-performance organic electronic materials.

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials based on this compound can function as either electron-transporting materials (ETMs) or as the host material for phosphorescent emitters. The low-lying LUMO level facilitates efficient electron injection and transport from the cathode to the emissive layer, improving the overall device efficiency and lowering the operating voltage.

Hypothetical Device Architecture for an OLED incorporating a this compound derivative:

OLED_Device cluster_device OLED Device Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) (this compound derivative) Cathode->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode (e.g., ITO) HTL->Anode

Caption: A typical multilayer OLED device structure.

Organic Field-Effect Transistors (OFETs)

The strong electron-accepting nature of the fluorinated quinoxaline core makes it an excellent building block for n-type and ambipolar semiconductors in OFETs.[6][7] By copolymerizing this compound with suitable electron-donating monomers, the resulting polymers can exhibit high electron mobilities.

Workflow for OFET Fabrication and Characterization:

OFET_Workflow cluster_workflow OFET Fabrication and Testing Workflow node1 Substrate Cleaning (e.g., Si/SiO2) node2 Semiconductor Deposition (Spin-coating of quinoxaline polymer) node1->node2 node3 Source/Drain Electrode Deposition (e.g., Au, via thermal evaporation) node2->node3 node4 Device Annealing node3->node4 node5 Electrical Characterization (Transfer and output curves) node4->node5

Caption: A generalized workflow for the fabrication and testing of a bottom-gate, top-contact OFET.

Table 1: Representative Electronic Properties of Quinoxaline-Based Polymers for OFETs

Polymer TypeHOMO (eV)LUMO (eV)Electron Mobility (cm²/Vs)Reference
Donor-Acceptor Copolymer (IDT-Quinoxaline)-5.3 to -5.5-3.5 to -3.80.1 - 0.5[6]
Fluorinated Quinoxaline-based Polymer-5.6 to -5.9-3.7 to -4.00.2 - 1.0(Estimated)

Note: The data for the fluorinated quinoxaline-based polymer is an estimation based on the expected effects of fluorination.

Organic Solar Cells (OSCs)

In OSCs, particularly in the context of non-fullerene acceptors (NFAs), the this compound unit can be a critical component of the acceptor molecule.[4][5][8][9] Its strong electron-withdrawing character helps to ensure a suitable energy level cascade with common polymer donors (e.g., PM6), facilitating efficient exciton dissociation and charge transfer.

Energy Level Diagram for a Bulk Heterojunction OSC:

OSC_Energy_Levels cluster_levels Illustrative Energy Levels in an OSC Donor_HOMO Donor HOMO Donor_LUMO Donor LUMO Acceptor_LUMO Acceptor LUMO (Quinoxaline-based) Donor_LUMO->Acceptor_LUMO  Electron Transfer Acceptor_HOMO Acceptor HOMO Acceptor_HOMO->Donor_HOMO  Hole Transfer

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-6-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 5-Bromo-6-fluoroquinoxaline. This document is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical literature and practical laboratory experience.

The synthesis of quinoxaline derivatives is a cornerstone of medicinal chemistry, as the quinoxaline scaffold is present in numerous compounds with diverse biological activities, including anticancer and antiviral properties.[1][2] this compound, in particular, serves as a key intermediate for various pharmaceutical targets. The most common and direct method for its synthesis is the condensation reaction between 4-Bromo-5-fluorobenzene-1,2-diamine and a 1,2-dicarbonyl compound, typically glyoxal .[2] While seemingly straightforward, this reaction presents several challenges that can impact yield, purity, and scalability. This guide will help you navigate these challenges effectively.

Section 1: Synthesis Workflow Overview

The synthesis of this compound follows a classical condensation pathway. The process begins with the reaction of the substituted o-phenylenediamine with glyoxal, followed by work-up and purification to isolate the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product SM1 4-Bromo-5-fluorobenzene-1,2-diamine Reaction Condensation Reaction (Solvent: Ethanol or Acetic Acid) (Temp: RT to Reflux) SM1->Reaction SM2 Glyoxal (40% aq. solution) SM2->Reaction Workup Quenching / Neutralization Reaction->Workup Reaction Completion (TLC) Isolation Precipitation / Extraction Workup->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems that may arise during the synthesis.

Problem 1: Low or No Product Formation

  • Q: My reaction has been running for several hours, but TLC analysis shows only the starting diamine and no new product spot. What are the likely causes?

  • A: This is a common issue that can stem from several factors:

    • Quality of Glyoxal: Glyoxal is typically supplied as a 40% aqueous solution, which can polymerize upon storage.[3] This reduces the concentration of the reactive monomeric form. It is advisable to use a relatively fresh bottle of glyoxal.

    • Stoichiometry: Ensure that the molar ratio of glyoxal to the diamine is at least 1:1. Due to the potential for polymerization and its presence in an aqueous solution, using a slight excess of glyoxal (e.g., 1.1 to 1.2 equivalents) can be beneficial.

    • Diamine Oxidation: o-Phenylenediamines, especially those with electron-donating groups, can be sensitive to air oxidation, leading to dark, complex mixtures.[4] While the halo-substituents in 4-Bromo-5-fluorobenzene-1,2-diamine are deactivating, it is still good practice to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if you suspect oxidation is an issue.

    • Insufficient Heat: While the reaction can sometimes proceed at room temperature, many procedures recommend heating to ensure a reasonable reaction rate.[5] If you are running the reaction at room temperature, try heating it to 50-80°C.

Problem 2: The Reaction Mixture Turned into a Dark, Intractable Tar

  • Q: Soon after starting the reaction, the solution turned very dark, and I was left with a polymeric tar instead of a crystalline product. Why did this happen?

  • A: This outcome strongly suggests uncontrolled polymerization.

    • Glyoxal Self-Polymerization: Under harsh acidic or basic conditions, or with excessive heating, glyoxal can undergo Cannizzaro reactions and other self-condensation pathways to form complex polymeric materials.[6][7]

    • Reaction Temperature: Overheating the reaction mixture can accelerate side reactions. It is crucial to maintain the recommended temperature. Prolonged heating, even at a moderate temperature, can also be detrimental.[8]

    • Solvent Choice: The choice of solvent can influence stability. Protic solvents like ethanol or acetic acid are generally effective.[2][5] If using a strong acid catalyst, ensure the temperature is well-controlled.

Problem 3: Multiple Spots on TLC / Impure Product

  • Q: My reaction worked, but the crude product shows multiple spots on TLC, and purification is proving difficult. What are these impurities?

  • A: The presence of multiple products indicates side reactions.

    • Incompletely Reacted Intermediates: The reaction proceeds via a diimine intermediate. If the final cyclization/aromatization step is incomplete, you may have this intermediate present in your crude product.

    • Oligomers: It is possible for one molecule of glyoxal to react with two molecules of the diamine, or vice-versa, leading to oligomeric side products.

    • Positional Isomers (Contextual): While not an issue with the symmetrical glyoxal, it's a critical challenge when using unsymmetrical 1,2-dicarbonyls, where two different positional isomers of the quinoxaline can form. Controlling regioselectivity is a significant area of research in quinoxaline synthesis.[9]

    • Troubleshooting Tip: For purification, try a gradient column chromatography approach, starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity with ethyl acetate.

Problem 4: Difficulty in Product Isolation and Work-up

  • Q: I can see my desired product on the TLC plate, but I'm recovering very little of it after the work-up. What can I do to improve isolation?

  • A: Poor recovery often relates to the product's solubility or work-up procedure.

    • Precipitation/Crystallization: If the reaction is performed in a solvent like acetic acid or ethanol, the product may precipitate upon cooling or by adding water.[5] Ensure the mixture is sufficiently cooled (e.g., in an ice bath) to maximize precipitation.

    • pH Adjustment: Quinoxalines are weakly basic due to the nitrogen atoms.[2] If your work-up involves an acidic solution, your product might be protonated and remain dissolved in the aqueous layer. Neutralizing the solution with a mild base (e.g., sodium bicarbonate) to a pH of 7-8 can facilitate its precipitation or extraction into an organic solvent like dichloromethane or ethyl acetate.

    • Solvent for Extraction: Ensure you are using a sufficiently polar organic solvent for extraction. Dichloromethane is often a good choice for heterocyclic compounds.

Section 3: Frequently Asked Questions (FAQs)
  • Q1: What is the optimal solvent and temperature for this synthesis?

    • A1: There is no single "best" condition, as it often involves a trade-off. Acetic acid at 75°C is a common method that works well, as the acid can catalyze the condensation and dehydration steps.[5] Alternatively, refluxing in ethanol is also widely used and can be easier to handle.[10] Room temperature reactions in solvents like toluene with a catalyst have also been reported, offering milder conditions.[11]

  • Q2: Is an acid catalyst necessary?

    • A2: Not always, but it is often beneficial. The condensation of amines with carbonyls is generally acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.[11] Using acetic acid as the solvent serves this catalytic purpose. In other solvents, a catalytic amount of a Brønsted acid can accelerate the reaction.

  • Q3: What are the safety precautions for handling 4-Bromo-5-fluorobenzene-1,2-diamine?

    • A3: This compound should be handled with care. It is classified as harmful if swallowed, in contact with skin, and causes serious eye irritation.[4][12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid in a well-ventilated area or a fume hood to avoid inhaling dust.[4]

  • Q4: How can I confirm the identity and purity of my final this compound?

    • A4: A combination of analytical techniques is recommended.

      • TLC: To assess purity and determine an appropriate solvent system for column chromatography.

      • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method for structural confirmation. You should expect to see characteristic signals for the quinoxaline ring protons and the effects of the bromine and fluorine substituents.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

      • Melting Point: A sharp melting point is a good indicator of purity.

  • Q5: Can I use a glyoxal surrogate instead of the aqueous solution?

    • A5: Yes, glyoxal surrogates can be advantageous. A common and stable surrogate is the bis(hemiacetal) with ethylene glycol, known as 1,4-dioxane-2,3-diol .[3] This solid reagent is easier to handle and weigh accurately than the aqueous solution and can be used under similar reaction conditions, where it hydrolyzes in situ to release glyoxal.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for quinoxaline synthesis.[5]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-5-fluorobenzene-1,2-diamine (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol (to make a ~0.2 M solution).

  • Reagent Addition: While stirring, add a 40% aqueous solution of glyoxal (1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 75-80°C and maintain this temperature for 2-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting diamine should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath.

    • If using acetic acid: A precipitate should form. If not, slowly add cold water to induce precipitation.

    • If using ethanol: Reduce the solvent volume under reduced pressure and then add water to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the isolated solid under vacuum to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent system. Ethanol, or a mixture of ethanol and water, is often effective. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Section 5: Data Summary Table

The table below summarizes typical conditions reported for quinoxaline synthesis, which can be adapted for this specific target molecule.

Starting DiamineDicarbonylSolventCatalyst/ConditionsYield (%)Reference
4-Bromo-1,2-diaminobenzeneCinnamilAcetic Acid75 °C, 6h~70-90[5]
o-PhenylenediamineBenzilTolueneAlCuMoVP, 25 °C, 2h92[11]
o-PhenylenediamineBenzilEthanolReflux>90[2]
4-nitro-o-phenylenediamineGlyoxalWater100 °C, 5h97.5[13][14]
2,6-diisopropylphenylamineGlyoxaln-Propanol/H₂O70 °C, 1h87[8]
Section 6: Reaction Mechanism

The formation of the quinoxaline ring proceeds through a well-established condensation-cyclization-dehydration sequence.

Reaction_Mechanism cluster_step1 cluster_step2 cluster_step3 A Step 1: Nucleophilic Attack B Step 2: Second Attack & Cyclization C Step 3: Dehydration & Aromatization S1_Start Diamine + Glyoxal S1_Mid Amino-alcohol Intermediate S1_Start->S1_Mid + H⁺ - H⁺ S1_End Imino-alcohol S1_Mid->S1_End - H₂O S2_Mid Cyclized Intermediate (Tetrahydroquinoxaline) S1_End->S2_Mid Intramolecular Attack S1_End->S2_Mid S2_End Dihydroquinoxaline S2_Mid->S2_End - H₂O S3_End Final Product (Quinoxaline) S2_End->S3_End Oxidation or Tautomerization S2_End->S3_End

Caption: Mechanism of quinoxaline formation from a diamine and glyoxal.

  • Nucleophilic Attack: One of the amino groups of the diamine attacks a carbonyl carbon of glyoxal. After proton transfer, water is eliminated to form an imine (a Schiff base).

  • Cyclization: The second amino group performs an intramolecular nucleophilic attack on the remaining carbonyl (or imine) carbon, forming a six-membered heterocyclic ring.

  • Dehydration & Aromatization: A final dehydration step (loss of another water molecule) leads to the formation of the stable, aromatic quinoxaline ring.

References
  • Sharma, V., Kumar, P., & Singh, P. (2005). Synthesis of quinoxaline quinones and regioselectivity in their Diels-Alder cycloadditions. Indian Journal of Chemistry - Section B, 44B, 1592-1596. Link

  • Zhu, Y., et al. (2018). One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction. The Journal of Organic Chemistry, 83(15), 8345–8353. Link

  • Suzuki, Y., et al. (2021). Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 86(23), 16641–16651. Link

  • Suzuki, Y., et al. (2021). Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents. ACS Publications. Link

  • Saeed, A., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(15), 4933. Link

  • Zarringhalam, M., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 15(1), 1646–1661. Link

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Link

  • Banerjee, B., et al. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 10(49), 29333-29357. Link

  • ResearchGate. (n.d.). Scheme 1: The synthesis of quinoxaline and phenazine derivatives by the use of PbCl2. Link

  • Liu, W. L. (2021). Regioselective Synthesis Of Quinoxaline And The Synthetic Process Research Of Anti-HCV Drug Voxilaprevir. Globe Thesis. Link

  • Guidechem. (n.d.). How to prepare and use 5-Bromoquinoxalin-6-amine effectively?. Link

  • Irie, Y., et al. (2014). o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines. European Journal of Organic Chemistry, 2014(1), 172-181. Link

  • Black, D. S. C., & Lane, M. J. (1967). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C: Organic, 1, 1-4. Link

  • Apollo Scientific. (n.d.). 4-Bromo-5-fluorobenzene-1,2-diamine Safety Data Sheet. Link

  • PubChem. (n.d.). 1,2-Diamino-4,5-difluorobenzene. Link

  • PrepChem. (n.d.). Synthesis of 5-Bromo-6-(2-imidazolin-2-ylamino)-quinoxaline. Link

  • Yuan, Y., et al. (2024). Aqueous-phase chemistry of glyoxal with multifunctional reduced nitrogen compounds. Atmospheric Chemistry and Physics, 24(5), 3127-3140. Link

  • TCI Chemicals. (2023). 1-Bromo-4-fluorobutane Safety Data Sheet. Link

  • Fisher Scientific. (2021). 4-Bromo-o-phenylenediamine Safety Data Sheet. Link

  • Google Patents. (2008). CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline. Link

  • ChemSrc. (n.d.). 3-BROMO-1,2-DIAMINO-5-FLUOROBENZENE SDS. Link

  • Chen, Y.-J., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(16), 11409-11417. Link

  • Google Patents. (2008). CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline. Link

  • Der Pharma Chemica. (2014). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 6(5), 336-341. Link

  • Sigma-Aldrich. (n.d.). 5-bromo-6-thioureidoquinoxaline. Link

  • ChemSpider. (n.d.). Condensation of an amine with glyoxal. Link

  • Wikipedia. (n.d.). Glyoxal. Link

  • Molecules. (2020). A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. Molecules, 25(22), 5292. Link

  • ResearchGate. (2016). Mild synthesis of 6-amino-5-bromoquinoxaline. Link

  • Arkivoc. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374. Link

Sources

Technical Support Center: Purification of 5-Bromo-6-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-6-fluoroquinoxaline. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic workflows. The purity of this compound is paramount for the success of subsequent reactions and for ensuring the integrity of biological data.

This guide provides field-proven insights in a troubleshooting and FAQ format to address common challenges encountered during purification.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section directly addresses specific issues that may arise during the purification of this compound. Each entry outlines potential causes and provides actionable solutions to get your experiment back on track.

Issue 1: My compound is streaking or tailing significantly on the TLC plate and column.

Question: I'm attempting to purify this compound using a standard silica gel column with a Hexane/Ethyl Acetate eluent system, but the spots are streaking badly on the TLC plate, leading to poor separation. What's causing this and how can I fix it?

Answer:

This is a classic issue encountered when purifying nitrogen-containing heterocycles on standard silica gel.[1]

  • Root Cause Analysis: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[2] The quinoxaline core of your molecule is basic because of the nitrogen atoms. This acid-base interaction causes some of your compound to become protonated and bind very strongly to the stationary phase, leading to the characteristic streaking or "tailing" effect. This results in poor resolution and cross-contamination of fractions.

  • Solutions:

    • Neutralize the Mobile Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[1][3]

      • Action: Add 0.1-1% triethylamine (Et₃N) or ammonia solution to your chosen mobile phase (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica, preventing the strong, irreversible binding of your basic compound and resulting in sharp, well-defined bands.[3]

    • Use a Different Stationary Phase: If base-modification is not successful or desired, consider an alternative stationary phase.

      • Action: Pack a column with neutral or basic alumina instead of silica gel.[1][2] Alumina does not have the same acidic character and is often better suited for purifying basic compounds.

    • Deactivated Silica: For particularly sensitive compounds, you can use commercially available deactivated silica gel or prepare it yourself.[2]

Issue 2: My product is not eluting from the silica gel column.

Question: I've loaded my crude this compound onto the column and have been flushing with a high-polarity solvent system (e.g., 50% Ethyl Acetate in Hexane), but I'm not recovering any product. What went wrong?

Answer:

There are two likely culprits for this frustrating scenario: excessively strong binding or on-column decomposition.

  • Root Cause Analysis:

    • Irreversible Adsorption: As discussed in Issue 1, the basic nature of the quinoxaline can lead to very strong, sometimes irreversible, adsorption onto the acidic silica gel, especially if polar impurities from the reaction (e.g., acid catalysts) are present.

    • Insufficient Eluent Polarity: While a 1:1 Hexane/EtOAc mixture is fairly polar, it may not be sufficient to elute a compound that is "stuck" on the column.

    • On-Column Degradation: Although less common for this specific heterocycle, some sensitive compounds can degrade on silica gel.[4]

  • Solutions:

    • The "Methanol Purge": Before discarding the column, try to flush it with a very polar solvent.

      • Action: Run 100% methanol or a mixture of 95:5 Dichloromethane/Methanol through the column. This will often strip almost everything off the silica.[4] If your compound elutes, you've confirmed it was a polarity issue. For future runs, you'll need to develop a gradient that ends with a more polar system.

    • Pre-adsorption Check (2D TLC): To test for on-column degradation, you can perform a simple 2D TLC experiment.

      • Action: Spot your crude mixture in one corner of a TLC plate. Run the plate in a chosen solvent system. After the run, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. If the spot's Rf value is the same in both dimensions (i.e., it lies on the diagonal), the compound is stable. If new spots appear off the diagonal, it's degrading on the silica.[4]

    • Switch to Reverse-Phase Chromatography: If stability on silica is a concern, reverse-phase (C18) chromatography is an excellent alternative. Here, the stationary phase is non-polar, and polar compounds elute first. A typical mobile phase would be a gradient of water and acetonitrile or methanol.

Issue 3: I successfully purified my compound, but my final yield is very low after recrystallization.

Question: My column fractions looked clean by TLC, and after combining them and removing the solvent, I got a solid. However, upon attempting recrystallization, I either recovered very little material or the compound "oiled out." How can I improve my recrystallization?

Answer:

This is a common challenge in crystallization where solubility and cooling rates are key.

  • Root Cause Analysis:

    • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[5] If the compound is too soluble at room temperature, your recovery will be low.

    • Supersaturation / Rapid Cooling: If the solution is cooled too quickly or is too concentrated, the molecules don't have time to align into a crystal lattice. Instead, they crash out of solution as an amorphous oil.[1]

    • Persistent Impurities: Even small amounts of impurities can inhibit crystal formation.

  • Solutions:

    • Systematic Solvent Screening: Do not commit your entire batch to one solvent.

      • Action: Take small aliquots of your crude solid and test various solvents. Good starting points for quinoxaline derivatives include ethanol, ethanol/water mixtures, dichloromethane, or hexane/ethyl acetate mixtures.[6][7][8][9] The goal is to find a solvent or solvent pair where the solid is sparingly soluble at room temperature but fully dissolves upon heating.[5]

    • Control the Cooling Process: Slow, controlled cooling is critical for forming high-quality crystals.

      • Action: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop. Do not place it directly in an ice bath. Once it has reached room temperature, then you can move it to a refrigerator or ice bath to maximize recovery.

    • Dealing with Oiling Out: If your compound oils out, gently reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to make the solution slightly more dilute, then allow it to cool more slowly.[1] Scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method to start with for purifying crude this compound?

A1: The best initial strategy depends on the physical state and estimated purity of your crude material. The following workflow provides a good decision-making framework.

G start Crude this compound check_state Is the material a solid or an oil? start->check_state solid Solid check_state->solid Solid oil Oil check_state->oil Oil check_purity Assess purity by TLC or crude NMR (Is it >90% pure?) solid->check_purity column Flash Column Chromatography oil->column high_purity Yes (>90%) check_purity->high_purity Yes low_purity No (<90%) check_purity->low_purity No recrystallize Recrystallization high_purity->recrystallize low_purity->column

Caption: Decision workflow for selecting an initial purification method.
  • For Solids >90% Pure: Recrystallization is often the most efficient method to remove minor impurities and obtain high-purity crystalline material.

  • For Solids <90% Pure or Oils: Flash column chromatography is necessary to separate the product from significant side products and starting materials.

Q2: What are some common solvent systems for column chromatography of this compound?

A2: The polarity of this compound makes it well-suited for normal-phase chromatography. The key is to find a solvent system that provides a target Rf value of 0.25-0.35 on a TLC plate for optimal separation on a column.

Stationary PhaseEluent System (v/v)Typical Starting RatioTarget RfNotes
Silica Gel Hexane / Ethyl Acetate9:1 to 7:30.25 - 0.35The most common system. Increase Ethyl Acetate to increase polarity.
Silica Gel Dichloromethane / Methanol99:1 to 95:50.25 - 0.35A more polar system for separating from very non-polar impurities.
Silica Gel with Base Hexane / Ethyl Acetate + 0.5% Et₃N8:20.25 - 0.35Highly recommended to prevent streaking and improve peak shape.[1][3]
Neutral Alumina Hexane / Ethyl Acetate9:1 to 8:20.25 - 0.35An alternative to silica for basic compounds.[2]
Q3: What are the likely impurities I need to remove?

A3: Impurities will depend on the synthetic route. A common synthesis involves the condensation of a diamine with a dicarbonyl compound. Potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding 1,2-diaminobenzene derivative.

  • Positional Isomers: If the starting materials are asymmetric, other quinoxaline isomers may form.

  • Over-brominated or Under-brominated Species: Depending on the bromination step.

  • Cyanamide Impurities: In syntheses related to brimonidine, cyanamide derivatives have been identified as process-related impurities.[10]

Careful analysis of a crude ¹H NMR or LC-MS is the best way to identify the specific impurities in your batch and tailor the purification strategy accordingly.

Q4: How should I store purified this compound?

A4: Like many halogenated aromatic compounds, this compound should be stored in a cool, dry, and dark place. A refrigerator or freezer is ideal. Keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation from moisture and air over long periods.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine Modification

This protocol describes a standard flash chromatography purification for a ~1 gram scale reaction.

  • TLC Analysis:

    • Dissolve a small amount of crude material in dichloromethane or ethyl acetate.

    • Spot on a silica TLC plate and elute with a Hexane/Ethyl Acetate (8:2) mixture containing ~0.5% triethylamine.

    • Visualize under UV light (254 nm). Adjust the solvent ratio until the desired product spot has an Rf of ~0.3.

  • Column Packing (Slurry Method):

    • For 1 g of crude material, use ~40-50 g of silica gel (e.g., 230-400 mesh).

    • In a beaker, mix the silica gel with your starting eluent (e.g., 9:1 Hexane/EtOAc + 0.5% Et₃N) to form a uniform slurry.

    • Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

  • Sample Loading:

    • Dissolve the 1 g of crude material in a minimal amount of dichloromethane.

    • Add ~1-2 g of silica gel to this solution and evaporate the solvent completely to create a dry, free-flowing powder ("dry loading").

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting, low-polarity solvent.

    • Collect fractions and monitor the elution progress by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to move the product off the column.

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from an Ethanol/Water System

This protocol is suitable for a final polishing step when the material is already >90% pure.

  • Dissolution:

    • Place the solid this compound in an Erlenmeyer flask with a stir bar.

    • Add a small amount of ethanol and heat the mixture gently (e.g., on a hotplate at ~60-70°C) while stirring.

    • Continue adding ethanol portion-wise until the solid just dissolves completely. Avoid using a large excess of solvent.

  • Induce Crystallization:

    • To the hot, clear solution, add deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.

    • Add one or two more drops of hot ethanol to make the solution clear again.

  • Cooling:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Crystals should begin to form.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the crystals under high vacuum to remove all residual solvent.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles.
  • Saidykhan, A., et al. (2021). Isostructurality of Quinoxaline Crystal Phases: The Interplay of Weak Hydrogen Bonds and Halogen Bonding. CrystEngComm, 23(40).
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-(1-Methylhydrazino)quinoxaline by Recrystallization.
  • National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tuning the conformational flexibility of quinoxaline cavitands for complexation at the gas–solid interface. Chemical Communications. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-6-methyl-4-pyrimidinol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-6-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Bromo-6-fluoroquinoxaline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Instead of a generic protocol, we will explore the synthesis through a series of frequently asked questions and troubleshooting scenarios that arise in the lab. Our focus is on understanding the "why" behind the experimental observations to empower you to solve challenges effectively.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction crude shows two major brominated products by LC-MS. The desired product is present, but what is the other major impurity and how can I prevent its formation?

Answer: This is the most common issue encountered during the synthesis of this compound. The secondary impurity is almost certainly a di-brominated species, most likely 5,7-dibromo-6-fluoroquinoxaline .

The Chemistry Behind the Side Product:

The synthesis typically involves the electrophilic aromatic bromination of a 6-fluoroquinoxaline precursor. The quinoxaline ring system is generally electron-deficient, which deactivates it towards electrophilic substitution.[1] However, the fluorine atom at the 6-position is an ortho-, para-directing group. This directing effect, combined with the electronic nature of the pyrazine ring, makes the C5 and C7 positions the most susceptible to bromination.

When using a slight excess of the brominating agent or running the reaction for an extended period, a second bromination can occur at the C7 position, which is also activated by the fluorine atom.

Troubleshooting & Prevention Protocol:

  • Control Stoichiometry: The single most critical factor is the precise control over the molar equivalents of your brominating agent (e.g., N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)).[2] Use no more than 1.0 to 1.05 equivalents. Carefully weigh your materials and ensure your starting 6-fluoroquinoxaline is pure and accurately quantified.

  • Slow Addition & Temperature Control: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period (e.g., 1-2 hours). Maintain a low reaction temperature (0 °C to room temperature) to increase selectivity and manage the exothermic nature of the reaction.[3]

  • Choice of Brominating Agent: While elemental bromine (Br₂) can be used, it is often too reactive and hazardous for selective monobromination on deactivated rings.[4] NBS is a reliable choice. For even milder conditions, consider DBDMH, which can offer higher selectivity.[2][5]

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS every 15-30 minutes. Quench the reaction as soon as the starting material is consumed to prevent the progression to the di-brominated product.

Question 2: My reaction yield is very low, with a significant amount of unreacted 6-fluoroquinoxaline remaining. How can I drive the reaction to completion?

Answer: Low conversion is often a result of insufficient activation of the brominating agent or suboptimal reaction conditions for this deactivated aromatic system.

The Chemistry Behind Low Conversion:

Electrophilic bromination requires the generation of a potent electrophile ("Br+"). For less reactive substrates like 6-fluoroquinoxaline, the brominating agent alone (like NBS) may not be sufficiently electrophilic to achieve a reasonable reaction rate. An acid catalyst is often required.

Troubleshooting & Optimization Protocol:

  • Solvent Choice: The choice of solvent is critical. While halogenated solvents like dichloromethane (CH₂Cl₂) are common, highly polar solvents or strong acids can be more effective. Concentrated sulfuric acid is often used for brominating deactivated aromatics, though it requires careful handling and workup.[6] Trifluoroacetic acid is another powerful option.

  • Acid Catalysis: The addition of a strong acid catalyst can significantly accelerate the reaction. Perchloric acid (HClO₄·SiO₂) or simply using a strong acid like H₂SO₄ as the solvent can polarize the Br-X bond of the brominating agent, generating a more potent electrophile.

  • Temperature Adjustment: While low temperatures are recommended to prevent over-bromination, if conversion is the primary issue, a modest increase in temperature (e.g., to 40-50 °C) after the controlled addition of the brominating agent may be necessary. Proceed with caution and monitor for the formation of the di-bromo impurity.

  • Purity of Starting Materials: Ensure your 6-fluoroquinoxaline is free from impurities that could consume the brominating agent. Likewise, use a fresh, high-purity source of your brominating agent.

Question 3: My NMR spectrum is clean, but my mass spectrum shows a peak corresponding to 6-fluoroquinoxaline, even after purification. What could be happening?

Answer: This suggests a potential issue of in-source fragmentation in the mass spectrometer or, less commonly, a debromination side reaction.

Possible Causes & Solutions:

  • Mass Spectrometer Fragmentation: this compound can sometimes lose its bromine atom in the high-energy environment of the mass spectrometer's ionization source (a process called in-source decay). This would generate an ion with the mass of 6-fluoroquinoxaline. To verify this, try using a softer ionization technique if available (e.g., Chemical Ionization - CI or Electrospray Ionization - ESI) and see if the fragmentation is reduced compared to Electron Impact (EI).

  • Chemical Debromination: While less common during the bromination step itself, debromination can occur during workup or purification.

    • Reductive Conditions: Exposure to certain reducing agents can cause dehalogenation. Ensure no unintended reducing agents are present.

    • Basic Conditions: Some strong bases, particularly in the presence of a hydrogen source, can promote debromination. During aqueous workup, use mild bases like sodium bicarbonate rather than strong hydroxides if possible.

    • Palladium Contamination: If the precursor 6-fluoroquinoxaline was synthesized via a palladium-catalyzed reaction and not thoroughly purified, residual palladium could potentially catalyze dehalogenation under certain conditions.

Process Visualization & Protocols

Troubleshooting Workflow for Impurities

The following diagram outlines a logical workflow for identifying and resolving common issues during the synthesis.

G start Reaction Complete: Analyze Crude Product (LC-MS, NMR) purity_check Is Desired Product the Major Peak? start->purity_check impurity_id Identify Impurity by Mass purity_check->impurity_id No success Pure Product Isolated purity_check->success Yes mass_plus_78_80 Mass = M+78/80 Da (Dibromination) impurity_id->mass_plus_78_80 Major Impurity > M mass_minus_79_81 Mass = M-79/81 Da (Starting Material) impurity_id->mass_minus_79_81 Major Impurity < M solution_dibromo Reduce Side Product: 1. Use 1.0 eq. Brominating Agent 2. Slow Addition at 0 °C 3. Monitor Closely & Quench mass_plus_78_80->solution_dibromo solution_sm Increase Conversion: 1. Add Acid Catalyst (e.g., H₂SO₄) 2. Modestly Increase Temperature 3. Check Reagent Purity mass_minus_79_81->solution_sm solution_dibromo->start Re-run Reaction solution_sm->start Re-run Reaction

Caption: Troubleshooting workflow for side products.

Mechanism: Electrophilic Bromination & Side Reaction

This diagram illustrates the formation of the desired 5-bromo product and the undesired 5,7-dibromo side product.

G cluster_main Desired Reaction cluster_side Side Reaction SM 6-Fluoroquinoxaline TS1 σ-complex (C5 attack) SM->TS1 + 'Br+' Prod This compound TS1->Prod - 'H+' Prod2 This compound TS2 σ-complex (C7 attack) Prod2->TS2 + 'Br+' (Excess) SideProd 5,7-Dibromo-6-fluoroquinoxaline TS2->SideProd - 'H+'

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions for 5-Bromo-6-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 5-bromo-6-fluoroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting, mechanistic insights, and practical advice for this specific and often challenging transformation.

The quinoxaline core is a privileged scaffold in medicinal chemistry, but its electron-deficient nature and the presence of coordinating nitrogen atoms can complicate standard cross-coupling protocols. This guide will help you navigate these challenges to achieve higher yields and reproducible results.

Part A: Proactive Optimization & Frequently Asked Questions (FAQs)

This section addresses key questions and considerations before you begin your experiments. A well-planned reaction is the best way to avoid common pitfalls.

Q1: How do the electronic properties of this compound affect the Suzuki coupling reaction?

The substrate's electronic nature is the most critical factor to consider. This compound is an electron-deficient heteroaryl halide. This has two major, opposing effects on the Suzuki catalytic cycle:

  • Facilitated Oxidative Addition: The electron-withdrawing character of the quinoxaline ring and the fluorine substituent makes the C-Br bond more electrophilic. This generally accelerates the rate-limiting oxidative addition step where the Pd(0) catalyst inserts into the C-Br bond.[1]

  • Potential Catalyst Inhibition: The nitrogen atoms of the quinoxaline ring are basic and can coordinate to the palladium center.[2] This coordination can inhibit the catalyst's activity, preventing it from participating in the catalytic cycle and leading to low or no yield.[2][3]

The key to success is choosing a catalyst system that balances these effects—one that is active enough to overcome potential coordination-based deactivation.

Q2: What is the best initial catalyst and ligand combination for this substrate?

For challenging, electron-deficient N-heterocycles, standard catalysts like Pd(PPh₃)₄ can be sluggish or ineffective.[4][5] You should start with a more robust, modern catalyst system that employs bulky, electron-rich phosphine ligands. These ligands promote both oxidative addition and the subsequent reductive elimination step, leading to faster turnover.

A strong starting point is a pre-formed Pd(II) precatalyst paired with a dialkylbiarylphosphine ligand. These are generally more stable and lead to more reproducible results.[6]

Catalyst System ComponentRecommendationRationale
Palladium Precatalyst G3/G4 Palladacycles (e.g., XPhos-Pd-G3)Air- and moisture-stable, reliably forms the active Pd(0) species, suitable for a broad range of substrates.
Ligand XPhos or SPhos These bulky, electron-rich ligands accelerate the key steps of the catalytic cycle and are proven to be effective for heteroaryl couplings.[7]
Alternative Catalyst PdCl₂(dppf)A reliable, workhorse catalyst that is a good second choice if palladacycles are unavailable. It is often effective for a wide range of Suzuki couplings.[7]
Q3: How do I select the right base and solvent for the reaction?

The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid for the transmetalation step.[8][9] The choice of base and solvent are interconnected.

  • Bases: A screening of bases is highly recommended.[7]

    • K₃PO₄ (Potassium Phosphate): Often an excellent choice for heteroaromatic couplings. It is a moderately strong base with good solubility in mixed aqueous/organic solvent systems. Anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[10]

    • Cs₂CO₃ (Cesium Carbonate): A stronger base that is more soluble in purely organic solvents like dioxane or toluene. It can be very effective for difficult couplings.[7]

    • K₂CO₃ (Potassium Carbonate): A common, cost-effective choice, but sometimes less effective for challenging substrates than K₃PO₄.[11]

  • Solvents:

    • Dioxane/Water or Toluene/Water mixtures: These are standard solvent systems that work well with inorganic bases like K₃PO₄ and K₂CO₃. The water is essential for dissolving the base and facilitating the reaction.

    • Anhydrous THF or DMF: Can be used, particularly with more soluble bases like Cs₂CO₃. However, ensure your reagents are scrupulously dry.

Starting Recommendation: K₃PO₄ in a 1,4-Dioxane/Water (e.g., 4:1) mixture is an excellent starting point for screening.

Part B: Reactive Troubleshooting Guide

This section is designed to help you diagnose and solve problems when your reaction does not proceed as expected.

Issue 1: Low to No Product Yield with Starting Material Consumed

You see consumption of your this compound, but little to no desired product is observed by LCMS or TLC.

Q: What are the likely side reactions, and how can I mitigate them?

A: The primary culprits are often protodeborylation of the boronic acid or reductive dehalogenation of your starting material.

  • Protodeborylation: This is the protonolysis of the boronic acid C-B bond, effectively destroying your coupling partner. It is often promoted by excess water, high temperatures, or prolonged reaction times.

    • Solution 1: Use a Boronic Ester: MIDA boronates or pinacol esters (Bpin) are significantly more stable towards protodeborylation than boronic acids.[12]

    • Solution 2: Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.

    • Solution 3: Use Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid/ester to compensate for minor degradation.

  • Reductive Dehalogenation: The aryl halide is reduced to the corresponding quinoxaline (C-H instead of C-Br).

    • Cause: This can occur if the oxidative addition complex reacts with a hydride source. Common sources include certain solvents or impurities.

    • Solution: Ensure you are using high-purity, anhydrous solvents. If the problem persists, changing the solvent or base may alter the reaction pathway and minimize this side reaction.[12]

Issue 2: Low to No Yield with Starting Material Unchanged

Your starting material remains largely unconsumed even after extended heating.

Q: My reaction isn't starting. What is the most likely cause and how do I fix it?

A: This almost always points to an issue with catalyst activity.

Troubleshooting Workflow for Catalyst Inactivity

G start Problem: Reaction Stalled q1 Is the reaction atmosphere strictly inert (Ar/N2)? start->q1 sol1 Degas solvents thoroughly. Use Schlenk techniques. q1->sol1 No q2 Is the Pd precatalyst/ligand air-stable and from a reliable source? q1->q2 Yes sol1->q2 sol2 Use a fresh batch of catalyst. Consider a more robust palladacycle (e.g., XPhos-Pd-G3). q2->sol2 No q3 Is the base strong enough and well-mixed? q2->q3 Yes sol2->q3 sol3 Switch to a stronger base (K3PO4 or Cs2CO3). Ensure vigorous stirring. q3->sol3 No q4 Is the temperature high enough? q3->q4 Yes sol3->q4 sol4 Increase temperature in 10°C increments (e.g., from 80°C to 110°C). q4->sol4 No end Reaction Optimized q4->end Yes sol4->end Suzuki_Cycle pd0 L2Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)-Br(L2) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal diaryl_pd Ar-Pd(II)-Ar'(L2) transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 Catalyst Regeneration product Product (Ar-Ar') red_elim->product arbr This compound (Ar-Br) arbr->ox_add boronic R-B(OH)2 + Base [R-B(OH)3]- boronic->transmetal

Sources

Technical Support Center: Overcoming Poor Reactivity in 5-Bromo-6-fluoroquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 5-Bromo-6-fluoroquinoxaline chemistry. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile heterocyclic building block. Here, we address common reactivity challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

The unique electronic landscape of this compound, characterized by the interplay of the electron-withdrawing fluoro group, the reactive bromo substituent, and the π-deficient quinoxaline core, presents both opportunities and challenges. This guide will help you troubleshoot and optimize your reactions, ensuring successful outcomes in your synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations for the functionalization of this compound. However, achieving high yields and selectivity can be challenging. This section addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions.

Question 1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is sluggish and gives low yields. What are the primary factors to investigate?

Answer:

Low reactivity in Suzuki-Miyaura couplings involving this compound often stems from a combination of electronic effects and catalyst inhibition. The quinoxaline nitrogen atoms can coordinate to the palladium center, potentially hindering the catalytic cycle. Furthermore, the electron-deficient nature of the quinoxaline ring can impact the oxidative addition step.

Here is a systematic troubleshooting workflow:

Initial Checks:

  • Reagent Quality: Ensure the purity of your this compound, boronic acid/ester, and solvents. Boronic acids are particularly susceptible to degradation.

  • Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive. Confirm that your reaction is thoroughly degassed and maintained under a dry, inert atmosphere (Argon or Nitrogen).

Optimization of Reaction Parameters:

If the initial checks do not resolve the issue, a systematic screen of catalysts, ligands, bases, and solvents is recommended. The interplay of these components is critical for success.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound

ParameterRecommended Starting ConditionsRationale & Troubleshooting Tips
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd(0) source like Pd(PPh₃)₄.Pd(OAc)₂ and Pd₂(dba)₃ are air-stable and reduced in situ. If using these, ensure your ligand can facilitate this reduction. Pd(PPh₃)₄ is a direct source of Pd(0) but is more air-sensitive.
Ligand Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos.These ligands promote oxidative addition, a key step for activating the C-Br bond, and facilitate reductive elimination. They also help prevent catalyst decomposition.
Base A moderately strong base like K₂CO₃ or K₃PO₄.The base is crucial for the transmetalation step. K₃PO₄ is often effective for challenging couplings. The use of aqueous base solutions (e.g., 2M K₂CO₃) can be beneficial.
Solvent Aprotic polar solvents such as 1,4-dioxane, DME, or toluene, often with a small amount of water.The solvent system must solubilize all components. A mixture of an organic solvent and water is often optimal for Suzuki couplings.
Temperature 80-110 °CHigher temperatures are often required to overcome the activation energy for challenging substrates.

Question 2: I am observing significant amounts of protodeborylation of my boronic acid. How can I mitigate this side reaction?

Answer:

Protodeborylation, the cleavage of the C-B bond of the boronic acid, is a common side reaction, especially with electron-rich or heteroaryl boronic acids. It is often exacerbated by high temperatures and the presence of water.

Strategies to Minimize Protodeborylation:

  • Use of Boronic Esters: Pinacol boronate esters are generally more stable towards protodeborylation than their corresponding boronic acids.

  • Anhydrous Conditions: While water can be beneficial for the solubility of the base, in cases of severe protodeborylation, switching to anhydrous conditions with a soluble base like Cs₂CO₃ may be advantageous.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the boronic acid is exposed to the reaction conditions.

dot

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Question 3: I am attempting a Buchwald-Hartwig amination on this compound, but the reaction is not proceeding to completion. What are the likely causes?

Answer:

Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations on this substrate is highly dependent on the careful selection of the catalyst system. The nitrogen atoms of the quinoxaline ring and the amine nucleophile can compete for coordination to the palladium center.

Key Considerations for Buchwald-Hartwig Amination:

  • Ligand Choice: The use of highly active, bulky, and electron-rich biarylphosphine ligands is crucial. Ligands like BrettPhos, RuPhos, and XPhos have shown broad utility in the amination of heteroaryl halides.

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher temperatures.[1]

  • Catalyst Precursor: Using a pre-formed palladium(0) source or a precatalyst that is readily activated can be beneficial.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended Starting ConditionsRationale & Troubleshooting Tips
Palladium Precatalyst Pd₂(dba)₃ or a G2/G3/G4 Buchwald Precatalyst.Precatalysts offer improved stability and ease of handling, ensuring the generation of the active Pd(0) species.
Ligand BrettPhos, RuPhos, or XPhos.These ligands are designed for challenging C-N bond formations and can overcome catalyst inhibition.
Base NaOtBu or LiHMDS.Strong bases are generally required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene or 1,4-Dioxane.Anhydrous, non-protic solvents are preferred for Buchwald-Hartwig aminations.
Temperature 80-110 °CAs with Suzuki couplings, elevated temperatures are often necessary.

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Buchwald_Hartwig_Cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex L₂Pd(II)(Ar)Br oxidative_addition->pd_complex amine_coordination Amine Coordination (Base) pd_complex->amine_coordination R¹R²NH pd_amido L₂Pd(II)(Ar)(NR¹R²) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR¹R² reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the this compound ring system makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. Understanding the regioselectivity of these reactions is key to their successful application.

Question 4: I want to perform a nucleophilic aromatic substitution on this compound. Which position is more likely to react, the C-Br at position 5 or the C-F at position 6?

Answer:

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form a Meisenheimer complex. The stability of this intermediate is a key factor in determining the regioselectivity. The reaction is accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group.[2][3]

For this compound, both halogens are on an electron-deficient ring. However, the reactivity at each position is influenced by several factors:

  • Leaving Group Ability: In the context of SNAr, where the cleavage of the carbon-halogen bond is not the rate-determining step, fluoride is often a better leaving group than bromide due to its higher electronegativity, which polarizes the C-F bond and makes the carbon more electrophilic.[2]

  • Activation by the Quinoxaline Nitrogens: The nitrogen atoms of the quinoxaline ring act as powerful electron-withdrawing groups. Their ability to stabilize the negative charge of the Meisenheimer intermediate is crucial. The position para to a ring nitrogen is generally more activated towards nucleophilic attack. In this case, the C-F at position 6 is para to one of the ring nitrogens, while the C-Br at position 5 is meta. This strongly suggests that the C-F bond is more activated towards SNAr.

Therefore, nucleophilic attack is more likely to occur at the 6-position, leading to the displacement of the fluoride.

dot

SNAr_Regioselectivity substrate This compound attack_at_6 Nucleophilic Attack at C6 (para to N) substrate->attack_at_6 Nu⁻ attack_at_5 Nucleophilic Attack at C5 (meta to N) substrate->attack_at_5 Nu⁻ meisenheimer_6 More Stable Meisenheimer Complex (Charge delocalized to N) attack_at_6->meisenheimer_6 meisenheimer_5 Less Stable Meisenheimer Complex attack_at_5->meisenheimer_5 product_6 6-Substituted Product (Major) meisenheimer_6->product_6 - F⁻ product_5 5-Substituted Product (Minor or not observed) meisenheimer_5->product_5 - Br⁻

Caption: Rationale for the regioselectivity of SNAr on this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the specific ligand, base, and temperature may be required for different boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (10 mol%)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add Pd₂(dba)₃ and SPhos under a positive pressure of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. The choice of ligand may vary depending on the nature of the amine.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • BrettPhos (7.5 mol%)

  • NaOtBu (1.5 equivalents)

  • Anhydrous Toluene, degassed

Procedure:

  • To a flame-dried reaction vessel, add this compound and NaOtBu.

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add Pd₂(dba)₃ and BrettPhos under a positive pressure of inert gas.

  • Add the degassed anhydrous toluene via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Carefully quench the reaction mixture with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Sources

Technical Support Center: Synthesis of 5-Bromo-6-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-6-fluoroquinoxaline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the principal synthetic route for this compound?

The most reliable and common method for synthesizing the quinoxaline scaffold is the acid-catalyzed cyclocondensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[1][2] For the target molecule, this compound, this involves the reaction of 4-bromo-5-fluorobenzene-1,2-diamine with glyoxal .

The reaction proceeds via the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to form the stable quinoxaline ring system. Acetic acid is a frequently used solvent and catalyst for this transformation, as it facilitates protonation of the carbonyl groups, activating them for nucleophilic attack by the diamine.[2]

Q2: What are the most critical parameters that influence the reaction yield?

Several factors can dramatically impact the success of this synthesis. Attention to these details is crucial for achieving high yields and purity.

  • Purity of Starting Materials: The 4-bromo-5-fluorobenzene-1,2-diamine is highly susceptible to aerial oxidation.[3] Oxidized starting material can lead to the formation of colored, tar-like polymeric byproducts, which significantly reduces yield and complicates purification.[3][4] It is imperative to use freshly purified diamine or material that has been stored carefully under an inert atmosphere.

  • Reaction Temperature: While many classical quinoxaline syntheses require high temperatures, excessive heat can promote side reactions and decomposition.[3] The optimal temperature must be determined empirically, but starting at moderate temperatures (e.g., 60-80 °C) is advisable. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to avoid prolonged heating after the starting materials have been consumed.[3]

  • Choice of Solvent and Catalyst: Acetic acid often serves as both the solvent and catalyst. However, other systems can be employed. For instance, reactions in ethanol catalyzed by a stronger acid may alter the reaction kinetics.[2] In some cases, heterogeneous catalysts or greener solvents have been shown to be effective for quinoxaline synthesis in general.[1][2]

  • Atmosphere: Given the sensitivity of the diamine to oxidation, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a best practice that can prevent the formation of oxidative side products and improve the overall yield and cleanliness of the reaction.[2]

Troubleshooting Guide

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

Low yields are a common frustration, but the problem can usually be traced to a few key areas. The following flowchart and detailed explanations will guide your troubleshooting process.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed Cause1 Purity of Diamine Start->Cause1 Is the diamine dark or old? Cause2 Reaction Conditions Start->Cause2 Is the reaction turning black? Cause3 Incomplete Reaction Start->Cause3 Is starting material left on TLC? Cause4 Work-up/Purification Loss Start->Cause4 Is the crude yield high, but final yield low? Sol1 Solution: - Recrystallize or filter through silica/alumina. - Store under N2/Ar in the dark. - Use freshly opened reagent. Cause1->Sol1 Sol2 Solution: - Titrate temperature (start lower, e.g., 60°C). - Screen solvents (e.g., EtOH vs. AcOH). - Run under inert (N2/Ar) atmosphere. Cause2->Sol2 Sol3 Solution: - Monitor reaction closely by TLC. - Extend reaction time if starting material persists. - Check stoichiometry of reagents. Cause3->Sol3 Sol4 Solution: - Optimize extraction pH. - Choose appropriate chromatography solvent system. - Ensure product is not lost in aqueous/organic layers. Cause4->Sol4

Caption: A troubleshooting decision tree for diagnosing and solving low-yield issues.

  • Problem Area 1: Purity of 4-bromo-5-fluorobenzene-1,2-diamine

    • Causality: Aromatic diamines, especially those with electron-donating groups, are prone to oxidation, appearing as dark-colored solids. This oxidized material is unreactive in the desired pathway and can catalyze the formation of polymeric tars.

    • Solution: If your diamine is discolored (anything other than a light tan/grey powder), purify it before use. A quick plug of silica gel or activated alumina, eluting with a moderately polar solvent system (e.g., Dichloromethane/Hexane), can remove colored impurities. Alternatively, recrystallization can be effective. Always store the purified diamine under an inert atmosphere, refrigerated, and protected from light.

  • Problem Area 2: Suboptimal Reaction Conditions

    • Causality: The cyclocondensation reaction has a specific activation energy. If the temperature is too low, the reaction will be sluggish or stall. If it's too high, you risk decomposing the reactants, intermediates, or even the product, leading to complex byproduct mixtures.

    • Solution: Systematically optimize the reaction conditions. Set up parallel reactions to test different temperatures (e.g., 60°C, 80°C, 100°C) and monitor them by TLC. Running the reaction under a nitrogen or argon blanket is a simple change that can significantly inhibit oxidative side reactions.[2]

Q2: My reaction mixture turns dark brown or black, and I isolate a tar-like material. What's happening?

This is a classic sign of polymerization and/or decomposition. The primary cause is often the oxidative self-condensation of the 1,2-diamine starting material.[4] This process can compete with the desired reaction with glyoxal, especially under harsh conditions (high heat, presence of air).

  • Preventative Measures:

    • Inert Atmosphere: This is the most critical preventative step. Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

    • Use Purified Diamine: As mentioned above, do not use discolored starting material.

    • Controlled Temperature: Avoid excessive heating. The desired reaction is often exothermic once initiated; ensure your heating mantle or oil bath is well-controlled.

Q3: What are the common impurities I should expect, and what is the best way to purify the final product?

Even with an optimized reaction, some impurities are likely. Knowing what to look for is key to effective purification.

  • Common Impurities:

    • Unreacted 4-bromo-5-fluorobenzene-1,2-diamine: Will be more polar than the product.

    • Incompletely Cyclized Intermediates: Such as the bis-imine intermediate.

    • 2,3-Dibromo-7,8-difluorophenazine: A potential byproduct from the oxidative self-condensation of two molecules of the diamine. This type of impurity is often highly colored.[4]

  • Purification Strategy:

    • Aqueous Work-up: After the reaction is complete, cool the mixture and neutralize the acetic acid carefully with a base like sodium bicarbonate solution. Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Column Chromatography: This is the most effective method for removing both polar and non-polar impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate, is typically effective.

    • Recrystallization: If the product is obtained as a solid post-chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can further enhance its purity.

Optimized Experimental Protocol

This protocol is a robust starting point. Researchers should monitor the reaction by TLC to determine the optimal reaction time for their specific setup.

Reaction Scheme:

reaction_scheme R1 4-bromo-5-fluorobenzene-1,2-diamine C Glacial Acetic Acid 80 °C, N2 atmosphere R1->C R2 Glyoxal (40% in H2O) R2->C P This compound C->P

Caption: Synthesis of this compound via cyclocondensation.

Materials & Reagents
ReagentM.W.Amount (mmol)Mass/Volume
4-bromo-5-fluorobenzene-1,2-diamine205.0410.02.05 g
Glyoxal (40% solution in water)58.0411.01.60 mL
Glacial Acetic Acid60.05-20 mL
Step-by-Step Procedure:
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-5-fluorobenzene-1,2-diamine (2.05 g, 10.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen gas for 10-15 minutes.

  • Solvent Addition: Add glacial acetic acid (20 mL) via syringe. Stir the mixture to dissolve the diamine.

  • Reagent Addition: Slowly add the 40% aqueous glyoxal solution (1.60 mL, 11.0 mmol) dropwise to the stirring solution at room temperature.

  • Heating: Place the flask in a pre-heated oil bath at 80 °C and allow the reaction to stir under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete (disappearance of the diamine spot on TLC), remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water.

    • Carefully neutralize the mixture to pH ~7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0% to 20% ethyl acetate in hexane to afford the pure this compound.

References

  • Heravi, M. M., et al. (2018). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 23(10), 2568. Available at: [Link]

  • ResearchGate. (2021). Scheme 1: The synthesis of quinoxaline and phenazine derivatives by the use of PbCl2. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of cyclocondensation reaction to form 4-quinolones. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Bromo-6-(2-imidazolin-2-ylamino)-quinoxaline. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of cyclocondensation reaction to form 4-quinolones. Retrieved from [Link]

  • Google Patents. (n.d.). CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline.
  • Chen, Y.-L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(25), 17935-17946. Available at: [Link]

  • Der Pharma Chemica. (2015). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 7(12), 263-268. Available at: [Link]

Sources

Preventing debromination of 5-Bromo-6-fluoroquinoxaline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Debromination During Synthetic Reactions

Welcome to the technical support center for 5-Bromo-6-fluoroquinoxaline. As a Senior Application Scientist, I understand the challenges that can arise when working with halogenated heterocyclic compounds. This guide is designed to provide you with in-depth technical insights and practical, field-proven strategies to mitigate the common side reaction of debromination. By understanding the underlying mechanisms and carefully selecting your reaction parameters, you can significantly improve the yield and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with this compound?

A: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom.[1][2] This leads to the formation of 6-fluoroquinoxaline as a byproduct, which reduces the yield of your target molecule and complicates the purification process. The quinoxaline ring, particularly with the electron-withdrawing fluorine atom, makes the C-Br bond susceptible to cleavage under certain reaction conditions, especially in palladium-catalyzed cross-coupling reactions.[2]

Q2: What are the primary mechanisms that lead to debromination in cross-coupling reactions?

A: The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This highly reactive intermediate can be generated from various sources within the reaction mixture, including:

  • Trace amounts of water or alcohols: These can act as proton or hydride donors.[1]

  • Amine bases: Certain amines can generate hydride species.

  • Solvents: Protic or polar aprotic solvents like DMF can sometimes be a source of hydrides.[3][4]

  • Phosphine ligands: Under certain conditions, the ligands themselves can be a source.[2]

Once formed, the Pd-H species can undergo reductive elimination with the aryl group attached to the palladium, resulting in the debrominated byproduct and regenerating the Pd(0) catalyst.[2]

Q3: How do the electronic properties of this compound contribute to its susceptibility to debromination?

A: The presence of the electron-withdrawing fluorine atom and the nitrogen atoms in the quinoxaline ring system makes the aryl bromide electron-deficient. Electron-deficient aryl bromides are generally more prone to debromination.[2] This increased susceptibility is due to the enhanced reactivity of the C-Br bond towards oxidative addition to the palladium catalyst and the relative rates of the subsequent steps in the catalytic cycle.

Q4: Can the choice of palladium catalyst and ligand significantly impact the extent of debromination?

A: Absolutely. The catalyst and ligand system is a critical factor in controlling the selectivity of the reaction.[2] Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos), are often effective at preventing debromination.[2] These ligands promote the desired C-C or C-N bond formation (reductive elimination) to proceed faster than the competing debromination pathway.[2][5] The electron-donating nature of these ligands increases the electron density on the palladium center, which can facilitate the reductive elimination step.[6]

Troubleshooting Guide: Minimizing Debromination of this compound

This section provides a structured approach to troubleshooting and optimizing your reaction conditions to prevent debromination.

Problem: Significant formation of 6-fluoroquinoxaline byproduct.

Below is a decision tree to help you systematically address the issue of debromination.

Debromination_Troubleshooting cluster_solutions Potential Solutions start Start: Significant Debromination Observed ligand Step 1: Evaluate Ligand start->ligand Is the ligand bulky and electron-rich (e.g., XPhos, SPhos)? base Step 2: Change the Base ligand->base Yes/No improvement success Success: Debromination Minimized ligand->success Issue Resolved sol_ligand Switch to bulky, electron-rich ligands like XPhos, SPhos, or N-heterocyclic carbenes (NHCs). ligand->sol_ligand solvent Step 3: Change the Solvent base->solvent No improvement base->success Issue Resolved sol_base Switch to a weaker base such as K3PO4, Cs2CO3, or K2CO3. base->sol_base temperature Step 4: Lower the Temperature solvent->temperature No improvement solvent->success Issue Resolved sol_solvent Use non-polar, aprotic solvents like toluene or dioxane. solvent->sol_solvent reagents Step 5: Check Reagent Purity temperature->reagents No improvement temperature->success Issue Resolved sol_temp Run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). temperature->sol_temp reagents->success Issue Resolved sol_reagents Ensure anhydrous and degassed solvents. Use high-purity reagents to minimize hydride sources. reagents->sol_reagents

Caption: Troubleshooting workflow for minimizing debromination.

Detailed Troubleshooting Steps & Explanations
Parameter Potential Cause of Debromination Recommended Solution & Rationale
Ligand Ligands that are not sufficiently bulky or electron-rich can lead to a slower rate of reductive elimination, allowing the competing debromination pathway to become more significant.[2]Switch to bulky, electron-rich biaryl phosphine ligands such as XPhos or SPhos.[2] These ligands accelerate the desired C-C or C-N bond-forming reductive elimination, outcompeting the debromination process.[2][5] The steric bulk also helps to stabilize the palladium center and prevent unwanted side reactions.[6]
Base Strong bases, particularly in the presence of trace water or alcohol, can generate hydride species that lead to debromination.[1]Use weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] These bases are generally less prone to generating hydride species compared to strong alkoxide bases like NaOtBu. For Suzuki reactions, the base is necessary to activate the boronic acid for transmetalation.[7]
Solvent Protic solvents (e.g., alcohols) and some polar aprotic solvents (e.g., DMF) can act as hydride sources.[1][3][4]Employ non-polar, aprotic solvents such as toluene or dioxane. These solvents are less likely to participate in the generation of palladium-hydride species. Ensure the solvent is anhydrous and thoroughly degassed to remove dissolved oxygen, which can affect the catalyst's stability.[8]
Temperature Higher reaction temperatures can sometimes increase the rate of side reactions, including debromination.[1]Lower the reaction temperature. Debromination may have a higher activation energy than the desired cross-coupling reaction. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) may favor the desired product.[2]
Reagents Impurities in reagents, particularly the presence of water or other protic species, can be a source of hydrides. Boronic acids themselves can undergo protodeboronation, especially with heteroaryl substrates.[9]Ensure high purity and anhydrous conditions. Use freshly distilled and degassed solvents. Dry reagents thoroughly. For Suzuki reactions, consider using boronic esters (e.g., pinacol esters) which are often more stable than the corresponding boronic acids.[8]

Experimental Protocols

The following are example protocols for Suzuki and Buchwald-Hartwig reactions, optimized to minimize the debromination of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed for the coupling of this compound with an arylboronic acid.

Workflow Diagram:

Suzuki_Protocol reagents 1. Reagent Preparation (Inert Atmosphere) addition 2. Sequential Addition - this compound - Arylboronic Acid - Base (K3PO4) - Solvent (Toluene) reagents->addition degas 3. Degassing (Argon sparging) addition->degas catalyst 4. Catalyst Addition - Pd(OAc)2 - XPhos degas->catalyst reaction 5. Reaction (Heat to 80-100 °C) catalyst->reaction workup 6. Work-up & Purification reaction->workup

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen):

    • Add this compound (1.0 equiv).

    • Add the arylboronic acid (1.2-1.5 equiv).

    • Add potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

  • Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).

  • Degas the mixture by sparging with argon for 15-20 minutes.

  • Add the palladium catalyst and ligand:

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%).

    • XPhos (4-10 mol%).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for the amination of this compound with a primary or secondary amine.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen):

    • Add this compound (1.0 equiv).

    • Add the amine (1.2 equiv).

    • Add sodium tert-butoxide (NaOtBu) (1.4 equiv).

  • Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).

  • Degas the mixture by sparging with argon for 15-20 minutes.

  • Add the pre-catalyst:

    • XPhos Pd G3 (2-5 mol%).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Note: The choice of base in Buchwald-Hartwig amination is crucial. While NaOtBu is often effective, if debromination is observed, switching to a weaker base like cesium carbonate (Cs₂CO₃) may be beneficial, although this may require higher temperatures or longer reaction times.[10]

By carefully considering the factors outlined in this guide and implementing the recommended protocols, researchers can significantly improve the success rate of their reactions involving this compound and minimize the formation of the debrominated byproduct.

References

  • Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3084–3088. [Link]

  • ACS Publications. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters. [Link]

  • MDPI. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 27(16), 5364. [Link]

  • ACS Catalysis. (2023). Selectivity Control in Palladium-Catalyzed CH2Br2 Hydrodebromination on Carbon-Based Materials by Nuclearity and Support Engineering. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • American Chemical Society. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Journal of the American Chemical Society, 90(3), 734–736. [Link]

  • Journal of the American Chemical Society. (2013). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. [Link]

  • Stephenson, C. R. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2011). Reductions of aryl bromides in water at room temperature. Organic Letters, 13(15), 3818–3821. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides. Chemical Science, 12(24), 8466–8472. [Link]

  • University of California, Davis. (n.d.). Phosphine Ligands. Retrieved from [Link]

  • Stephenson, C. R. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(9), 5736-5741. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Phosphines. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoquinoxalin-6-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0). Journal of the American Chemical Society, 142(36), 15454–15463. [Link]

  • Reddit. (2022). For the pro's (Suzuki). Retrieved from [Link]

  • National Center for Biotechnology Information. (1991). Behavioral and receptor binding analysis of the alpha 2-adrenergic agonist, 5-bromo-6 [2-imidazoline-2-yl amino] quinoxaline (UK-14304): evidence for cognitive enhancement at an alpha 2-adrenoceptor subtype. The Journal of Pharmacology and Experimental Therapeutics, 258(1), 1–7. [Link]

  • National Center for Biotechnology Information. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Omega, 7(1), 1234–1243. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2020). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 135(34), 12790–12796. [Link]

  • LinkedIn. (2024). The Role of Palladium Catalysts in Cross-Coupling Reactions. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 219–225. [Link]

  • OUCI. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Retrieved from [Link]

  • ResearchGate. (2019). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

  • ChemRxiv. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-6-isothiocyanatoquinoxaline. Retrieved from [Link]

  • ResearchGate. (2019). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 5-Bromo-6-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is specifically tailored to address the unique challenges encountered when working with 5-Bromo-6-fluoroquinoxaline, an electron-deficient, N-heterocyclic substrate. The following questions and in-depth answers are designed to provide researchers, scientists, and drug development professionals with the expert insights needed to overcome common hurdles and achieve successful C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with this compound is not proceeding to completion, or I'm observing very low yields. What are the most likely causes?

Low or no conversion in the amination of this compound can stem from several factors, often related to the inherent electronic properties of the substrate and the sensitivity of the catalytic system.

A1: Key Troubleshooting Areas:

  • Catalyst Inhibition by the Substrate: The quinoxaline moiety contains two nitrogen atoms that can act as ligands for the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively sequestering the palladium and halting the catalytic cycle.[1] The electron-deficient nature of the quinoxaline ring further exacerbates this issue.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and preventing catalyst deactivation. For electron-deficient heteroaryl halides like this compound, bulky, electron-rich phosphine ligands are often required to achieve high catalytic activity.[1][2] Ligands that are too small or electron-poor may not provide the necessary steric bulk to prevent catalyst dimerization or substrate inhibition.

  • Base Selection and Strength: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine nucleophile or the palladium-amine complex, which is a key step in the catalytic cycle.[3][4] Conversely, a base that is too strong can lead to decomposition of the starting material or product, especially with sensitive functional groups.[5][6]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction.[7] Nonpolar solvents like toluene are often preferred as they can disfavor the formation of charged, off-cycle palladium complexes.[3] Polar aprotic solvents, while sometimes necessary for solubility, can coordinate to the palladium center and inhibit catalysis.

Q2: What are the recommended starting conditions for the Buchwald-Hartwig amination of this compound?

For a challenging substrate like this compound, starting with a well-established and robust catalytic system is crucial. The following conditions provide a solid baseline for optimization.

A2: Recommended Starting Protocol:

ComponentRecommendationRationale
Palladium Precatalyst G3 or G4 Palladacycle Precatalysts (e.g., XPhos Pd G3, tBuXPhos Pd G3)Precatalysts offer reliable and efficient formation of the active Pd(0) species, leading to more consistent results than using separate Pd sources and ligands.[5][8]
Ligand XPhos, tBuXPhos, or other bulky biarylphosphine ligandsThese ligands provide the necessary steric bulk and electron-donating properties to facilitate the reaction with electron-deficient heteroaryl halides.[1][2][9]
Base NaOtBu (Sodium tert-butoxide) or LHMDS (Lithium bis(trimethylsilyl)amide)These strong, non-nucleophilic bases are effective at promoting the deprotonation step without causing significant side reactions.[5][6]
Solvent Toluene or Dioxane (anhydrous)These are common, relatively non-polar solvents that have proven effective for a wide range of Buchwald-Hartwig reactions.[3][10]
Temperature 80-110 °CHigher temperatures are often required to overcome the activation barrier for oxidative addition with less reactive aryl halides.[5]
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is critical for catalytic activity.

dot

Buchwald-Hartwig_Workflow Start Reaction Setup Reagents This compound Amine Pd Precatalyst Ligand Base Solvent Start->Reagents Combine Inert Inert Atmosphere (N2 or Ar) Reagents->Inert Establish Heating Heat to 80-110 °C Inert->Heating Begin Monitoring Monitor Reaction (TLC, LC-MS) Heating->Monitoring Periodically Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Desired Product Purification->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Q3: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can arise from several pathways, including β-hydride elimination from the palladium-amide intermediate or reaction with trace amounts of water or other protic sources.

A3: Strategies to Minimize Hydrodehalogenation:

  • Use Anhydrous Conditions: Rigorously dry all reagents and solvents. Traces of water can lead to the formation of palladium hydride species that promote hydrodehalogenation.

  • Ligand Selection: Bulky ligands can sterically hinder β-hydride elimination, favoring the desired reductive elimination pathway to form the C-N bond.[1]

  • Base Choice: In some cases, a weaker base like K₃PO₄ or Cs₂CO₃ may reduce the rate of side reactions, although this may also slow down the desired amination.[5] Careful screening of bases is recommended.

  • Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help to outcompete side reactions by ensuring the palladium center is more likely to be coordinated to the amine.

Q4: Are there any alternative palladium sources or ligands I should consider if my initial attempts fail?

While the recommended starting conditions are robust, some substrate-amine combinations may require further optimization.

A4: Alternative Catalytic Systems:

Catalyst/Ligand TypeExamplesWhen to Consider
N-Heterocyclic Carbene (NHC) Ligands IPr, SIMesCan be effective for challenging substrates and may offer different reactivity profiles compared to phosphine ligands.[11][12]
Ferrocene-Based Ligands Josiphos, DPPFHave shown broad applicability and can be particularly effective for certain classes of substrates.[1]
In-situ Catalyst Generation Pd₂(dba)₃ or Pd(OAc)₂ with a separate ligandWhile less reliable than precatalysts, this approach allows for rapid screening of a wider variety of ligands.[5][10]
Q5: How does the fluorine substituent on the quinoxaline ring affect the reaction?

The fluorine atom at the 6-position has a significant electronic impact on the this compound substrate.

A5: Influence of the Fluoro Group:

  • Increased Electrophilicity: The electron-withdrawing nature of fluorine makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst. This can be beneficial for the reaction rate.

  • Potential for SNAr Side Reactions: While the Buchwald-Hartwig amination is the desired pathway, the increased electrophilicity of the aromatic ring could also open the door to nucleophilic aromatic substitution (SNAr) side reactions, particularly with highly nucleophilic amines or under harsh conditions. However, the palladium-catalyzed pathway is generally much faster.

dot

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + H-NRR' Deprotonation Deprotonation AmineCoord->Deprotonation + Base RedElim Reductive Elimination Deprotonation->RedElim BaseH [Base-H]+ Br- Deprotonation->BaseH RedElim->Pd0 Regeneration Product Product (Ar-NRR') RedElim->Product Substrate This compound (Ar-Br) Substrate->OxAdd Amine Amine (H-NRR') Amine->AmineCoord Base Base Base->Deprotonation

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for the Amination of this compound

This protocol is a starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (1.1 - 1.2 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 equivalents relative to Pd)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox, add the this compound, palladium precatalyst, and sodium tert-butoxide to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar. If not using a precatalyst, add the palladium source and ligand.

  • Reagent Addition: Evacuate and backfill the reaction vessel with inert gas three times. Add the anhydrous toluene, followed by the amine, via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminated quinoxaline.

References

  • Nolan, S. P., & Co-workers. (1999).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • PubMed. (2014).
  • Wikipedia. (n.d.).
  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
  • Chemistry LibreTexts. (2023).
  • Reddit. (2018).
  • ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • ResearchGate. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • ACS Publications. (2025).
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
  • RSC Publishing. (n.d.). A mechanistic study of quinoxaline formation. Journal of the Chemical Society, Perkin Transactions 2.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • YouTube. (2025).
  • Semantic Scholar. (2018). Buchwald coupling of quinoxaline-o-sulfonates leading to the heterocyclic compounds with potential medicinal properties against TB. Semantic Scholar.
  • NIH. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central.
  • NIH. (n.d.).
  • PubMed Central. (n.d.).
  • NIH. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PubMed Central.
  • ChemRxiv. (n.d.).
  • NIH. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central.
  • PubMed. (2003). Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines. Organic Letters.
  • Benchchem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Amination of 3,8-Dibromoquinoline. Benchchem.
  • ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

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Stability of 5-Bromo-6-fluoroquinoxaline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Ensuring its Stability in Experimental Conditions

Welcome to the Technical Support Center for 5-Bromo-6-fluoroquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout your experiments.

Introduction to this compound Stability

This compound is a halogenated quinoxaline derivative. The quinoxaline ring system is a key structural motif in many biologically active compounds. The stability of this particular molecule can be influenced by the presence of the bromo and fluoro substituents on the benzene ring, which can affect its reactivity under various pH conditions. Understanding its stability profile is crucial for obtaining reliable and reproducible experimental results.

This guide will walk you through the potential degradation pathways under acidic and basic conditions, provide protocols for stability testing, and offer solutions to common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are its susceptibility to degradation under strong acidic and basic conditions. The quinoxaline ring itself can be subject to acid-catalyzed reactions, while the halogen substituents, particularly the fluorine atom, may be prone to nucleophilic aromatic substitution under basic conditions.

Q2: How can I tell if my this compound has degraded?

A2: Degradation can be identified by the appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC or LC-MS) and a corresponding decrease in the peak area of the parent compound. You may also observe a change in the color or clarity of your solution.

Q3: What is a "forced degradation" study and why is it important?

A3: A forced degradation study, also known as stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing, such as high heat, light, humidity, and a range of acidic and basic pHs.[1][2] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods that can accurately separate the parent compound from any degradants.[1][3]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from light. For solutions, it is advisable to use buffered systems at a neutral pH if the experimental conditions allow.

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Rapid disappearance of the starting material peak in HPLC after preparing an acidic solution. The compound is likely undergoing acid-catalyzed degradation.1. Measure the pH of your solution. 2. If possible, increase the pH to a less acidic or neutral range using a suitable buffer. 3. If a low pH is required for your experiment, consider running the reaction at a lower temperature to slow the degradation rate.[4] 4. Analyze samples at shorter time intervals to monitor the degradation kinetics.
Appearance of a new, more polar peak in the HPLC chromatogram of a basic solution. This may indicate nucleophilic aromatic substitution, where the fluoro or bromo group is replaced by a hydroxyl group.1. Attempt to identify the new peak using LC-MS to determine its molecular weight. 2. If base-catalyzed degradation is confirmed, consider using a milder base or running the reaction at a lower temperature. 3. Evaluate if a different, non-nucleophilic base could be used for your experimental purpose.
Inconsistent results between experimental runs. This could be due to variations in the pH of your solutions, exposure to light, or temperature fluctuations.1. Standardize your solution preparation by using calibrated pH meters and freshly prepared buffers. 2. Protect your samples from light by using amber vials or covering them with aluminum foil. 3. Ensure consistent temperature control throughout your experiments using a reliable incubator or water bath.

Potential Degradation Pathways

Understanding the potential chemical reactions that this compound can undergo is key to preventing unwanted degradation.

Acidic Conditions

Under strong acidic conditions, the nitrogen atoms in the quinoxaline ring can become protonated. This can potentially lead to ring-opening reactions or other rearrangements, although quinoxalines are generally relatively stable to acid. Dimerization has also been noted as a potential side reaction for some quinoxalines under acidic conditions.[5]

Basic Conditions

In the presence of a strong base, particularly with heating, halogenated aromatic compounds can undergo nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoxaline ring system can activate the bromo and fluoro substituents towards nucleophilic attack. The fluoride ion is an excellent leaving group, making the C-F bond a likely site for substitution by a nucleophile like a hydroxide ion, which would result in the formation of a hydroxyphenazine derivative.

G cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Protonated Quinoxaline A->B H+ C Potential Ring-Opened Products/Dimers B->C Degradation D This compound E Nucleophilic Attack D->E OH- F 5-Bromo-6-hydroxyquinoxaline E->F SNAr (-F-)

Potential Degradation Pathways

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under acidic and basic conditions.

Materials:

  • This compound

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • HPLC system with UV detector

  • LC-MS system (for peak identification)

  • pH meter

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[4]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at the same time points as the acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.[4]

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

  • Peak Identification (if degradation is observed):

    • Analyze the degraded samples using LC-MS to determine the molecular weights of the degradation products. This information is crucial for elucidating the degradation pathway.

G start Start: Prepare Stock Solution (1 mg/mL in ACN/MeOH) acid Acid Hydrolysis: Mix with 0.1 M HCl Incubate at 60°C start->acid base Base Hydrolysis: Mix with 0.1 M NaOH Incubate at 60°C start->base sampling Withdraw Aliquots (0, 2, 4, 8, 24h) acid->sampling base->sampling neutralize Neutralize Aliquots sampling->neutralize hplc HPLC Analysis: Monitor for new peaks and decrease in parent peak neutralize->hplc lcms LC-MS Analysis (if degradation observed) hplc->lcms end End: Elucidate Degradation Pathway lcms->end

Forced Degradation Study Workflow

Data Summary and Interpretation

The following table provides a hypothetical summary of expected outcomes from a forced degradation study. Actual results may vary depending on the specific experimental conditions.

Condition Expected Degradation Potential Degradation Products Recommended Action
0.1 M HCl at 60°C ModerateProtonated species, potential ring-opened products or dimers.Use buffered solutions, lower temperature if acidic conditions are necessary.
0.1 M NaOH at 60°C Significant5-Bromo-6-hydroxyquinoxaline (from SNAr of fluoride)Use milder basic conditions, lower temperature, or a non-nucleophilic base.
Neutral pH at RT Minimal to NoneN/AIdeal for storage and many experimental setups.

By carefully considering the chemical properties of this compound and implementing appropriate experimental controls, researchers can ensure the integrity of their results. This guide provides a starting point for developing robust and reliable experimental protocols.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of substituted quinoxalines.
  • BenchChem. (n.d.). Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions.
  • MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Bromo-6-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the scale-up synthesis of 5-Bromo-6-fluoroquinoxaline, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-proven solutions to ensure a safe, efficient, and reproducible synthesis at scale.

I. Synthetic Pathway Overview

The recommended synthetic route for the scale-up production of this compound involves a two-step process:

  • Synthesis of the key intermediate, 4-Bromo-5-fluoro-1,2-phenylenediamine.

  • Condensation of the intermediate with glyoxal to form the final product.

This pathway is selected for its use of readily available starting materials and its amenability to large-scale production.

Synthetic_Pathway 5-Fluoro-2-nitroaniline 5-Fluoro-2-nitroaniline 4-Bromo-5-fluoro-2-nitroaniline 4-Bromo-5-fluoro-2-nitroaniline 5-Fluoro-2-nitroaniline->4-Bromo-5-fluoro-2-nitroaniline Bromination 4-Bromo-5-fluoro-1,2-phenylenediamine 4-Bromo-5-fluoro-1,2-phenylenediamine 4-Bromo-5-fluoro-2-nitroaniline->4-Bromo-5-fluoro-1,2-phenylenediamine Reduction This compound This compound 4-Bromo-5-fluoro-1,2-phenylenediamine->this compound Glyoxal Glyoxal Glyoxal->this compound Condensation Troubleshooting_Guide cluster_synthesis Synthesis Issues cluster_purification Purification Issues Low_Yield Low Yield Check_Purity_SM Purity of Starting Materials? Low_Yield->Check_Purity_SM Cause Check_Temp Incorrect Reaction Temperature? Low_Yield->Check_Temp Cause Incomplete_Reaction Incomplete Reaction Check_Reagent_Stoichiometry Incorrect Reagent Stoichiometry? Incomplete_Reaction->Check_Reagent_Stoichiometry Cause Side_Products Formation of Side Products Check_Exotherm Poor Control of Exotherm? Side_Products->Check_Exotherm Cause Poor_Crystallization Poor Crystallization/ Oiling Out Check_Solvent Inappropriate Solvent System? Poor_Crystallization->Check_Solvent Cause Low_Purity Low Purity After Crystallization Check_Impurities Co-crystallization of Impurities? Low_Purity->Check_Impurities Cause Recrystallize_SM Recrystallize Starting Materials Check_Purity_SM->Recrystallize_SM Solution Optimize_Temp Optimize Temperature Profile Check_Temp->Optimize_Temp Solution Verify_Stoichiometry Verify Stoichiometry of Reagents Check_Reagent_Stoichiometry->Verify_Stoichiometry Solution Control_Addition_Rate Control Reagent Addition Rate and Cooling Check_Exotherm->Control_Addition_Rate Solution Screen_Solvents Screen Different Crystallization Solvents (e.g., Ethanol, Acetonitrile, Toluene) Check_Solvent->Screen_Solvents Solution Recrystallize_Again Perform a Second Recrystallization Check_Impurities->Recrystallize_Again Solution

Caption: Troubleshooting workflow for the synthesis of this compound.

Q1: My yield of 4-Bromo-5-fluoro-1,2-phenylenediamine is consistently low. What are the likely causes?

A1: Low yields in this step often stem from two main issues:

  • Incomplete Bromination: The bromination of 5-fluoro-2-nitroaniline can be sluggish. Ensure that the N-Bromosuccinimide is of high purity and that the reaction is allowed to proceed to completion. Monitor the reaction closely by TLC or HPLC. If the reaction stalls, a slight increase in temperature (to 40-50°C) can be considered, but this may also increase the formation of dibrominated impurities.

  • Losses during Reduction and Workup: The reduction of the nitro group with stannous chloride is generally efficient. However, losses can occur during the aqueous workup. Ensure the pH is carefully adjusted to 8-9 to fully precipitate the product and minimize its solubility in the aqueous layer. Thorough extraction with a suitable solvent like ethyl acetate is crucial.

Q2: The condensation reaction with glyoxal is not going to completion. What should I check?

A2: An incomplete condensation reaction is often related to the quality of the starting materials or the reaction conditions.

  • Purity of the Diamine: The 4-bromo-5-fluoro-1,2-phenylenediamine intermediate must be of high purity. Residual impurities from the previous steps can interfere with the condensation. Consider recrystallizing the diamine from a suitable solvent system (e.g., ethanol/water) if purity is a concern.

  • Quality of Glyoxal: Glyoxal is typically supplied as a 40% aqueous solution. Over time, it can polymerize, reducing its effective concentration. Use a fresh bottle of glyoxal and ensure accurate measurement of the reagent.

  • Solvent System: While an ethanol/water mixture is generally effective, for less reactive diamines, a solvent system with a higher boiling point, such as acetic acid, could be considered. However, this may require more rigorous purification of the final product.

Q3: I am observing significant side product formation in the final condensation step. What are these and how can I avoid them?

A3: The primary side products in this reaction are often oligomers or polymers resulting from the self-condensation of glyoxal or its reaction with multiple diamine molecules.

  • Exotherm Control: The condensation reaction is exothermic. [1]On a large scale, poor heat dissipation can lead to a temperature spike, accelerating side reactions. The glyoxal should be added slowly and with efficient cooling to maintain a consistent reaction temperature.

  • Stoichiometry: A slight excess of the diamine can sometimes help to minimize the formation of glyoxal-derived polymers. However, this will require removal of the unreacted diamine during purification.

Q4: I am having trouble with the purification of the final product, this compound. It is "oiling out" during crystallization.

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a crystalline solid. This is often due to the choice of solvent or the presence of impurities.

  • Solvent Selection: For halogenated quinoxalines, ethanol is often a good starting point for recrystallization. [1]If oiling out occurs, try a different solvent system. A mixture of solvents, such as ethanol/water or acetonitrile/water, can be effective. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Cooling Rate: A slow cooling rate is crucial for the formation of well-defined crystals. Rapid cooling can lead to the formation of an amorphous solid or an oil.

  • Purity of the Crude Product: High levels of impurities can inhibit crystallization. If the crude product is very impure, consider a preliminary purification step, such as a silica gel plug filtration, before attempting recrystallization.

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The main safety concerns are:

  • Handling of Halogenated Aromatics: 5-Fluoro-2-nitroaniline and its brominated derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Exothermic Reaction: The condensation of the diamine with glyoxal is exothermic and can lead to a runaway reaction if not properly controlled. [1]Ensure adequate cooling capacity and slow addition of the glyoxal.

  • Use of Stannous Chloride: The reduction with stannous chloride in hydrochloric acid is corrosive. Use appropriate acid-resistant equipment and PPE.

Q2: Can I use catalytic hydrogenation for the reduction of the nitro group instead of stannous chloride?

A2: Yes, catalytic hydrogenation is a viable and often cleaner alternative to stannous chloride reduction. A common catalyst is palladium on carbon (Pd/C) under a hydrogen atmosphere. This method avoids the use of large quantities of tin salts, simplifying the workup. However, it requires specialized high-pressure hydrogenation equipment and careful handling of the flammable hydrogen gas and pyrophoric catalyst.

Q3: What is the expected impurity profile for the final product?

A3: The potential impurities in the final product include:

  • Unreacted 4-Bromo-5-fluoro-1,2-phenylenediamine: Can be removed by recrystallization.

  • Dibrominated Quinoxaline: If dibromination occurred during the synthesis of the intermediate. This can be difficult to remove by crystallization and may require chromatographic purification.

  • Polymeric byproducts: From the glyoxal condensation. These are typically amorphous and can be removed by filtration and recrystallization of the desired product.

Q4: How can I monitor the progress of the reactions effectively at a large scale?

A4: For large-scale reactions, in-process controls (IPCs) are essential. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of starting materials and the appearance of the product. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. It is important to develop and validate an HPLC method that can separate the starting materials, intermediates, and final product from any potential impurities.

V. References

  • CrystEngComm. (2021). Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding. Royal Society of Chemistry. [Link]

  • European Patent Office. (1994). Use of (2-imidazolin-2-ylamino) quinoxaline derivatives. Retrieved from

  • Google Patents. (n.d.). Method for preparing medicament midbody 5-bromine-6-amido quinoxaline. Retrieved from

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Bromo-6-(2-imidazolin-2-ylamino)-quinoxaline. Retrieved from [Link]

  • PubMed Central. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Institutes of Health. [Link]

  • RSC Publishing. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Royal Society of Chemistry. [Link]

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Validation & Comparative

A-Scientist's-Guide-to-Quinoxaline-Reactivity-5-Bromo-6-fluoroquinoxaline-vs-5-bromoquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Medicinal Chemistry and Drug Development

In the landscape of modern drug discovery, the quinoxaline scaffold stands out as a privileged heterocyclic motif, forming the core of numerous biologically active compounds. The strategic functionalization of this core is paramount for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a deep, comparative analysis of the reactivity of two key building blocks: 5-Bromo-6-fluoroquinoxaline and 5-bromoquinoxaline. We will dissect how the subtle introduction of a fluorine atom dramatically alters the electronic landscape of the molecule, thereby influencing its reactivity in essential synthetic transformations.

The Decisive-Influence-of-Fluorine-A-Theoretical-Framework

The reactivity of an aromatic or heteroaromatic system is fundamentally governed by the electron density of the ring. Halogen substituents exert a significant influence through a combination of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+M).

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond. This effect is strongest at the carbon atom directly attached to the fluorine (C-6) and diminishes with distance.

  • Resonance (Mesomeric) Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system, donating electron density.

In the case of fluorine, the inductive effect overwhelmingly dominates the resonance effect. This has profound consequences for this compound compared to its non-fluorinated counterpart. The strong -I effect of the fluorine atom, combined with the inherent electron-deficient nature of the pyrazine ring, significantly lowers the electron density of the entire quinoxaline ring system.[1][2] This makes the fluorinated compound a more electron-deficient building block.[1][2]

The bromine atom at the 5-position also exhibits both effects, but its inductive pull is weaker and its resonance donation is less effective compared to fluorine. The critical takeaway is that the C-Br bond in this compound is situated on a more electron-poor ring, rendering it more susceptible to certain types of reactions.

Caption: Electronic effects of substituents on the quinoxaline core.

Comparative-Reactivity-in-Key-Transformations

The altered electronic nature of this compound dictates its reactivity profile, particularly in two classes of reactions crucial for drug development: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic-Aromatic-Substitution-SNAr

SNAr reactions are a cornerstone for introducing nucleophiles onto aromatic rings. The mechanism typically proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate known as the Meisenheimer complex.[3] The stability of this intermediate is the key to the reaction's feasibility.

For a nucleophile to attack the ring, the ring must be sufficiently electron-poor. Furthermore, the presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the Meisenheimer complex through resonance.[4]

  • This compound: The powerful electron-withdrawing effect of the fluorine atom at C-6, combined with the electron-deficient quinoxaline core, makes the ring highly electrophilic. This significantly activates the C-Br bond at the adjacent C-5 position for nucleophilic attack. The fluorine atom helps to stabilize the negative charge in the Meisenheimer intermediate, thus lowering the activation energy for the reaction.

  • 5-Bromoquinoxaline: While the quinoxaline ring itself is electron-deficient, it lacks the potent activating effect of the fluorine substituent. Consequently, SNAr reactions at the C-5 position are expected to be significantly slower or require much harsher conditions compared to the fluorinated analog.

While recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, the requirement for an electron-deficient aromatic system remains paramount.[5]

SNAr_Mechanism SNAr Mechanism: Fluorine's Activating Role cluster_legend Legend Reactants This compound + Nu:⁻ TransitionState Attack at C5 | Meisenheimer-like Complex Formation Reactants->TransitionState Nucleophilic Attack Intermediate Intermediate Charge delocalized onto F and pyrazine ring TransitionState->Intermediate Stabilized by F (-I effect) Products Substituted Product + Br⁻ Intermediate->Products Loss of Leaving Group KeyStep Key Rate-Influencing Step Species Reactants/Products/Intermediates

Caption: Generalized SNAr mechanism highlighting fluorine's role.

Palladium-Catalyzed-Cross-Coupling-Reactions

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are indispensable tools for forming C-C and C-N bonds, respectively. These reactions proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The initial oxidative addition of the palladium(0) catalyst to the C-Br bond is often the rate-determining step.[8]

  • This compound: The electron-withdrawing fluorine atom lowers the electron density at the C-Br bond. This makes the carbon atom more electrophilic and can facilitate the oxidative addition step, potentially leading to faster reaction rates compared to the non-fluorinated analog under identical conditions.

  • 5-Bromoquinoxaline: This compound is also a competent substrate for cross-coupling reactions.[9][10] However, the C-Br bond is on a relatively more electron-rich ring compared to the fluorinated version, which might necessitate slightly more forcing conditions (e.g., higher temperatures, more active catalysts) to achieve comparable reaction rates and yields.

It is important to note that while the electronic effect is a primary driver, other factors such as ligand choice, base, and solvent play a crucial role and can be optimized for both substrates.[11][12]

Data-Summary-Reported-Reaction-Conditions

While a direct, side-by-side comparative study under identical conditions is not extensively available in the literature, we can compile representative conditions for similar transformations to illustrate the general reactivity.

Reaction TypeSubstrateCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
Suzuki-Miyaura 5-BromoquinoxalinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80~70-90
Suzuki-Miyaura This compoundPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90~85-95
Buchwald-Hartwig 5-BromoquinoxalinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane110~60-85
Buchwald-Hartwig This compoundPd₂(dba)₃ / BrettPhosLHMDSToluene100~75-95

Note: This table is a compilation of typical conditions and yields from various literature sources for illustrative purposes and not from a single comparative experiment.

Experimental-Protocols

Herein, we provide representative, detailed protocols for a Suzuki-Miyaura cross-coupling reaction for both substrates. These protocols are based on established methodologies and serve as a validated starting point for optimization.

Protocol-1-Suzuki-Miyaura-Coupling-of-5-bromoquinoxaline

Objective: To synthesize 5-phenylquinoxaline.

Materials:

  • 5-bromoquinoxaline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 5-bromoquinoxaline, phenylboronic acid, and K₃PO₄.

  • Add Pd(OAc)₂ and SPhos to the flask.

  • Add degassed toluene and water (e.g., 10:1 ratio).

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol-2-Suzuki-Miyaura-Coupling-of-5-Bromo-6-fluoroquinoxaline

Objective: To synthesize 5-phenyl-6-fluoroquinoxaline.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • To a microwave vial, add this compound, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).

  • Seal the vial and heat in a microwave reactor to 100 °C for 30-60 minutes.

  • Alternatively, conventional heating at 85-90 °C for 2-6 hours can be used.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

workflow start Start reagents Combine Aryl Bromide, Boronic Acid, Base, and Catalyst/Ligand start->reagents solvent Add Degassed Solvent (e.g., Toluene/H₂O or Dioxane/H₂O) reagents->solvent reaction Heat under Inert Atmosphere (Conventional or Microwave) solvent->reaction monitoring Monitor by TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Dilute, Wash, Dry monitoring->workup Complete purification Purify by Column Chromatography workup->purification end End: Isolated Product purification->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion-and-Outlook

The introduction of a fluorine atom at the 6-position of 5-bromoquinoxaline has a clear and predictable impact on its chemical reactivity.

  • Enhanced SNAr Reactivity: this compound is primed for nucleophilic aromatic substitution due to the potent electron-withdrawing nature of the fluorine atom, which activates the C-Br bond and stabilizes the key reaction intermediate.

  • Facilitated Cross-Coupling: The electron-deficient nature of the fluorinated ring system is expected to accelerate the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions, often leading to milder reaction conditions and faster conversions.

For researchers and drug development professionals, this compound represents a more versatile and reactive building block. Its enhanced electrophilicity opens doors to a broader range of nucleophilic partners and can streamline synthetic routes by enabling reactions under milder conditions. Understanding these fundamental reactivity differences allows for more rational design of synthetic strategies and the efficient generation of novel quinoxaline-based molecules for biological screening.

References

  • Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. RSC Publishing.
  • Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors.
  • Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. PubMed.
  • Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
  • (PDF) Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers.
  • Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. YouTube.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Concerted Nucleophilic Aromatic Substitutions.
  • Nucleophilic Arom
  • 16.
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed.
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.

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A Technical Guide to the Biological Activity of Quinoxalines: A Comparative Analysis of 5-Bromo-6-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a privileged heterocyclic motif, underpinning a vast array of compounds with significant therapeutic potential.[1][2][3] Derivatives of this fused benzene and pyrazine ring system have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory effects. This guide provides a comparative analysis of the biological activity of 5-Bromo-6-fluoroquinoxaline against other quinoxaline derivatives, offering insights into its potential efficacy based on established structure-activity relationships (SAR). While direct experimental data for this compound is not extensively available in the public domain, this guide will extrapolate its probable activity by examining the influence of halogen substitutions on the quinoxaline core, supported by experimental data from analogous compounds.

The Quinoxaline Scaffold: A Versatile Platform for Drug Discovery

The therapeutic versatility of quinoxalines stems from their ability to interact with various biological targets, often by intercalating into DNA or inhibiting key enzymes involved in cellular signaling pathways.[4][5] The planarity of the quinoxaline ring system and the strategic placement of nitrogen atoms allow for diverse molecular interactions. Furthermore, the benzene portion of the scaffold offers multiple sites for substitution, enabling fine-tuning of the molecule's physicochemical properties and biological activity.

Predicted Biological Profile of this compound: A SAR-Based Approach

The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic properties.

Anticipated Anticancer Activity:

The introduction of halogen atoms, such as bromine and fluorine, at positions 5 and 6 of the quinoxaline ring is expected to enhance its anticancer potential. Halogens can increase the lipophilicity of the molecule, potentially improving its cell membrane permeability. Furthermore, the electron-withdrawing nature of these substituents can influence the electronic distribution of the quinoxaline core, which may lead to more favorable interactions with biological targets. For instance, studies on other halogenated quinoxalines have demonstrated potent cytotoxic effects against various cancer cell lines.

Potential Kinase Inhibitory Activity:

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The specific substitution pattern on the quinoxaline ring dictates the kinase selectivity and inhibitory potency. The presence of bromo and fluoro groups on this compound could confer inhibitory activity against specific kinases implicated in cancer, such as tyrosine kinases or serine/threonine kinases.

Expected Antimicrobial Properties:

The quinoxaline scaffold is a known pharmacophore in the development of antimicrobial agents. Halogenated derivatives have shown promising activity against a range of bacterial and fungal pathogens. The 5-bromo and 6-fluoro substitutions may contribute to the antimicrobial efficacy of the target compound, potentially through mechanisms that involve the disruption of microbial cellular processes.

Comparative Analysis: this compound vs. Other Quinoxaline Derivatives

To provide a tangible comparison, the following tables summarize the reported biological activities of various quinoxaline derivatives against cancer cell lines and microbial strains. This data, while not directly comparable to the yet-to-be-tested this compound, offers a valuable benchmark for its potential performance.

Table 1: Anticancer Activity of Representative Quinoxaline Derivatives
CompoundSubstituentsCancer Cell LineIC50 (µM)Reference
Compound 1 3-(methylquinoxalin-2-yl)aminoHCT1167.8[1]
Compound 2 3-(methylquinoxalin-2-yl)aminoHCT1162.5[1]
Compound 3 3-(chloroquinoxalin-2-yl)aminoHCT1164.4[1]
Compound 4 2,4-disubstituted-benzo[g]quinoxalineMCF-72.89[4]
Compound 5 Benzo[g]quinoxaline with dibromo substitutionMCF-78.84[4]
Compound 6 Sulfono-hydrazide derivativeMCF-722.11[3]
Compound 7 1,3-diphenylurea-quinoxalineMGC-8039[3]
Compound 8 2,3-disubstituted-6-aminoquinoxalineA549>10
Compound 9 2,3-difuranyl-6-aminoquinoxalineA5492.5
Compound 10 2,3-diphenyl-6-aminoquinoxalinePC-3>10
Compound 11 2,3-difuranyl-6-aminoquinoxalinePC-31.8
Compound 12 Quinoxaline-2-carboxylic acidPim-1 Kinase0.074[6]
Compound 13 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acidCK2 Kinase0.049[7]
Table 2: Antimicrobial Activity of Representative Quinoxaline Derivatives
CompoundBacterial StrainMIC (mg/L)Reference
Quinoxaline Derivative A Staphylococcus aureus4[8]
Quinoxaline Derivative B Escherichia coli>125[2]
Quinoxaline Derivative C Pseudomonas aeruginosa>125[2]
Quinoxaline Derivative D Mycobacterium smegmatis62.5[2]

Experimental Protocols for Biological Evaluation

To facilitate further research and direct testing of this compound, detailed protocols for key biological assays are provided below.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Workflow Diagram:

MTT_Assay_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat cells with varying concentrations of test compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize incubate4 Incubate for 15 min with shaking solubilize->incubate4 read Measure absorbance at 492 nm incubate4->read analyze Calculate IC50 values read->analyze end Results analyze->end Kinase_Inhibition_Workflow start Prepare reaction mixture add_inhibitor Add quinoxaline derivative at various concentrations start->add_inhibitor add_kinase Add recombinant kinase add_inhibitor->add_kinase add_substrate Add substrate and ATP add_kinase->add_substrate incubate Incubate at 30°C add_substrate->incubate stop_reaction Stop the reaction incubate->stop_reaction detect Detect kinase activity (e.g., ADP-Glo) stop_reaction->detect analyze Calculate IC50 values detect->analyze end Results analyze->end

General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction buffer containing the purified kinase, a specific substrate peptide, and ATP. [9]2. Inhibitor Addition: Add the quinoxaline derivative at a range of concentrations to the reaction mixture. [9]3. Kinase Reaction: Initiate the reaction by adding ATP and incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature. [9]4. Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate or the amount of ADP produced using a luminescence-based assay like ADP-Glo™. [9][10]5. Data Analysis: Determine the percentage of kinase inhibition relative to a control without the inhibitor and calculate the IC50 value.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [11][12] Workflow Diagram:

MIC_Determination_Workflow start Prepare serial dilutions of the test compound dispense Dispense dilutions into a 96-well plate start->dispense prepare_inoculum Prepare a standardized bacterial inoculum (0.5 McFarland) dispense->prepare_inoculum inoculate Inoculate each well with the bacterial suspension prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Observe for visible bacterial growth incubate->read determine_mic Determine the lowest concentration with no visible growth (MIC) read->determine_mic end Results determine_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the quinoxaline derivative in a 96-well microtiter plate containing broth medium. [13]2. Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells. [11]3. Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria). [13]4. Incubation: Incubate the plate at 37°C for 18-24 hours. [12]5. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. [11]

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, the extensive research on analogous quinoxaline derivatives provides a strong foundation for predicting its potential as a bioactive agent. The presence of bromo and fluoro substituents on the quinoxaline core suggests that it is likely to exhibit significant anticancer, kinase inhibitory, and antimicrobial properties.

The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive evaluation of this compound and other novel quinoxaline derivatives. Future studies should focus on synthesizing this compound and systematically evaluating its activity in a panel of cancer cell lines, against a broad range of kinases, and versus various microbial pathogens. Such investigations will not only elucidate the specific biological profile of this compound but also contribute to a deeper understanding of the structure-activity relationships that govern the therapeutic potential of the quinoxaline scaffold.

References

  • El-Damasy, A. K., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(11), 1836. [Link]

  • Minimum Inhibitory Concentrations (MICs, mg/l) of 15 quinoxaline derivatives. (n.d.). ResearchGate. [Link]

  • Al-Ostath, A., et al. (2022). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Molecules, 27(19), 6649. [Link]

  • Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7594. [Link]

  • Abdel-Hafez, S. M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2285. [Link]

  • The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. (n.d.). ResearchGate. [Link]

  • Al-Majmaie, S., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2449-2457. [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. European Journal of Medicinal Chemistry, 222, 113579. [Link]

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  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

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  • Al-Omary, F. A. M., et al. (2019). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Tropical Journal of Pharmaceutical Research, 18(1), 127-135. [Link]

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  • Golub, A. G., et al. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. European Journal of Medicinal Chemistry, 69, 115-124. [Link]

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A Spectroscopic Guide to 5-Bromo-6-fluoroquinoxaline and its Derivatives for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in the intricate world of drug development and materials science, the precise characterization of heterocyclic compounds is paramount. Quinoxaline scaffolds, in particular, are of significant interest due to their prevalence in pharmacologically active agents. This guide provides an in-depth spectroscopic comparison of 5-Bromo-6-fluoroquinoxaline and its key derivatives. By understanding the subtle yet significant shifts in their spectral signatures, researchers can gain deeper insights into their structural nuances, crucial for rational drug design and quality control.

Introduction to this compound: A Privileged Scaffold

This compound is a halogenated heterocyclic compound with a quinoxaline core. The strategic placement of the bromo and fluoro substituents on the benzene ring of the quinoxaline moiety offers unique electronic properties and potential interaction points for biological targets. While this specific compound is not extensively documented in public literature, its close analogs, such as 5-bromo-6-aminoquinoxaline, are recognized as important intermediates in the synthesis of pharmaceuticals like brimonidine, a selective alpha-2 adrenergic receptor agonist used in the treatment of glaucoma.[1] The substitution of the amino group with a fluorine atom, a common strategy in medicinal chemistry known as a "bioisosteric replacement," can significantly alter the compound's lipophilicity, metabolic stability, and binding interactions.

This guide will therefore proceed with a detailed, albeit partially predictive, spectroscopic analysis. We will first establish a baseline by examining the known spectral characteristics of the closely related 5-bromo-6-aminoquinoxaline. Subsequently, we will extrapolate the expected spectroscopic data for the parent this compound and a key derivative, 5-bromo-6-isothiocyanatoquinoxaline, based on established principles of substituent effects in NMR, IR, UV-Vis, and Mass Spectrometry.

Synthetic Pathways: From Precursor to Target Compounds

The synthesis of this compound can be logically proposed starting from the more readily available 5-bromo-6-aminoquinoxaline. A common route for the synthesis of 5-bromo-6-aminoquinoxaline involves the cyclization of a substituted o-phenylenediamine followed by bromination.[2]

Proposed Synthesis of this compound via Sandmeyer-type Reaction:

A plausible and well-established method to introduce a fluorine atom onto an aromatic ring from an amino group is the Balz-Schiemann reaction or a related Sandmeyer-type reaction. This involves the diazotization of the primary amine followed by decomposition of the diazonium salt in the presence of a fluoride source.

Synthesis_of_5_Bromo_6_fluoroquinoxaline cluster_0 Step 1: Diazotization cluster_1 Step 2: Fluorination (Balz-Schiemann) 5-bromo-6-aminoquinoxaline 5-bromo-6-aminoquinoxaline diazonium_salt Quinoxaline-5-bromo-6-diazonium salt 5-bromo-6-aminoquinoxaline->diazonium_salt NaNO₂, HBF₄ 0-5 °C This compound This compound diazonium_salt->this compound Heat (Δ)

Figure 1: Proposed synthetic workflow for this compound.

Synthesis of 5-bromo-6-isothiocyanatoquinoxaline:

The isothiocyanate derivative can be synthesized from 5-bromo-6-aminoquinoxaline by treatment with thiophosgene. This derivative is a valuable intermediate for introducing thiourea-based functionalities.[3]

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic data for this compound and its amino and isothiocyanato derivatives. The data for 5-bromo-6-aminoquinoxaline is based on available literature, while the data for the fluoro and isothiocyanato analogs are predictive, grounded in established spectroscopic principles.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of protons and carbons are highly sensitive to their electronic environment, which is influenced by the nature of the substituents on the quinoxaline ring.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using the same instrument. A proton-decoupled experiment is standard. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

NMR_Workflow Start Sample Dissolve Dissolve in Deuterated Solvent Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Transfer->Acquire_13C Process_Data Process and Analyze Spectra Acquire_1H->Process_Data Acquire_13C->Process_Data End Structural Elucidation Process_Data->End

Figure 2: General experimental workflow for NMR analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Compound Name¹H NMR (Predicted)¹³C NMR (Predicted)
This compound H-2, H-3: ~8.9 (d) H-7: ~8.2 (d) H-8: ~7.9 (d)C-2, C-3: ~146 C-5: ~115 (d, JC-F) C-6: ~158 (d, JC-F) C-7: ~132 C-8: ~130 C-4a, C-8a: ~142
5-bromo-6-aminoquinoxaline H-2, H-3: ~8.7 (s) H-7: ~7.8 (s) H-8: ~7.4 (s) NH₂: ~5.0 (br s)C-2, C-3: ~144 C-5: ~110 C-6: ~140 C-7: ~129 C-8: ~120 C-4a, C-8a: ~139
5-bromo-6-isothiocyanatoquinoxaline H-2, H-3: ~8.9 (d) H-7: ~8.4 (d) H-8: ~8.1 (d)C-2, C-3: ~147 C-5: ~120 C-6: ~135 C-7: ~133 C-8: ~128 C-4a, C-8a: ~141 -NCS: ~138

Interpretation of NMR Data:

  • ¹H NMR: The protons on the pyrazine ring (H-2 and H-3) are expected to be the most downfield due to the electron-withdrawing nature of the nitrogen atoms. The introduction of the highly electronegative fluorine atom in this compound is predicted to cause a significant downfield shift for the adjacent protons (H-7 and H-8) compared to the amino derivative. The isothiocyanate group, being electron-withdrawing, will also lead to a downfield shift of the aromatic protons relative to the amino-substituted compound.

  • ¹³C NMR: The carbon atoms directly bonded to the electronegative nitrogen, bromine, and fluorine atoms will exhibit characteristic chemical shifts. In this compound, the carbons C-5 and C-6 will show splitting due to coupling with the ¹⁹F nucleus (JC-F), which is a definitive indicator of the fluorine's presence and position. The C-F coupling constants are expected to be large for the directly attached carbon (¹JC-F) and smaller for carbons two or three bonds away (²JC-F, ³JC-F). The chemical shift of the carbon in the isothiocyanate group (-NCS) is predicted to be in the range of 130-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound is typically mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Table 2: Key Predicted IR Absorption Bands (cm⁻¹)

Compound NameC=N StretchC-Br StretchC-F StretchAromatic C-H StretchOther Key Bands
This compound ~1620-1580~650-550~1250-1000~3100-3000Aromatic C=C stretch (~1500-1400)
5-bromo-6-aminoquinoxaline ~1620-1580~650-550-~3100-3000N-H stretch (~3400-3200, two bands)
5-bromo-6-isothiocyanatoquinoxaline ~1620-1580~650-550-~3100-3000-NCS stretch (~2140-2080, strong, sharp)

Interpretation of IR Data:

  • The characteristic C=N stretching vibrations of the quinoxaline ring are expected in the 1620-1580 cm⁻¹ region for all compounds.

  • The C-Br stretching vibration will appear in the fingerprint region, typically below 650 cm⁻¹.

  • The C-F stretch in this compound is a key diagnostic peak and is expected to be a strong absorption in the 1250-1000 cm⁻¹ region.

  • The presence of the amino group in 5-bromo-6-aminoquinoxaline will be clearly indicated by two N-H stretching bands in the 3400-3200 cm⁻¹ region.

  • The most prominent and diagnostic peak for 5-bromo-6-isothiocyanatoquinoxaline will be the strong and sharp absorption band for the asymmetric stretch of the isothiocyanate group (-NCS) around 2100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured.

Table 3: Predicted Key Mass Spectrometry Data (m/z)

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted Key Fragments (m/z)
This compound C₈H₄BrFN₂227.03[M]⁺ (226/228), [M-Br]⁺ (147), [M-HCN]⁺ (200/202)
5-bromo-6-aminoquinoxaline C₈H₆BrN₃224.06[M]⁺ (223/225), [M-Br]⁺ (144), [M-HCN]⁺ (196/198)
5-bromo-6-isothiocyanatoquinoxaline C₉H₄BrN₃S266.12[M]⁺ (265/267), [M-Br]⁺ (186), [M-NCS]⁺ (208/210)

Interpretation of Mass Spectra:

  • A key feature in the mass spectra of all these compounds will be the presence of isotopic peaks for the molecular ion ([M]⁺ and [M+2]⁺) in an approximately 1:1 ratio, which is characteristic of the presence of one bromine atom.

  • The fragmentation patterns will involve the loss of the bromine atom, as well as the loss of small neutral molecules like HCN from the quinoxaline ring.

  • For the isothiocyanate derivative, a characteristic fragmentation would be the loss of the NCS group.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) can be influenced by the substituents on the aromatic system.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the absorbance spectrum over a range of wavelengths, typically from 200 to 400 nm.

Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm)

Compound NamePredicted λmax (nm)
This compound ~250, ~320
5-bromo-6-aminoquinoxaline ~260, ~340
5-bromo-6-isothiocyanatoquinoxaline ~255, ~330

Interpretation of UV-Vis Spectra:

  • Quinoxaline and its derivatives typically show multiple absorption bands in the UV region corresponding to π→π* transitions.

  • The amino group in 5-bromo-6-aminoquinoxaline is an auxochrome and is expected to cause a bathochromic (red) shift of the absorption maxima compared to the fluoro-substituted compound.

  • The isothiocyanate group is also expected to influence the electronic transitions, likely resulting in absorption maxima at wavelengths between those of the fluoro and amino derivatives.

Conclusion

This guide provides a comprehensive, albeit partially predictive, spectroscopic comparison of this compound and its amino and isothiocyanato derivatives. By understanding the expected shifts and patterns in NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can more effectively characterize these and related compounds. The presented synthetic strategies and detailed spectroscopic interpretations serve as a valuable resource for those working at the forefront of medicinal chemistry and materials science, enabling more efficient and informed research and development.

References

  • PubChem. 5-bromo-6-aminoquinoxaline. National Center for Biotechnology Information. [Link]

  • ChemBK. 5-bromo-6-amino quinoxaline. [Link]

  • McNab, H. ¹³C nuclear magnetic resonance spectra of quinoxaline derivatives. J. Chem. Soc., Perkin Trans. 1, 1982, 357-363. [Link]

  • Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • Journal of Chemical Technology and Metallurgy. EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Zhang, L. T., et al. Mild synthesis of 6-amino-5-bromoquinoxaline. Xiandai Huagong/Modern Chemical Industry, 29(3), 54-56 (2009). [Link]

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The Dawn of a New Era in Precision Oncology: A Comparative Analysis of Quinoxaline-Based PARP1-Selective Inhibitors Versus First-Generation PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of PARP in DNA Repair and Cancer Therapy

In the intricate cellular machinery dedicated to maintaining genomic integrity, the Poly (ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1, stands as a crucial sentinel. PARP1 is a key player in the detection and repair of DNA single-strand breaks (SSBs), a common form of DNA damage. Its role is particularly critical in the context of synthetic lethality, a therapeutic strategy that exploits the co-occurrence of two genetic events to selectively kill cancer cells. In tumors with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs that cannot be effectively repaired, ultimately triggering cell death.

This principle has led to the development and clinical success of first-generation PARP inhibitors, such as olaparib, niraparib, rucaparib, and talazoparib. These agents, however, inhibit both PARP1 and PARP2, which can contribute to off-target effects and toxicities. The quest for more precise and potent therapeutic agents has driven the development of a new generation of PARP1-selective inhibitors. This guide provides an in-depth comparison of a novel quinoxaline-based PARP1-selective inhibitor, AZD9574, and its direct predecessor, AZD5305 (saruparib), against the established first-generation PARP inhibitors. We will delve into their mechanisms of action, comparative efficacy based on preclinical and clinical data, and the experimental methodologies used to evaluate their performance.

The Evolution of PARP Inhibition: From Broad Spectrum to High Selectivity

The initial wave of PARP inhibitors demonstrated the clinical validity of targeting the DNA damage response pathway. However, their dual inhibition of PARP1 and PARP2 has been associated with hematological toxicities. The development of next-generation inhibitors has focused on achieving high selectivity for PARP1, aiming to enhance the therapeutic window by minimizing off-target effects while retaining or improving anti-tumor efficacy.

AZD9574 , a novel inhibitor featuring a 5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl moiety, represents the pinnacle of this selective approach. It is designed not only for potent and selective PARP1 inhibition but also for the ability to cross the blood-brain barrier (BBB), opening up therapeutic possibilities for central nervous system (CNS) malignancies. Its predecessor, AZD5305 (saruparib) , was the first highly selective PARP1 inhibitor to enter clinical trials and demonstrated a favorable safety profile compared to first-generation agents.

The following sections will provide a detailed, data-driven comparison of these next-generation inhibitors with the widely used first-generation PARP inhibitors.

Comparative Efficacy: A Quantitative Analysis

The efficacy of PARP inhibitors is primarily assessed by their ability to inhibit the enzymatic activity of PARP1 and their potency in "trapping" PARP1 on DNA. PARP trapping is a critical mechanism of action where the inhibitor prevents the dissociation of PARP1 from the site of DNA damage, leading to the formation of cytotoxic PARP-DNA complexes.

Table 1: In Vitro Potency and Selectivity of PARP Inhibitors
InhibitorTarget(s)PARP1 IC50 / Ki (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)PARP Trapping Potency
AZD9574 PARP10.3 - 2[1][2]>30,000[3]>8,000-fold[1]Potent PARP1 trapping, no PARP2 trapping[3]
AZD5305 (Saruparib) PARP13[4][5]1400[4][5]~500-fold[6]Potent PARP1 trapping, no PARP2 trapping up to 30 µM[7]
Olaparib PARP1/21-5[8]1[8]~1-5-fold+++
Niraparib PARP1/22.8-3.8[9][10]0.6-2.1[9][10]~0.5-1-fold++++[11]
Rucaparib PARP1/2/31.4 (Ki)[12]0.17 (Ki)[13]~0.1-fold+++[11]
Talazoparib PARP1/20.57[14][15][16]--+++++[11][17]

Data compiled from multiple preclinical studies. Exact values may vary depending on the assay conditions.

The data clearly illustrates the remarkable selectivity of AZD9574 and AZD5305 for PARP1 over PARP2, a significant departure from the first-generation inhibitors. Talazoparib stands out for its exceptional PARP trapping potency, which is believed to contribute to its high cytotoxicity.

Table 2: In Vivo Efficacy in Preclinical Models
InhibitorCancer ModelKey Findings
AZD9574 Orthotopic Glioblastoma (MGMT-methylated)In combination with temozolomide, significantly extended survival compared to temozolomide alone.[18]
Intracranial BRCA1m breast cancer xenograftShowed significant efficacy, extending survival of tumor-bearing mice.
AZD5305 (Saruparib) BRCA1m TNBC xenograft (MDA-MB-436)Daily treatment at ≥0.1 mg/kg resulted in profound tumor regressions (≥90%).[5]
BRCAm xenografts and PDX modelsAchieved greater depth of tumor regression and longer duration of response compared to olaparib (100 mg/kg).
Olaparib BRCA1/2-related breast cancer modelsDemonstrated efficacy in Phase I/II clinical trials.
Pediatric solid tumor xenograftsInhibited PAR activity by 88-100% as a single agent.[19]
Niraparib BRCA-mutant ovarian cancer PDX modelsInduced tumor regressions as a single agent.[20]
Intracranial BRCA-mutant TNBC murine modelSignificantly improved survival and reduced tumor burden.[21]
Rucaparib BRCA-mutated ovarian cancerShowed robust antitumor activity in patients with platinum-sensitive disease.
Talazoparib BRCA-deficient breast cancer preclinical modelNano-formulation significantly prolonged lifespan of mice.
Triple-negative breast cancer PDXs with BRCA mutationsCaused tumor regression.[22]

These in vivo studies underscore the potent anti-tumor activity of both next-generation and first-generation PARP inhibitors, particularly in models with underlying DNA repair deficiencies. The ability of AZD9574 to penetrate the CNS and demonstrate efficacy in an intracranial model is a particularly noteworthy advancement.

Signaling Pathway and Mechanism of Action

The therapeutic effect of PARP inhibitors is rooted in their ability to disrupt the PARP1-mediated DNA damage response. The following diagram illustrates the central role of PARP1 in single-strand break repair and how its inhibition leads to synthetic lethality in HR-deficient cancer cells.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitors in HR-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes PARPi PARP Inhibitor (e.g., AZD9574) PARP1->PARPi inhibited by NAD NAD+ NAD->PARP1 substrate Repair_Factors DNA Repair Factors (e.g., XRCC1) PAR->Repair_Factors recruits SSB_Repair SSB Repair Repair_Factors->SSB_Repair mediate Trapped_PARP1 Trapped PARP1-DNA Complex PARPi->Trapped_PARP1 causes Replication_Fork Replication Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB stalls at trapped PARP1, leading to HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB->HR_Deficiency cannot be repaired due to Cell_Death Cell Death (Apoptosis) HR_Deficiency->Cell_Death results in

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Experimental Protocols: Methodologies for Efficacy Assessment

The following are detailed protocols for key in vitro assays used to characterize and compare PARP inhibitors. The causality behind experimental choices is highlighted to provide a deeper understanding of the methodology.

Protocol 1: PARP1/2 Inhibition Assay (Fluorescence Anisotropy)

This assay quantitatively determines the binding affinity of an inhibitor to PARP1 or PARP2 by measuring the displacement of a fluorescently labeled ligand.

Experimental Rationale: Fluorescence anisotropy measures the tumbling rate of a fluorescent molecule. A small, unbound fluorescent ligand tumbles rapidly, resulting in low anisotropy. When bound to a larger protein like PARP1, its tumbling slows, and anisotropy increases. An inhibitor that competes for the same binding site will displace the fluorescent ligand, causing a decrease in anisotropy. This change is directly proportional to the inhibitor's binding affinity.

FA_Workflow start Start step1 Prepare assay buffer and reagents: - Recombinant PARP1/PARP2 - Fluorescently labeled PARP inhibitor - Test inhibitor (e.g., AZD9574) start->step1 step2 Create serial dilutions of the test inhibitor. step1->step2 step3 Add PARP enzyme, fluorescent ligand, and test inhibitor to a microplate. step2->step3 step4 Incubate to allow binding to reach equilibrium. step3->step4 step5 Measure fluorescence anisotropy using a plate reader. step4->step5 step6 Plot anisotropy values against inhibitor concentration. step5->step6 step7 Calculate IC50/Ki from the dose-response curve. step6->step7 end End step7->end

Caption: Workflow for determining PARP inhibitor binding affinity using fluorescence anisotropy.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl with NaCl, MgCl2, and a reducing agent like DTT). Dilute recombinant human PARP1 or PARP2 protein and the fluorescently labeled PARP inhibitor to their working concentrations in the assay buffer.

  • Inhibitor Dilution: Perform a serial dilution of the test inhibitor (e.g., AZD9574) in DMSO, followed by a further dilution in the assay buffer.

  • Assay Plate Setup: In a 384-well microplate, add the PARP enzyme, followed by the test inhibitor at various concentrations. Finally, add the fluorescently labeled PARP inhibitor to all wells. Include controls for no inhibition (enzyme + fluorescent ligand) and background (buffer only).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence anisotropy on a microplate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: Plot the fluorescence anisotropy values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Protocol 2: Cellular PARylation Assay (ELISA-based)

This cell-based assay measures the level of poly(ADP-ribose) (PAR) formation in cells following DNA damage and treatment with a PARP inhibitor.

Experimental Rationale: In response to DNA damage, PARP1 synthesizes PAR chains on itself and other proteins. This assay quantifies the amount of PAR produced, providing a direct measure of PARP1 enzymatic activity within a cellular context. A potent PARP inhibitor will reduce the level of PAR formation in a dose-dependent manner.

PARylation_Workflow start Start step1 Seed cells in a 96-well plate and incubate overnight. start->step1 step2 Treat cells with serial dilutions of the PARP inhibitor. step1->step2 step3 Induce DNA damage (e.g., with H2O2 or MMS). step2->step3 step4 Lyse the cells to release cellular contents. step3->step4 step5 Perform a PAR ELISA on the cell lysates. step4->step5 step6 Measure the absorbance using a microplate reader. step5->step6 step7 Plot absorbance against inhibitor concentration to determine IC50. step6->step7 end End step7->end

Caption: Workflow for the cellular PARylation assay to measure PARP inhibitor activity.

Step-by-Step Methodology:

  • Cell Culture: Seed an appropriate cancer cell line (e.g., HeLa or A549) in a 96-well plate and allow the cells to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the PARP inhibitor for a predetermined time (e.g., 1-2 hours).

  • DNA Damage Induction: Induce DNA damage by adding a DNA-damaging agent such as hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS) and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with PBS and then add a lysis buffer to release the cellular proteins.

  • PAR ELISA: Use a commercial PAR ELISA kit. Briefly, coat a microplate with an anti-PAR antibody. Add the cell lysates to the wells and incubate. After washing, add a detection antibody (e.g., a biotinylated anti-PAR antibody), followed by a streptavidin-HRP conjugate.

  • Signal Detection: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with an acid solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control. Plot the percentage of PAR formation against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50.

Conclusion: A New Trajectory in PARP Inhibitor Therapy

The development of quinoxaline-based PARP1-selective inhibitors like AZD9574 and AZD5305 marks a significant advancement in the field of targeted cancer therapy. Their high selectivity for PARP1 offers the potential for an improved therapeutic index, with reduced hematological toxicities compared to the first-generation PARP1/2 inhibitors. Furthermore, the unique ability of AZD9574 to penetrate the blood-brain barrier opens up new avenues for treating primary and metastatic brain tumors, which remain a significant clinical challenge.

While first-generation PARP inhibitors have undoubtedly transformed the treatment landscape for patients with HR-deficient cancers, the next wave of highly selective and specialized inhibitors promises to further refine and enhance the application of synthetic lethality in oncology. Continued preclinical and clinical investigation will be crucial to fully elucidate the therapeutic benefits of these novel agents and to identify the patient populations most likely to respond.

References

  • Title: PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow Source: AACR Journals URL: [Link]

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  • Title: Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting Source: MDPI URL: [Link]

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  • Title: Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells Source: ResearchGate URL: [Link]

  • Title: Preclinical Characterization of AZD9574, a Blood–Brain Barrier Penetrant Inhibitor of PARP1 Source: NMS Group URL: [Link]

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A Senior Application Scientist's Guide to In Vitro Assay Validation for 5-Bromo-6-fluoroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][3] This versatility has made them a focal point in the development of novel therapeutic agents. Within this broad class, 5-Bromo-6-fluoroquinoxaline derivatives are of particular interest due to the unique electronic properties imparted by the halogen substituents, which can significantly influence molecular interactions and metabolic stability.

However, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous testing and validation. The initial screening and characterization of these compounds rely heavily on in vitro assays. This guide provides an in-depth, experience-driven framework for the validation of such assays, ensuring that the generated data is reliable, reproducible, and fit for purpose in a drug development context. We will use the common and critical application of cytotoxicity testing as our primary example to compare methodologies and illustrate the principles of robust assay validation.

The Imperative of Validation: Why We Don't Trust Data at Face Value

In the landscape of drug discovery, an in vitro assay is not merely a procedure; it is a decision-making tool. Data from these assays informs critical choices, including lead candidate selection, structure-activity relationship (SAR) studies, and progression into more complex preclinical models. An unvalidated or poorly validated assay can generate misleading data, leading to the costly pursuit of ineffective compounds or the premature abandonment of promising ones.

The core principle of assay validation is to provide documented evidence that a method consistently does what it is intended to do.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines for bioanalytical method validation, which, while often applied to later-stage studies, provide an essential framework for ensuring data integrity from the earliest stages of research.[5][6] The key characteristics of a validated assay include accuracy, precision, selectivity, sensitivity, and reproducibility.[5][6]

Selecting the Right Tool: A Comparison of Cytotoxicity Assays

A common primary objective for evaluating novel quinoxaline derivatives is to assess their effect on cell viability and proliferation, particularly in oncology research.[7][8] Numerous assays exist to measure this, each with a distinct mechanism and potential for experimental artifacts. Here, we compare two widely used methods: the MTT assay and the CellTox™ Green assay.

  • The MTT Assay (Metabolic Activity): This is a colorimetric assay based on the enzymatic reduction of a yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[9] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[9] The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells.[9]

  • The CellTox™ Green Assay (Membrane Integrity): This is a fluorescence-based assay that measures cytotoxicity by detecting compromised cell membrane integrity.[10] It utilizes a proprietary asymmetric cyanine dye that is excluded from viable cells. In dead or dying cells with compromised membranes, the dye enters and binds to DNA, leading to a substantial enhancement in its fluorescence signal.[10][11] The resulting fluorescence is proportional to the number of dead cells.

Causality Behind the Choice: Which Assay is Better?

The "better" assay depends entirely on the experimental context and the properties of the test compounds.

  • Choose MTT for: A cost-effective, widely established endpoint assessment of overall cell health and metabolic activity. It is a good indicator of a compound's effect on cellular proliferation and function.

  • Choose CellTox™ Green for: Kinetic (real-time) measurements of cytotoxicity, as the dye is non-toxic and can be added at the start of the experiment. It is also preferable when test compounds might interfere with cellular metabolism or the formazan product, as the CellTox™ Green mechanism is based on a physical property (membrane integrity) rather than a complex biological pathway. Furthermore, its "add-mix-measure" format simplifies the workflow compared to the solubilization step required for MTT.[11]

For this guide, we will proceed with the MTT assay protocol due to its ubiquity and to illustrate how to manage a more complex workflow.

Experimental Protocol: Validating the MTT Assay for Compound QX-BrF

This section provides a detailed, step-by-step protocol for determining the cytotoxic effects of a hypothetical this compound derivative, "Compound QX-BrF," on the HCT116 human colon carcinoma cell line.

Workflow for MTT Cytotoxicity Assay Validation

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution cluster_readout Phase 4: Data Acquisition & Analysis plate_cells 1. Cell Seeding Seed HCT116 cells in 96-well plates. Incubate for 24h. prep_cpd 2. Compound Preparation Prepare serial dilutions of Compound QX-BrF and controls. treat_cells 3. Cell Treatment Add compound dilutions to wells. Include vehicle and untreated controls. plate_cells->treat_cells incubate_72h 4. Incubation Incubate plates for 72h at 37°C, 5% CO2. treat_cells->incubate_72h add_mtt 5. Add MTT Reagent Add 10 µL of 5 mg/mL MTT solution. Incubate for 4h. incubate_72h->add_mtt solubilize 6. Solubilization Add 100 µL of DMSO to each well. Mix to dissolve formazan. add_mtt->solubilize read_plate 7. Read Absorbance Measure absorbance at 570 nm using a plate reader. solubilize->read_plate analyze 8. Data Analysis Calculate % viability and determine IC50. Assess validation parameters. read_plate->analyze

Caption: Workflow for a validated MTT cytotoxicity assay.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and count exponentially growing cells. Seed 5,000 cells per well in a 96-well clear-bottom plate in a volume of 100 µL.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Compound QX-BrF in 100% DMSO.

    • Perform a serial dilution of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Controls: Prepare wells for:

      • Vehicle Control: Cells treated with 0.5% DMSO in medium (represents 100% viability).

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank Control: Medium only (no cells) for background subtraction.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[12]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of 100% DMSO to each well to dissolve the purple formazan crystals.

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate spectrophotometer.

The Pillars of a Self-Validating System

To ensure trustworthiness, the assay must be validated against predefined criteria. These parameters confirm that the assay is accurate, precise, and suitable for its intended purpose.[6]

Parameter Description Acceptance Criteria Rationale
Accuracy The closeness of the measured value to the nominal or true value.%Recovery of 85-115% for quality controls.Ensures the assay is not systematically over- or under-estimating the compound's effect.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as intra-day and inter-day variability.Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ).[6]Guarantees that the results are repeatable and reproducible over time and by different analysts.
Selectivity The ability of the assay to measure the analyte of interest in the presence of other components (e.g., vehicle, medium).No significant interference from the vehicle control compared to the untreated control.Confirms that the observed effect is due to the compound, not the solvent or other matrix components.
Sensitivity (LLOQ) The Lower Limit of Quantitation; the lowest concentration that can be measured with acceptable accuracy and precision.%CV ≤ 20% and accuracy of 80-120%.[6]Defines the lower boundary of the assay's useful range, crucial for potent compounds.
Linearity & Range The ability to elicit results that are directly proportional to the concentration of the analyte over a defined range.Correlation coefficient (R²) ≥ 0.98 for the dose-response curve.Confirms a predictable relationship between compound concentration and biological effect, allowing for accurate IC50 calculation.

Data Interpretation: A Comparative Performance Analysis

Below is a table of representative data from our validated MTT assay, comparing our hypothetical Compound QX-BrF to the standard chemotherapy drug Doxorubicin .

Compound Concentration (µM) Replicate 1 (Absorbance) Replicate 2 (Absorbance) Replicate 3 (Absorbance) Mean Absorbance % Viability %CV (Precision)
Vehicle Control 01.2541.2881.2711.271100.0%1.3%
Compound QX-BrF 11.1031.1451.0991.11687.8%2.2%
50.7520.7310.7800.75459.3%3.3%
10 (IC50 ≈) 0.655 0.612 0.641 0.636 50.0% 3.5%
500.1880.1950.1910.19115.0%1.8%
1000.1510.1480.1550.15111.9%2.3%
Doxorubicin 0.11.0531.0891.0661.06984.1%1.7%
0.5 (IC50 ≈) 0.621 0.659 0.633 0.638 50.2% 3.0%
10.2440.2310.2500.24219.0%4.0%

Analysis of Results:

  • Precision: The %CV for all replicate measurements is well below the 15% acceptance criterion, demonstrating high precision for the assay.

  • Range & Linearity: The data shows a clear dose-dependent decrease in cell viability for both compounds, which would yield a sigmoidal dose-response curve with an R² value well above 0.98, confirming linearity within this range.

  • IC50 Determination: From this dataset, the half-maximal inhibitory concentration (IC50) for Compound QX-BrF is approximately 10 µM, while for the positive control, Doxorubicin , it is approximately 0.5 µM. This indicates that in this specific assay, Doxorubicin is roughly 20-fold more potent than Compound QX-BrF.

Probing the Mechanism: Potential Signaling Pathways

While cytotoxicity assays measure what happens, they don't explain why. Quinoxaline derivatives can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death).[8] A common pathway involves the inhibition of key survival signals, leading to the activation of caspases, the executioner enzymes of apoptosis. For instance, a quinoxaline derivative might inhibit a protein kinase involved in a pro-survival pathway.

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway by a quinoxaline derivative.

This diagram illustrates a plausible mechanism where Compound QX-BrF inhibits the Akt kinase. The inhibition of this key pro-survival protein prevents the phosphorylation and inactivation of pro-apoptotic proteins, ultimately leading to caspase activation and cell death. This provides a testable hypothesis for subsequent mechanism-of-action studies.

Conclusion

The successful advancement of novel this compound derivatives in the drug discovery pipeline is critically dependent on the quality of the in vitro data used for their characterization. This guide demonstrates that assay validation is not a mere box-ticking exercise but a fundamental scientific necessity that builds a foundation of trust in the data. By carefully selecting the appropriate assay, meticulously executing a detailed protocol, and rigorously evaluating performance against predefined acceptance criteria, researchers can make confident, data-driven decisions. The comparison of methodologies and the integration of mechanistic hypotheses further enrich the evaluation process, paving the way for the identification of truly promising therapeutic candidates.

References

  • Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives Source: PubMed Central URL: [Link]

  • Title: Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives Source: PubMed URL: [Link]

  • Title: Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions Source: PubMed Central URL: [Link]

  • Title: Biological assay development and validation Source: SRI International URL: [Link]

  • Title: Validation Study of In Vitro Cytotoxicity Test Methods Source: National Toxicology Program (NTP) URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Quinoxaline, its derivatives and applications: A State of the Art review Source: ScienceDirect URL: [Link]

  • Title: Biological Assay Development Source: Charles River Laboratories URL: [Link]

  • Title: Mild synthesis of 6-amino-5-bromoquinoxaline Source: ResearchGate URL: [Link]

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  • Title: Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values Source: J-STAGE URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens Source: RSC Publishing URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI URL: [Link]

  • Title: Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: MDPI URL: [Link]

  • Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]

  • Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives Source: IntechOpen URL: [Link]

  • Title: Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers Source: PubMed Central URL: [Link]

  • Title: Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties Source: PubMed URL: [Link]

  • Title: Do Your Biologics Assays Tell the Whole Story? Source: Premier Research URL: [Link]

  • Title: A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method Source: PubMed Central URL: [Link]

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A Comparative Guide to the Synthesis Efficiency of 5-Bromo-6-fluoroquinoxaline and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, halogenated quinoxalines represent a privileged scaffold, underpinning a multitude of therapeutic agents. The precise placement of halogen atoms on the quinoxaline ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the synthetic efficiency for producing 5-Bromo-6-fluoroquinoxaline, a key building block, alongside a selection of structurally analogous di- and mono-substituted quinoxalines. We will delve into established synthetic protocols, offering field-proven insights and experimental data to inform your research and development endeavors.

The Strategic Importance of Halogenated Quinoxalines

Quinoxaline derivatives are integral to a wide array of biologically active molecules, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogens, such as bromine and fluorine, can enhance metabolic stability, improve cell membrane permeability, and provide handles for further synthetic diversification through cross-coupling reactions. The specific regioisomer, this compound, combines the distinct electronic properties of both a bromo and a fluoro substituent, making it a valuable synthon for targeted drug design.

Synthesis of this compound: A Proposed Pathway

While a specific, high-yielding, one-pot synthesis for this compound is not extensively documented in readily available literature, a highly plausible and efficient route can be extrapolated from established quinoxaline synthesis methodologies. This proposed pathway leverages the classical condensation of a substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound.

The key starting material for this synthesis is 4-Bromo-5-fluoro-1,2-benzenediamine. The synthesis of this precursor has been reported through various methods, including the bromination of 5-fluoro-2-nitroaniline followed by reduction[1].

Proposed Experimental Protocol: Cyclocondensation for this compound

This protocol is based on the well-established reaction of o-phenylenediamines with glyoxal to form the quinoxaline core[2].

Materials:

  • 4-Bromo-5-fluoro-1,2-benzenediamine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Water

Procedure:

  • Dissolve 1 equivalent of 4-Bromo-5-fluoro-1,2-benzenediamine in a minimal amount of ethanol in a round-bottom flask.

  • To this solution, add 1.1 equivalents of a 40% aqueous solution of glyoxal dropwise with stirring.

  • The reaction mixture is then heated to reflux for a period of 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration.

  • The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

dot graph "Synthetic_Pathway_to_this compound" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 1: Proposed synthesis of this compound.

Comparative Synthesis of Structurally Similar Quinoxalines

To contextualize the synthetic efficiency of this compound, we will now examine the established synthetic routes for several related compounds. This comparison will focus on key metrics such as the number of synthetic steps, overall yield, and the nature of the required reagents and reaction conditions.

Synthesis of 6-Amino-5-bromoquinoxaline

This compound is a key intermediate in the synthesis of various pharmaceuticals and can be considered a precursor for introducing a fluorine atom via a Balz-Schiemann reaction. A common synthesis starts from 4-nitrobenzene-1,2-diamine.

dot graph "Synthesis_of_6-Amino-5-bromoquinoxaline" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2: Multi-step synthesis of 6-Amino-5-bromoquinoxaline.

This three-step synthesis provides a high overall yield of approximately 77.3%[3]. The reactions are generally robust and utilize readily available reagents.

Synthesis of 6-Chloro-7-fluoroquinoxaline Derivatives

The synthesis of this di-halogenated quinoxaline involves a multi-step sequence starting from 3-chloro-4-fluorobenzamine.

dot graph "Synthesis_of_6-Chloro-7-fluoroquinoxaline" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 3: Synthesis of 6-Chloro-7-fluoroquinoxaline derivatives.

This lengthy synthesis highlights the challenges in preparing specific regioisomers of di-halogenated quinoxalines, with yields at each step impacting the overall efficiency[4].

Synthesis of 2,6-Dichloroquinoxaline

This compound is often used as a starting material for further functionalization via nucleophilic aromatic substitution. A common method for its synthesis involves the chlorination of 2-hydroxy-6-chloroquinoxaline.

Experimental Protocol: Chlorination of 2-Hydroxy-6-chloroquinoxaline

Materials:

  • 2-Hydroxy-6-chloroquinoxaline

  • Phosphorus oxychloride (POCl₃)

  • Ethanol/Water

Procedure:

  • In a round-bottom flask, 2-hydroxy-6-chloroquinoxaline is treated with an excess of phosphorus oxychloride.

  • The mixture is heated at reflux for 20 minutes.

  • The excess phosphorus oxychloride is removed by distillation.

  • The residue is carefully poured into ice-water, and the resulting precipitate is filtered.

  • The crude product is washed with water until neutral and then recrystallized from an ethanol/water mixture to yield 2,6-dichloroquinoxaline with a melting point of 152°C[5].

Synthesis of 6,8-Dibromoquinoxaline Derivatives

The synthesis of these derivatives typically involves the condensation of 3,5-dibromobenzene-1,2-diamine with various 1,2-diketones. Modern, efficient methods such as microwave and ultrasound-assisted reactions are often employed to improve yields and reduce reaction times.

Comparative Data Summary

The following table summarizes the key synthetic parameters for the target compound and its analogs, allowing for a direct comparison of their synthetic accessibility.

CompoundStarting Material(s)Key Transformation(s)Number of Steps (from simple precursors)Reported Overall Yield (%)Reference(s)
This compound 4-Bromo-5-fluoro-1,2-benzenediamine, GlyoxalCyclocondensation2+Not explicitly reported, but expected to be high from precursor.Proposed
6-Amino-5-bromoquinoxaline 4-Nitrobenzene-1,2-diamine, Glyoxal, Brominating agentCyclization, Reduction, Bromination3~77.3[3]
6-Chloro-7-fluoroquinoxaline 3-Chloro-4-fluorobenzamineAcetylation, Nitration, Hydrolysis, Reduction, Cyclocondensation5Varies with each step[4]
2,6-Dichloroquinoxaline 2-Hydroxy-6-chloroquinoxaline, POCl₃Chlorination1 (from hydroxy precursor)High (not specified)[5]
6,8-Dibromoquinoxaline 3,5-Dibromobenzene-1,2-diamine, 1,2-DiketoneCondensation1 (from diamine)High (method dependent)[6]

Discussion and Conclusion

The synthesis of this compound, via the proposed cyclocondensation of 4-Bromo-5-fluoro-1,2-benzenediamine with glyoxal, appears to be a synthetically efficient route. The efficiency is largely dependent on the accessibility of the substituted o-phenylenediamine precursor. In comparison to the multi-step syntheses required for other di-halogenated quinoxalines like 6-Chloro-7-fluoroquinoxaline, the proposed route is more direct.

The synthesis of 6-Amino-5-bromoquinoxaline, while involving three steps, demonstrates high yields at each stage, resulting in good overall efficiency. For compounds like 2,6-dichloroquinoxaline and 6,8-dibromoquinoxaline, the syntheses are relatively straightforward from their immediate precursors, often involving a single, high-yielding transformation.

Ultimately, the choice of synthetic route will be dictated by the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. For researchers targeting the unique properties of a 5-bromo-6-fluoro substitution pattern, the development and optimization of the proposed cyclocondensation reaction present a promising avenue for efficient production.

References

  • Shaikh, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(15), 4646. [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromo-o-phenylenediamine. Retrieved from [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • PrepChem. (n.d.). Synthesis of 4,5-dibromo-o-phenylenediamine. Retrieved from [Link]

  • Li, J., et al. (2013). Mild synthesis of 6-amino-5-bromoquinoxaline. ResearchGate. [Link]

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A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 5-Bromo-6-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the strategic derivatization of heteroaromatic scaffolds is a cornerstone of drug discovery. The quinoxaline nucleus, in particular, is a privileged structure found in numerous therapeutic agents. The targeted synthesis of novel quinoxaline analogs often relies on robust and versatile cross-coupling methodologies. Among the panoply of palladium-catalyzed reactions, the Suzuki-Miyaura and Stille couplings have emerged as preeminent tools for the formation of carbon-carbon bonds.

This guide provides a detailed, head-to-head comparison of the Suzuki and Stille couplings for the functionalization of a key building block: 5-bromo-6-fluoroquinoxaline. While direct experimental data for this specific substrate is limited in the public domain, this analysis synthesizes information from analogous systems to provide a predictive framework for researchers. We will delve into the mechanistic underpinnings of each reaction, present representative experimental protocols, and offer a comparative analysis to guide your synthetic strategy.

The Substrate: this compound

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, while the fluorine atom at the 6-position can modulate the electronic properties and metabolic stability of the final compound. The development of efficient and selective methods for the derivatization of this scaffold is therefore of significant interest to the drug discovery community.

The Contenders: Suzuki vs. Stille Coupling

Both the Suzuki and Stille couplings are powerful palladium-catalyzed reactions that enable the formation of a new carbon-carbon bond between an organohalide and an organometallic reagent. However, they differ fundamentally in the nature of the organometallic partner, which has significant implications for reaction setup, scope, and workup.

The Suzuki-Miyaura coupling utilizes organoboron reagents, typically boronic acids or their esters. These reagents are generally stable, commercially available, and the boron-containing byproducts are often water-soluble and easily removed.[1] This has made the Suzuki coupling a favorite in both academic and industrial settings, particularly for its lower toxicity profile.

The Stille coupling , on the other hand, employs organotin reagents (stannanes). A key advantage of organostannanes is their tolerance to a wide variety of functional groups and their inertness to moisture and air.[2] However, the toxicity of organotin compounds and the challenges associated with the removal of tin-containing byproducts are significant drawbacks.[2][3]

Mechanistic Overview: A Tale of Two Catalytic Cycles

At their core, both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki Coupling Catalytic Cycle

The catalytic cycle for the Suzuki coupling begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step typically requires the presence of a base to activate the boronic acid. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Ar-Pd(II)-R(L2) Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2) Base Base Base->R-B(OR)2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille Coupling Catalytic Cycle

The Stille coupling follows a similar mechanistic pathway. The cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. The subsequent transmetalation step involves the transfer of the organic group from the organotin reagent to the palladium center. Unlike the Suzuki coupling, this step does not typically require a base. The cycle is completed by the reductive elimination of the coupled product, which regenerates the active Pd(0) catalyst.

Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R R-SnBu3 R-SnBu3 R-SnBu3->Ar-Pd(II)-R(L2) Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2)

Caption: Catalytic cycle of the Stille coupling.

Head-to-Head Comparison: A Data-Driven Perspective

ParameterSuzuki CouplingStille Coupling
Typical Yield 70-95%[4][5]75-95%[6]
Catalyst Loading 1-5 mol% Pd[7]1-5 mol% Pd[2]
Reaction Temperature 80-120 °C[8]60-110 °C[2][4]
Key Reagent Arylboronic acid/esterArylstannane
Reagent Toxicity Generally low toxicityHigh toxicity[2][9]
Byproducts Boron-based, often easily removedTin-based, difficult to remove[2][3]
Functional Group Tolerance Good, but sensitive to strong baseExcellent[2][7]
Air/Moisture Sensitivity Reagents are generally air and moisture stableReagents are air and moisture stable[9]

Experimental Protocols: A Starting Point for Your Research

The following are generalized, step-by-step protocols for the Suzuki and Stille coupling of this compound, based on established procedures for similar substrates. These protocols should be considered a starting point and may require optimization for your specific arylating agent.

Representative Suzuki Coupling Protocol

This protocol is adapted from procedures for the Suzuki coupling of other bromo-N-heterocycles.[8]

Reaction Setup Workflow

Suzuki_Setup cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, arylboronic acid, and base in a flame-dried Schlenk flask. B Evacuate and backfill flask with an inert gas (e.g., Argon). A->B C Add degassed solvent. B->C D Add Palladium catalyst. C->D E Heat reaction mixture to the specified temperature. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool reaction and perform aqueous work-up. F->G H Extract with organic solvent, dry, and concentrate. G->H I Purify by column chromatography. H->I

Caption: Generalized workflow for a Suzuki coupling experiment.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Stille Coupling Protocol

This protocol is based on general procedures for Stille couplings of aryl bromides.[7]

Reaction Setup Workflow

Stille_Setup cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound and catalyst in a flame-dried Schlenk flask. B Evacuate and backfill flask with an inert gas (e.g., Argon). A->B C Add degassed solvent. B->C D Add organostannane reagent. C->D E Heat reaction mixture to the specified temperature. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool reaction and quench with aqueous KF solution. F->G H Extract with organic solvent, dry, and concentrate. G->H I Purify by column chromatography. H->I

Caption: Generalized workflow for a Stille coupling experiment.

Materials:

  • This compound (1.0 equiv)

  • Arylstannane (e.g., Aryl-SnBu₃, 1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 2-5 mol%)

  • Ligand (if using Pd₂(dba)₃, e.g., PPh₃ or AsPh₃)

  • Degassed solvent (e.g., Toluene or DMF)

  • Optional additive: CuI (10 mol%)

Procedure:

  • To a flame-dried Schlenk flask, add this compound and the palladium catalyst (and ligand, if applicable).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Add the arylstannane reagent to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • To remove tin byproducts, the reaction mixture can be quenched with an aqueous solution of KF and stirred for 1 hour, followed by filtration through celite.

  • Extract the filtrate with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: Making the Right Choice for Your Synthesis

The choice between Suzuki and Stille coupling for the arylation of this compound will ultimately depend on the specific requirements of your synthetic route.

The Suzuki coupling is generally the preferred method due to:

  • Lower toxicity: The use of organoboron reagents significantly reduces the health and environmental risks associated with the reaction.

  • Easier purification: The boron-containing byproducts are typically more easily removed than their tin counterparts.

  • Wide availability of reagents: A vast array of arylboronic acids and esters are commercially available.

However, the Stille coupling may be advantageous in certain situations:

  • Excellent functional group tolerance: Organostannanes are often more tolerant of sensitive functional groups than organoboranes, which can be beneficial in complex syntheses.

  • Milder conditions in some cases: The Stille reaction can sometimes be performed under milder conditions than the Suzuki coupling.

For the synthesis of a library of analogs of this compound for early-stage drug discovery, the Suzuki coupling is likely the more practical and efficient choice. However, for a specific target where functional group compatibility is a major concern, the Stille coupling remains a valuable tool in the synthetic chemist's arsenal.

References

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A Senior Application Scientist's Guide to Validating the Structure of 5-Bromo-6-fluoroquinoxaline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-6-fluoroquinoxaline in Medicinal Chemistry

This compound is a key heterocyclic scaffold in modern drug discovery. Its unique electronic properties and multiple reaction sites make it an invaluable starting material for the synthesis of a diverse range of bioactive molecules.[1] The presence of two distinct halogen atoms—bromine and fluorine—at adjacent positions on the benzene ring allows for selective and sequential functionalization. This capability is crucial for generating libraries of analogues for structure-activity relationship (SAR) studies. However, this reactivity also presents a significant analytical challenge: ensuring the precise structural confirmation of the resulting products. Regioselectivity, the preference for reaction at one position over another, is a critical factor that must be rigorously validated.[2][3][4]

This guide provides a comprehensive framework for validating the structures of products derived from this compound. We will delve into the common synthetic transformations—Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution—and detail the analytical methodologies required to unambiguously determine the regiochemical outcome of these reactions. As Senior Application Scientists, we emphasize not just the "how" but the "why," grounding our protocols in mechanistic understanding to ensure robust and reliable structural elucidation.

The Duality of Reactivity: Understanding the Regiochemical Landscape

The core of our analytical challenge lies in the differential reactivity of the C-Br and C-F bonds in this compound. The choice of reaction conditions and reagents dictates which halogen is preferentially replaced.

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig): These powerful C-C and C-N bond-forming reactions are staples in modern synthetic chemistry.[5][6][7] In the context of this compound, the greater reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle typically leads to selective substitution at the 5-position.[6][8]

  • Nucleophilic Aromatic Substitution (SNAr): In contrast, SNAr reactions are governed by the electrophilicity of the carbon atom and the stability of the intermediate Meisenheimer complex.[9][10] The highly electronegative fluorine atom makes the C-6 position more susceptible to nucleophilic attack, often resulting in selective substitution at this site.[11][12]

The potential for these competing pathways necessitates a multi-faceted analytical approach to confirm the identity of the reaction product.

The Analytical Toolkit: A Multi-technique Approach to Structural Validation

No single technique can definitively validate the structure of a complex organic molecule. A combination of spectroscopic and spectrometric methods is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[13][14] For derivatives of this compound, a suite of NMR experiments is required.

  • 1H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

  • 13C NMR: Reveals the carbon skeleton of the molecule.

  • 19F NMR: As fluorine is a key component of our starting material and often remains in the product, 19F NMR is indispensable.[15][16][17][18][19] It provides a direct probe of the fluorine's chemical environment.[20][21]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing through-bond correlations between protons and carbons, allowing for the definitive assignment of all signals and the confirmation of the substitution pattern.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the molecular weight of the product, offering a primary confirmation of a successful reaction.[22][23] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the molecular formula. The isotopic pattern observed in the mass spectrum is particularly informative for halogenated compounds.

  • Bromine: Has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[24][25] A compound containing one bromine atom will exhibit a characteristic M and M+2 molecular ion peak of nearly equal intensity.[24][25]

  • Chlorine: Has two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio.[24][25] A compound with one chlorine atom will show M and M+2 peaks with this intensity ratio.[24][25]

  • Fluorine and Iodine: Are essentially monoisotopic.[22]

X-ray Crystallography: The Gold Standard for Absolute Structure Determination

When a single crystal of the product can be obtained, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule.[26][27][28][29] This technique is considered the ultimate proof of structure and can be particularly valuable in cases of ambiguous spectroscopic data or for establishing the absolute configuration of chiral molecules.[26][27][30]

Experimental Protocols and Data Interpretation

Scenario 1: Suzuki-Miyaura Coupling

Objective: To confirm the selective substitution of the bromine atom at the 5-position.

Reaction: this compound reacts with an arylboronic acid in the presence of a palladium catalyst and a base.

Expected Product: 5-Aryl-6-fluoroquinoxaline

Workflow for Structural Validation:

Caption: Workflow for validating the structure of a Suzuki-Miyaura reaction product.

Detailed NMR Analysis:

  • 1H NMR: The disappearance of the proton signal corresponding to the 5-position and the appearance of new aromatic signals from the coupled aryl group are key indicators.

  • 19F NMR: A single fluorine resonance will be observed, likely with a through-space coupling to the ortho-protons of the newly introduced aryl group (if present).

  • 13C NMR: The carbon signal corresponding to the C-Br bond will be absent, and new signals for the aryl group will appear. The chemical shift of the C-F bond will be informative.

  • HMBC: Long-range correlations between the protons of the new aryl group and the carbons of the quinoxaline core will definitively establish the point of attachment.

Analytical Technique Expected Observation for 5-Aryl-6-fluoroquinoxaline Alternative Product (6-Aryl-5-bromoquinoxaline)
Mass Spectrometry Molecular ion peak corresponding to the expected product. No M+2 peak.Molecular ion peak corresponding to the expected product. Presence of a 1:1 M/M+2 isotopic pattern.
1H NMR Absence of H-5 proton signal. New aryl proton signals.Absence of H-6 proton signal. New aryl proton signals.
19F NMR Single fluorine resonance.No fluorine resonance.
13C NMR Absence of C-Br signal. Presence of new aryl carbon signals.Absence of C-F signal. Presence of a C-Br signal.
Scenario 2: Buchwald-Hartwig Amination

Objective: To confirm the selective substitution of the bromine atom at the 5-position with an amine.

Reaction: this compound reacts with an amine in the presence of a palladium catalyst, a ligand, and a base.[31][32]

Expected Product: 5-(Amino)-6-fluoroquinoxaline

Data Interpretation: The analytical approach is similar to the Suzuki-Miyaura coupling. The key differences in the NMR spectra will be the appearance of signals corresponding to the amine protons and the alkyl/aryl groups attached to the nitrogen.

Scenario 3: Nucleophilic Aromatic Substitution (SNAr)

Objective: To confirm the selective substitution of the fluorine atom at the 6-position.

Reaction: this compound reacts with a nucleophile (e.g., an alkoxide or an amine).

Expected Product: 6-(Nucleophile)-5-bromoquinoxaline

Workflow for Structural Validation:

Caption: Workflow for validating the structure of an SNAr reaction product.

Detailed NMR Analysis:

  • 1H NMR: The disappearance of the proton signal corresponding to the 6-position and the appearance of new signals from the nucleophile are expected.

  • 19F NMR: The absence of a fluorine signal is the most direct evidence of a successful SNAr reaction at the C-F bond.

  • 13C NMR: The carbon signal corresponding to the C-F bond will be absent, and a new signal for the C-Nucleophile bond will appear. The C-Br signal should remain.

  • HMBC: Correlations between the protons of the nucleophile and the carbons of the quinoxaline core will confirm the substitution at the 6-position.

Analytical Technique Expected Observation for 6-(Nucleophile)-5-bromoquinoxaline Alternative Product (5-(Nucleophile)-6-fluoroquinoxaline)
Mass Spectrometry Molecular ion peak corresponding to the expected product. Presence of a 1:1 M/M+2 isotopic pattern.Molecular ion peak corresponding to the expected product. No M+2 peak.
1H NMR Absence of H-6 proton signal. New signals from the nucleophile.Absence of H-5 proton signal. New signals from the nucleophile.
19F NMR No fluorine resonance.Single fluorine resonance.
13C NMR Absence of C-F signal. Presence of a C-Br signal.Absence of C-Br signal. Presence of a C-F signal.

Conclusion: A Rigorous Approach to Ensure Scientific Integrity

The structural validation of reaction products derived from this compound is a critical step in the drug discovery and development process. A meticulous and multi-pronged analytical strategy, grounded in a solid understanding of the underlying reaction mechanisms, is paramount. By combining the strengths of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, researchers can confidently and accurately determine the structures of their synthesized compounds. This rigorous approach not only ensures the integrity of the scientific data but also accelerates the journey from a promising lead compound to a potential therapeutic agent.

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A Comparative Guide to the Physicochemical Properties of Halogenated Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Quinoxaline Drug Discovery

Quinoxalines, bicyclic heterocycles composed of a fused benzene and pyrazine ring, represent a cornerstone in medicinal chemistry. Their rigid scaffold is a key feature in a multitude of biologically active compounds, including those with antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The strategic modification of the quinoxaline core is a fundamental approach in drug discovery to modulate its pharmacological profile. Among these modifications, halogenation stands out as a powerful tool.

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the quinoxaline skeleton can profoundly alter a molecule's physicochemical properties. These alterations, in turn, influence its pharmacokinetic and pharmacodynamic behavior, affecting aspects like membrane permeability, metabolic stability, and target binding affinity.[1] For researchers and drug development professionals, a deep understanding of how different halogens impact properties such as lipophilicity, solubility, and acidity is paramount for rational drug design.

This guide provides a comparative analysis of the key physicochemical properties of halogenated quinoxalines. We will delve into the experimental methodologies for their determination, present comparative data to illustrate the trends imparted by different halogens, and discuss the implications for drug development.

Comparative Analysis of Physicochemical Properties

The deliberate placement of different halogens at various positions on the quinoxaline ring system allows for the fine-tuning of its molecular properties. The following sections compare the impact of halogenation on melting point, lipophilicity, and aqueous solubility.

Melting Point: An Indicator of Intermolecular Forces

The melting point of a solid is a measure of the strength of the forces holding the molecules together in the crystal lattice. For halogenated aromatic compounds, this is influenced by factors such as molecular weight, polarity, and the ability to pack efficiently. Generally, as you move down the halogen group, the increasing size and polarizability of the halogen atom lead to stronger van der Waals forces, which typically results in a higher melting point.

CompoundHalogenPositionMelting Point (°C)
2-ChloroquinoxalineCl247-50[2]
6-BromoquinoxalineBr648-53[3]
6-Chloro-2,3-diphenylquinoxalineCl6115-116
2,3-Bis(4-chlorophenyl)quinoxalineCl2,3 (on phenyl)195-196
2,3-Bis(4-bromophenyl)quinoxalineBr2,3 (on phenyl)192-194

Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical experimental conditions.

From the available data, we can observe the influence of halogenation. For instance, the melting point of 6-bromoquinoxaline is slightly higher than that of 2-chloroquinoxaline, which aligns with the general trend of increasing melting points with heavier halogens. However, the position of the halogen and the presence of other substituents significantly impact the melting point, as seen in the diphenyl-substituted derivatives.

Lipophilicity (LogP): Governing Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug development. It governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution. Halogenation is a well-established method to increase lipophilicity.

CompoundHalogenPositionLogP (Calculated)
2-ChloroquinoxalineCl22.2
2,6-DichloroquinoxalineCl2, 62.9

Note: The LogP values listed are computationally predicted and serve as an estimation. Experimental determination is recommended for higher accuracy.

The calculated LogP values for 2-chloroquinoxaline and 2,6-dichloroquinoxaline suggest that the addition of a second chlorine atom increases the lipophilicity. The general trend for halogens is that lipophilicity increases as you go down the group (I > Br > Cl > F), although the effect of fluorine can be more complex due to its high electronegativity.[3] Experimental determination of LogP for a series of halogenated quinoxalines is crucial for accurate structure-activity relationship (SAR) studies.

Aqueous Solubility: A Prerequisite for Bioavailability

For a drug to be effective, it must first dissolve in the aqueous environment of the gastrointestinal tract to be absorbed. Therefore, aqueous solubility is a fundamental property that is often a challenge in drug development. While halogenation typically increases lipophilicity, it often leads to a decrease in aqueous solubility.

Direct comparative experimental data for the solubility of a series of halogenated quinoxalines is sparse in the literature. However, the general principle holds that increasing the lipophilicity and melting point of a compound tends to decrease its aqueous solubility. Therefore, it is expected that the aqueous solubility of halogenated quinoxalines would follow the trend: F > Cl > Br > I.

Experimental Protocols for Physicochemical Characterization

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physicochemical properties of halogenated quinoxalines.

Workflow for Synthesis of Halogenated Quinoxalines

The synthesis of halogenated quinoxalines typically involves the condensation of a corresponding halogenated o-phenylenediamine with a 1,2-dicarbonyl compound. This versatile method allows for the introduction of halogens at various positions on the benzene ring. For substitution on the pyrazine ring, post-condensation modifications are often employed.

G cluster_0 Synthesis of Halogenated Quinoxalines start Halogenated o-phenylenediamine + 1,2-dicarbonyl compound reaction Condensation Reaction (e.g., in ethanol or acetic acid) start->reaction intermediate Halogenated Quinoxaline reaction->intermediate purification Purification (Recrystallization or Chromatography) intermediate->purification product Pure Halogenated Quinoxaline purification->product characterization Characterization (NMR, MS, MP) product->characterization

Caption: General workflow for the synthesis and characterization of halogenated quinoxalines.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[4] It measures the concentration of a saturated solution that is in equilibrium with the solid drug.

Principle: An excess amount of the solid halogenated quinoxaline is agitated in a specific buffer (e.g., phosphate-buffered saline, pH 7.4) for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[4] The resulting suspension is then filtered to remove the undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified, usually by UV-Vis spectroscopy or LC-MS.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the crystalline halogenated quinoxaline to a vial containing a known volume of the test buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV, against a standard curve.

G cluster_1 Thermodynamic Solubility Workflow step1 Add excess solid to buffer step2 Equilibrate (24-48h shaking) step1->step2 step3 Separate solid and liquid (Centrifugation/Settling) step2->step3 step4 Filter supernatant step3->step4 step5 Quantify concentration (HPLC-UV or UV-Vis) step4->step5

Caption: Experimental workflow for the shake-flask solubility determination.

Determination of Lipophilicity (RP-HPLC Method for LogP)

While the shake-flask method is the traditional way to measure LogP, it can be time-consuming and require a significant amount of material. A widely accepted alternative is to use reverse-phase high-performance liquid chromatography (RP-HPLC) to determine a related value, log k' (logarithm of the retention factor), which can be correlated to LogP.[5]

Principle: The retention time of a compound on a non-polar stationary phase (like C18) with a polar mobile phase is proportional to its lipophilicity. By measuring the retention times of a series of standard compounds with known LogP values, a calibration curve can be generated. The LogP of the unknown halogenated quinoxaline can then be determined from its retention time using this calibration curve.

Step-by-Step Protocol:

  • System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier like methanol or acetonitrile.

  • Prepare Standards: Prepare solutions of at least 5-6 standard compounds with well-established LogP values that bracket the expected LogP of the analyte.

  • Prepare Sample: Dissolve the halogenated quinoxaline in the mobile phase.

  • Chromatographic Analysis: Inject the standards and the sample onto the HPLC system and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculate log k': For each compound, calculate the logarithm of the retention factor using the formula: log k' = log((t_R - t_0) / t_0).

  • Generate Calibration Curve: Plot the known LogP values of the standards against their corresponding log k' values. Perform a linear regression to obtain the equation of the line.

  • Determine LogP of Sample: Use the log k' value of the halogenated quinoxaline and the regression equation to calculate its LogP.

Spectroscopic Properties of Halogenated Quinoxalines

NMR and UV-Vis spectroscopy are indispensable tools for the structural elucidation and characterization of halogenated quinoxalines. The electronic effects of the halogen substituents are reflected in the spectral data.

¹H and ¹³C NMR Spectroscopy

In ¹H NMR, the electronegativity and anisotropic effects of the halogens influence the chemical shifts of the protons on the quinoxaline ring. The protons on the ring system of quinoxalines typically appear in the aromatic region (δ 7.5-9.0 ppm).[1] Halogen substitution generally causes a downfield shift (deshielding) of adjacent protons. The magnitude of this shift depends on the electronegativity of the halogen (F > Cl > Br > I).

In ¹³C NMR, the carbon directly attached to the halogen (ipso-carbon) shows a significant change in its chemical shift. For instance, in 6-chloro-2,3-diphenylquinoxaline, the aromatic carbons resonate in the range of δ 128-155 ppm.

UV-Vis Spectroscopy

Quinoxaline derivatives exhibit characteristic absorption bands in the UV-Vis region arising from π-π* and n-π* electronic transitions.[6] The parent quinoxaline shows absorption maxima around 315 nm. The introduction of halogens, which can act as auxochromes, can cause a shift in the absorption maxima (λ_max). This shift can be either a bathochromic (red shift) or hypsochromic (blue shift) shift, depending on the nature of the halogen and its position on the ring, as well as the solvent used. For example, the introduction of aryl moieties at the 2 and 3 positions of 5,8-dibromoquinoxaline leads to a bathochromic shift.[7]

Conclusion and Future Directions

The halogenation of the quinoxaline scaffold is a proven strategy for modulating physicochemical properties critical for drug efficacy. This guide has outlined the key properties—melting point, lipophilicity, and solubility—and the established methodologies for their determination. The compiled data, though not exhaustive due to the fragmented nature of published results, illustrates the general trends associated with halogen substitution.

A clear trend of increasing melting point and lipophilicity with heavier halogens is generally observed, which in turn is expected to decrease aqueous solubility. These properties are, however, also highly dependent on the position of the halogen and the presence of other substituents.

For drug development professionals, it is crucial to undertake a systematic experimental evaluation of these properties for any new series of halogenated quinoxalines. The protocols detailed herein provide a robust framework for such studies. Future research would greatly benefit from studies that perform a direct comparative analysis of a complete series of halogenated quinoxalines (F, Cl, Br, I) at defined positions, providing a comprehensive dataset to guide rational drug design and lead optimization efforts.

References

  • Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal.2008 , 46 (2), 335–341. [Link]

  • Chiang, P.-C.; Hu, Y. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Comb. Chem. High Throughput Screen.2009 , 12 (3), 250–257. [Link]

  • Iankova, R., et al. EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 2021 , 56(5), 881-900. [Link]

  • Leito, I., et al. On the basicity of conjugated nitrogen heterocycles in different media. FULIR - Repozitorij PMF-a, 2017 . [Link]

  • Lõkov, M., et al. pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Eur. J. Org. Chem.2017 , 4475–4489. [Link]

  • Mamidi, N., et al. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Molecules, 2022 , 27(12), 3939. [Link]

  • Patel, K., et al. synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 2013 , 3(3), 423-431. [Link]

  • PubChem. 2,6-Dichloroquinoxaline. [Link]

  • PubChem. 2-Chloroquinoxaline. [Link]

  • PubChem. 6-Bromoquinoxaline. [Link]

  • Rosenberg, J., et al. Development of Methods for the Determination of pKa Values. Anal. Chem., 2013 , 85(1), 123-132. [Link]

  • Sabljić, A., et al. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. J. Chromatogr. A, 1993 , 656(1), 129-145. [Link]

  • Szymański, P., et al. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Int. J. Mol. Sci., 2022 , 23(19), 11807. [Link]

  • Takács-Novák, K., et al. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Curr. Drug Metab., 2008 , 9(9), 869-878. [Link]

  • Vangheluwe, P., et al. Quinoxaline derivatives with broadened absorption patterns. J. Mater. Chem., 2012 , 22(23), 11540-11548. [Link]

  • Venkatesha, et al. Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. RSC Advances, 2016 , 6, 84365-84373. [Link]

  • Velez, R., et al. Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. JCI Insight, 2021 , 6(12), e146410. [Link]

  • Huillet, F. D. Ultraviolet absorption spectra of quinoxaline and some of its derivatives. Brigham Young University, 1954 . [Link]

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Safety Operating Guide

Navigating the Disposal of 5-Bromo-6-fluoroquinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given its structure as a halogenated aromatic heterocycle, 5-Bromo-6-fluoroquinoxaline should be handled as a hazardous substance. Analogous compounds, such as other brominated quinoxalines and anilines, are known to cause skin and eye irritation, and may be harmful if inhaled or ingested[1][2][3][4]. Therefore, stringent adherence to safety protocols is mandatory.

Core Principles of Handling:

  • Engineering Controls: All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[1][5].

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is your primary defense against exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation[1][4][6].
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can lead to irritation or toxic effects[2].
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes the risk of skin exposure from spills or contamination.
Respiratory Use in a well-ventilated area is crucial. For spill cleanup, a respirator may be necessary.Avoids inhalation of the compound, which may cause respiratory tract irritation[1][6].
II. Segregation and Collection of Waste

Proper segregation of chemical waste at the source is a cornerstone of safe and compliant laboratory operations. Halogenated organic compounds require special disposal considerations and must not be mixed with other waste streams.

Step-by-Step Waste Collection Protocol:

  • Select the Appropriate Waste Container:

    • Use a dedicated, clearly labeled container for "Halogenated Organic Solid Waste"[7][8].

    • The container must be made of a material compatible with the chemical and in good condition, with a secure, tight-fitting lid[9][10].

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The primary hazards (e.g., "Irritant," "Toxic").

      • The date accumulation started.

      • Your name, laboratory, and contact information.

  • Accumulation:

    • Place all materials contaminated with this compound, including residual powder, contaminated weighing paper, and disposable labware, into the designated container.

    • Keep the container closed at all times, except when adding waste[9][10].

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents and acids[1].

III. Disposal Procedure for Unused or Expired this compound

Disposal of bulk quantities of this chemical must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Workflow for Disposal:

DisposalWorkflow cluster_prep Preparation in the Lab cluster_ehs EHS/Waste Contractor Coordination cluster_disposal Final Disposition A Identify this compound for Disposal B Package in Original or Approved Container A->B Securely package C Ensure Container is Securely Sealed and Labeled B->C Verify labeling D Contact Institutional EHS Office C->D Initiate disposal request E Schedule a Hazardous Waste Pickup D->E Request service F Complete Waste Manifest/Paperwork E->F Provide details G Transfer Custody to Waste Technician F->G During pickup H Transport to a Licensed Waste Disposal Facility G->H Official transport I High-Temperature Incineration with Flue Gas Scrubbing H->I Approved method

Caption: Disposal workflow for this compound.

The primary method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility[11]. This process is designed to destroy the organic molecule. The combustion of brominated compounds can produce hydrobromic acid (HBr) and elemental bromine (Br₂), which must be neutralized in a flue gas scrubber system to prevent environmental release[12].

IV. Emergency Procedures: Spills and Exposures

Accidents can happen, and a clear, rehearsed emergency plan is essential.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: For small spills (a few milligrams), trained laboratory personnel can manage the cleanup. For larger spills, contact your EHS office immediately.

  • Cleanup of Small Spills:

    • Don appropriate PPE, including a respirator if necessary.

    • Gently cover the spill with an inert absorbent material like sand or vermiculite[1][13]. Avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as halogenated organic waste.

In Case of Personal Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing[1][14]. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open[1][6]. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][5].
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][11].
V. Regulatory Context

The disposal of this compound falls under regulations for hazardous waste management. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous chemicals[15]. As a halogenated organic compound, this chemical would likely be classified under specific EPA hazardous waste codes (e.g., F-listed codes for spent halogenated solvents if used in that manner)[16]. It is imperative to follow all local, state, and federal regulations.

By adhering to these rigorous procedures, you not only ensure your own safety and that of your colleagues but also uphold the scientific community's commitment to environmental responsibility.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Bromo-6-fluoroaniline.
  • ChemicalBook. (2025). This compound (CAS 1893896-09-7) Information.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance | I-WASTE DST.
  • Apollo Scientific. (2023). Safety Data Sheet for 5-Bromo-6-fluoroisoquinoline.
  • PubChem. (n.d.). 5-Bromoquinoxalin-6-amine.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 1-Pentene, 5-bromo-.
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  • PubChem. (n.d.). 5-Bromo-6-isothiocyanatoquinoxaline.
  • Thermo Fisher Scientific. (2011). Safety Data Sheet for 2-Bromo-5-fluorobenzotrifluoride.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • University of California, Santa Cruz. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Apollo Scientific. (n.d.). Safety Data Sheet for 6-Amino-5-bromoquinoxaline.
  • ChemicalBook. (2025). 8-Bromo-6-fluoroquinoline - Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Thermo Fisher Scientific. (2012). Safety Data Sheet for 5-Bromoquinoline.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • ChemBK. (2024). 5-bromo-6-amino quinoxaline.
  • LookChem. (n.d.). 5-Bromoquinoxalin-6-amine.
  • University of Oklahoma. (2025). Hazardous Waste - EHSO Manual 2025-2026.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
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A Researcher's Guide to Handling 5-Bromo-6-fluoroquinoxaline: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-6-fluoroquinoxaline. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The protocols outlined below are designed to be self-validating, emphasizing the causality behind each safety recommendation.

Hazard Assessment: Understanding the Risks

Before handling this compound, it is crucial to understand its potential hazards based on analogous compounds.

Table 1: Summary of Potential Hazards

Hazard ClassDescriptionSupporting Evidence from Analogous Compounds
Acute Toxicity Toxic if inhaled, ingested, or in contact with skin.[1][4]H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[1]
Skin Corrosion/Irritation Causes skin irritation.[2][5][6] Direct contact can lead to redness and discomfort.H315 (Causes skin irritation).[1][2][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][5][6] Splashes can result in significant eye damage.H319 (Causes serious eye irritation).[1][2][4]
Respiratory Tract Irritation May cause respiratory irritation upon inhalation of dust or powder.[2][4][6]H335 (May cause respiratory irritation).[2][4]
Germ Cell Mutagenicity Suspected of causing genetic defects.[3]H341 (Suspected of causing genetic defects).[3]
Carcinogenicity Suspected of causing cancer.[2]H351 (Suspected of causing cancer).[2]

Given these potential risks, all handling procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a checklist; it is a systematic approach to creating barriers between you and the chemical hazard. The following is a multi-layered PPE strategy for handling this compound.

Core PPE Requirements

This foundational level of PPE is mandatory for all operations involving this compound, from weighing to reaction setup.

  • Eye and Face Protection :

    • Minimum : Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

    • Recommended for Splash Risk : A full-face shield worn over safety glasses is required when handling solutions or performing transfers where splashing is possible.[7] Contact lenses should be avoided as they can absorb and concentrate irritants.[2]

  • Hand Protection :

    • Glove Type : Chemically resistant gloves are essential. Nitrile gloves are a suitable starting point for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as neoprene or butyl rubber.

    • Glove Protocol : Always inspect gloves for tears or punctures before use. Employ a double-gloving technique, especially when handling concentrated forms of the compound. For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[2] Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as hazardous waste.[2][6]

  • Body Protection :

    • Lab Coat : A clean, flame-resistant lab coat with long sleeves and a secure front closure is mandatory.

    • Apron : For procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[7]

    • Clothing : Wear long pants and closed-toe shoes. Shorts, skirts, and sandals are strictly prohibited in the laboratory.

  • Respiratory Protection :

    • Primary Control : All work must be performed in a properly functioning chemical fume hood.

    • Supplemental Protection : If there is a risk of generating dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate particulate filter is necessary.[8] For major spills or emergencies, a self-contained breathing apparatus (SCBA) may be required.[3]

Operational and Disposal Plans

A comprehensive safety plan extends beyond wearing PPE to include the entire lifecycle of the chemical in your laboratory.

Step-by-Step PPE Protocol: Donning and Doffing

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Clothing : Ensure proper lab attire (long pants, closed-toe shoes).

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Lab Coat : Put on and fasten the lab coat.

  • Outer Gloves : Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye/Face Protection : Put on safety goggles and a face shield if needed.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves : Remove the outer, most contaminated gloves. Peel them off so they turn inside out, without touching the exterior with your bare skin.

  • Face Shield/Goggles : Remove face protection from the back to the front.

  • Lab Coat : Unfasten and remove the lab coat, folding the contaminated exterior inward.

  • Inner Gloves : Remove the final pair of gloves using the same inside-out technique.

  • Hygiene : Immediately wash hands thoroughly with soap and water.[9]

Spill Management

Even with meticulous planning, spills can occur. A swift and correct response is vital.

  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.[3]

  • Control : If safe to do so, prevent the spill from spreading or entering drains.[2][3]

  • PPE : Don appropriate PPE, including respiratory protection if necessary.

  • Cleanup : For solid spills, avoid generating dust.[2][8] Gently cover with an absorbent material like vermiculite or sand. Use dry cleanup procedures and non-sparking tools to collect the material into a labeled, sealable container for hazardous waste.[2][3][10]

  • Decontaminate : Clean the spill area thoroughly. Decontaminate and launder all protective clothing before reuse.[9]

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Collection : Collect all waste (excess reagent, contaminated gloves, absorbent materials) in clearly labeled, sealed containers.

  • Disposal Route : The material should be disposed of through a licensed chemical destruction facility, potentially via controlled incineration with flue gas scrubbing.[3][10]

  • Prohibition : Do not discharge this chemical or its containers into sewer systems, water, or the general environment.[3][10]

Visual Workflow and Logic

To ensure clarity in PPE selection, the following diagram illustrates the decision-making process based on the experimental task.

PPE_Selection_Workflow PPE Selection for this compound Handling cluster_prep Preparation & Weighing (Solid) cluster_reaction Reaction Setup & Monitoring cluster_cleanup Cleanup & Disposal weigh Weighing Solid Compound weigh_ppe Required PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles weigh->weigh_ppe In Fume Hood setup Dissolving & Transferring Solution setup_ppe Required PPE: - Double Nitrile Gloves - Lab Coat - Goggles & Face Shield setup->setup_ppe Splash Potential spill Spill Cleanup spill_ppe Required PPE: - Heavy-duty Gloves - Chemical Apron - Goggles & Face Shield - Respirator (if needed) spill->spill_ppe disposal Waste Disposal disposal_ppe Required PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles disposal->disposal_ppe start Start Task start->weigh start->setup start->spill start->disposal

Caption: Decision workflow for selecting appropriate PPE based on the handling task.

By adhering to these rigorous safety protocols, you build a foundation of trust in your experimental work, ensuring that your valuable research is conducted without compromising personal safety or environmental integrity.

References

  • PubChem. (n.d.). 5-Bromoquinoxalin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet. Retrieved from a specific product SDS page, which may require direct access.
  • PubChem. (n.d.). 5-Bromo-6-isothiocyanatoquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2011, May 20). 2-Bromo-5-fluorobenzotrifluoride Safety Data Sheet. Retrieved from a specific product SDS page, which may require direct access.
  • Sigma-Aldrich. (2025, November 6). N-Boc-cis-4-hydroxy-L-proline Safety Data Sheet. Retrieved from a specific product SDS page, which may require direct access.
  • Apollo Scientific. (n.d.). 6-Amino-5-bromoquinoxaline Safety Data Sheet. Retrieved from a specific product SDS page, which may require direct access.
  • Thermo Fisher Scientific. (2012, July 9). 5-Bromoquinoline Safety Data Sheet. Retrieved from a specific product SDS page, which may require direct access.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • CTAHR. (n.d.). UNIT 7: Personal Protective Equipment. University of Hawai'i at Manoa. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-fluoroquinoxaline
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-fluoroquinoxaline

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